INDAN-5-YL-METHYL-AMINE
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1H-inden-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-10-6-5-8-3-2-4-9(8)7-10/h5-7,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFUFDQNDUGNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630452 | |
| Record name | N-Methyl-2,3-dihydro-1H-inden-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36218-36-7 | |
| Record name | N-Methyl-2,3-dihydro-1H-inden-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
INDAN-5-YL-METHYL-AMINE physical and chemical properties
An In-Depth Technical Guide to the Physicochemical Properties of (2,3-Dihydro-1H-inden-5-yl)methanamine
Introduction
(2,3-Dihydro-1H-inden-5-yl)methanamine, also known as Indan-5-yl-methyl-amine, is a primary amine featuring an indan moiety. The indan structure, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its derivatives are explored for a wide range of biological activities, particularly in neuropharmacology, owing to their rigid structure which can orient functional groups in specific vectors for optimal target interaction.[1] This guide provides a comprehensive overview of the core physicochemical and spectroscopic properties of (2,3-Dihydro-1H-inden-5-yl)methanamine, offering a foundational resource for researchers and drug development professionals.
Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the cornerstone of scientific research. This section provides the fundamental identifiers for (2,3-Dihydro-1H-inden-5-yl)methanamine.
-
IUPAC Name : (2,3-Dihydro-1H-inden-5-yl)methanamine
-
Common Name : this compound
-
CAS Number : 36218-36-7[2]
-
Molecular Formula : C₁₀H₁₃N[3]
-
Canonical SMILES : C1C(C=C2C=C1CC2)CN[3]
The structure consists of a central indan core with a methylamine group (-CH₂NH₂) attached to the 5-position of the aromatic ring.
Figure 1: Chemical structure of (2,3-Dihydro-1H-inden-5-yl)methanamine.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility and stability to its potential for interacting with biological targets.
| Property | Value | Source |
| Molecular Weight | 147.22 g/mol | [3] |
| Appearance | Brown crystalline mass (Predicted based on 5-Aminoindan) | [4] |
| Melting Point | 34-36 °C (Data for parent 5-Aminoindan) | [4] |
| Boiling Point | 247-249 °C at 745 mmHg (Data for parent 5-Aminoindan) | [4] |
| Solubility | Soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water is expected. (Inferred) | [5] |
| pKa | ~9-10 (Predicted for primary amine) |
Spectroscopic Analysis: A Technical Primer
Spectroscopic data provides a fingerprint for molecular structure confirmation. While specific experimental data for this compound is not widely published, this section outlines the expected spectroscopic characteristics based on its structural motifs and established principles.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. For (2,3-Dihydro-1H-inden-5-yl)methanamine, the key expected absorptions are:
-
N-H Stretch : Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching. These bands are generally sharper than the O-H stretch of alcohols.[7][8]
-
C-H Stretch (Aromatic) : Absorption bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic) : Absorption bands just below 3000 cm⁻¹.
-
N-H Bend (Scissoring) : A characteristic absorption for primary amines is found in the 1550-1650 cm⁻¹ range.[9]
-
C=C Stretch (Aromatic) : Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch : Found in the 1000-1250 cm⁻¹ range for aliphatic amines.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
-
~7.0-7.2 ppm (3H, m) : Aromatic protons of the indan ring.
-
~3.8 ppm (2H, s) : Methylene protons (-CH₂-) of the methylamine group, appearing as a singlet.
-
~2.8-2.9 ppm (4H, t) : Methylene protons of the cyclopentane ring adjacent to the aromatic ring.
-
~2.0-2.1 ppm (2H, quintet) : Methylene protons of the cyclopentane ring at the C2 position.
-
~1.5 ppm (2H, broad s) : Amine protons (-NH₂). This signal is often broad and its chemical shift is concentration-dependent. It will disappear upon D₂O exchange, a key confirmatory test.[7][8]
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):
-
~144-145 ppm : Quaternary aromatic carbons of the indan ring.
-
~124-127 ppm : Tertiary aromatic carbons (CH) of the indan ring.
-
~45 ppm : Methylene carbon (-CH₂-) of the methylamine group.
-
~32-33 ppm : Methylene carbons of the cyclopentane ring adjacent to the aromatic ring.
-
~25 ppm : Methylene carbon of the cyclopentane ring at the C2 position.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺) : The expected molecular ion peak would be at m/z = 147.
-
Key Fragmentation : A prominent fragmentation pattern for amines is alpha-cleavage. For this molecule, the major fragmentation would be the loss of the NH₂ radical, leading to a stable benzylic carbocation fragment at m/z = 131.
Figure 2: A conceptual workflow for the spectroscopic analysis of a chemical compound.
Chemical Reactivity and Applications
As a primary amine, (2,3-Dihydro-1H-inden-5-yl)methanamine is a versatile building block in organic synthesis and medicinal chemistry.
-
Nucleophilicity and Basicity : The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a weak base. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively.[10]
-
Pharmaceutical Building Block : The indan scaffold is present in several centrally acting agents. This amine can serve as a key intermediate for the synthesis of more complex molecules targeting neurological disorders.[1] Its structure allows for the introduction of various pharmacophores through modification of the amine group, enabling the exploration of structure-activity relationships in drug discovery programs.
Safety and Handling
-
GHS Hazard Statements (Inferred from 5-Aminoindan) :
-
Precautions : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Conclusion
(2,3-Dihydro-1H-inden-5-yl)methanamine is a valuable research chemical with a structural framework pertinent to modern drug discovery, especially in neuropharmacology. This guide has provided a detailed summary of its core physicochemical properties and a predictive analysis of its spectroscopic signature. This information serves as a crucial starting point for researchers utilizing this compound in synthesis and development, enabling its proper identification, handling, and application in creating novel chemical entities.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. labshake.com [labshake.com]
- 4. 5-Aminoindan | 24425-40-9 [chemicalbook.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Methylamine - Wikipedia [en.wikipedia.org]
- 11. Indan-5-amine | C9H11N | CID 90496 - PubChem [pubchem.ncbi.nlm.nih.gov]
INDAN-5-YL-METHYL-AMINE CAS 36218-36-7 characterization
An In-depth Technical Guide to the Characterization of INDAN-5-YL-METHYL-AMINE (CAS 36218-36-7)
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound, a molecule of interest within pharmaceutical and chemical research. Given the limited publicly available data for this specific compound, this document establishes a robust, scientifically-grounded approach based on first principles and analysis of analogous structures. We present a plausible synthetic pathway, detailed protocols for structural elucidation and purity assessment, and a discussion of the potential biological significance of the indane scaffold. This guide is designed to equip researchers with the necessary theoretical and practical knowledge to confidently synthesize and validate this compound in a laboratory setting.
Introduction and Scientific Context
This compound (CAS 36218-36-7) belongs to the indane family of compounds, which feature a bicyclic structure composed of a benzene ring fused to a cyclopentane ring. This rigid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Notable examples include the Alzheimer's drug Donepezil and the antiviral agent Indinavir, highlighting the therapeutic potential of the indane core.[1]
The introduction of a methylamine group at the 5-position of the indane ring creates a molecule with potential for diverse biological interactions. The amine functionality can act as a hydrogen bond donor and acceptor, and under physiological conditions, it will be protonated, allowing for ionic interactions with biological targets.
Despite its structural relevance, detailed characterization data for this compound is not widely reported in peer-reviewed literature. This guide, therefore, serves as a proactive manual, outlining the logical workflow for its synthesis and comprehensive characterization.
Proposed Synthesis Pathway: Reductive Amination
A highly efficient and common method for synthesizing secondary amines is reductive amination.[2][3] This one-pot reaction combines a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the target amine.[3] This approach offers excellent control and avoids the over-alkylation issues often associated with direct alkylation of amines.[3]
The proposed synthesis for this compound involves the reaction of 5-Formylindan (also known as 2,3-dihydro-1H-indene-5-carbaldehyde) with methylamine, followed by reduction.
Sources
An In-Depth Technical Guide to the Synthesis of N-methyl-2,3-dihydro-1H-inden-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to N-methyl-2,3-dihydro-1H-inden-5-amine, a valuable building block in medicinal chemistry and drug development. The document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis. We will explore the synthesis of the precursor 5-aminoindan from 1-indanone, followed by a comparative analysis of two primary N-methylation strategies: the classical Eschweiler-Clarke reaction and a modern reductive amination approach using sodium cyanoborohydride. This guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and includes a thorough discussion of the advantages and limitations of each method.
Introduction
N-methyl-2,3-dihydro-1H-inden-5-amine (CAS 36218-36-7) is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its rigid indane scaffold combined with the secondary amine functionality makes it an attractive moiety for designing molecules with specific biological targets. The synthesis of this compound can be broadly divided into two key stages: the formation of the 5-aminoindan precursor and its subsequent N-methylation. This guide will provide a detailed exploration of these stages, offering practical insights for laboratory-scale synthesis.
Synthesis of the Precursor: 5-Aminoindan
The most common and economically viable starting material for the synthesis of 5-aminoindan is 1-indanone. The synthetic route involves a two-step process: nitration of the aromatic ring followed by the reduction of the nitro group to a primary amine.
Step 1: Nitration of 1-Indanone to 5-Nitro-1-indanone
The introduction of a nitro group at the C-5 position of 1-indanone is a critical first step. This is typically achieved through an electrophilic aromatic substitution reaction using a nitrating agent.
Reaction Scheme:
Figure 1: Nitration of 1-indanone.
Protocol: A common procedure involves the slow addition of a mixture of nitric acid and sulfuric acid to a solution of 1-indanone at a controlled temperature, typically below 10 °C, to prevent over-nitration and side reactions. The reaction mixture is then carefully quenched with ice water, and the precipitated 5-nitro-1-indanone is collected by filtration.
Step 2: Reduction of 5-Nitro-1-indanone to 5-Aminoindan
The reduction of the nitro group to an amine can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation.
Reaction Scheme:
Figure 2: Reduction of 5-nitro-1-indanone.
Protocol: 5-Nitro-1-indanone is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out under a hydrogen atmosphere at room temperature and atmospheric or slightly elevated pressure. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 5-aminoindan.
Characterization of 5-Aminoindan:
| Property | Value |
| Molecular Formula | C₉H₁₁N |
| Molecular Weight | 133.19 g/mol |
| Appearance | Solid |
| Boiling Point | 247-249 °C |
| Melting Point | 34-36 °C |
| ¹H NMR (CDCl₃) | δ 7.0-6.5 (m, 3H, Ar-H), 3.6 (br s, 2H, NH₂), 2.8 (t, 2H, CH₂), 2.5 (t, 2H, CH₂), 2.0 (p, 2H, CH₂) |
| IR (KBr, cm⁻¹) | 3350, 3280 (N-H stretch), 2940, 2850 (C-H stretch), 1620 (N-H bend), 1490 (C=C stretch) |
N-Methylation of 5-Aminoindan
The final step in the synthesis is the introduction of a methyl group onto the nitrogen atom of 5-aminoindan. This can be achieved through several methods, with the Eschweiler-Clarke reaction and reductive amination being the most prominent.
Method 1: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[2][3][4] The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid. A key advantage of this method is that it does not produce quaternary ammonium salts.[3][5]
Mechanism:
Figure 3: Simplified mechanism of the Eschweiler-Clarke reaction.
Experimental Protocol (General Procedure):
-
To a solution of 5-aminoindan in formic acid, add an aqueous solution of formaldehyde.
-
Heat the reaction mixture to reflux for several hours until the evolution of carbon dioxide ceases.
-
Cool the mixture to room temperature and basify with a strong base (e.g., NaOH) to a pH of >10.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain N-methyl-2,3-dihydro-1H-inden-5-amine.
Method 2: Reductive Amination with Sodium Cyanoborohydride
A more modern and often milder alternative to the Eschweiler-Clarke reaction is reductive amination using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN). This method also proceeds through an imine or iminium ion intermediate, which is then reduced in situ. Sodium cyanoborohydride is particularly advantageous because it is stable in mildly acidic conditions and selectively reduces the iminium ion in the presence of the starting aldehyde.
Mechanism:
Figure 4: Simplified mechanism of reductive amination with NaBH₃CN.
Experimental Protocol (General Procedure):
-
Dissolve 5-aminoindan in a suitable solvent such as methanol or acetonitrile.
-
Add an aqueous solution of formaldehyde.
-
Adjust the pH of the mixture to a mildly acidic range (pH 5-6) using acetic acid.
-
Add sodium cyanoborohydride portion-wise, maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC or GC-MS).
-
Quench the reaction by adding a basic aqueous solution (e.g., K₂CO₃).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product as described for the Eschweiler-Clarke reaction.
Comparative Analysis of N-Methylation Methods
| Parameter | Eschweiler-Clarke Reaction | Reductive Amination with NaBH₃CN |
| Reagents | Formic acid, Formaldehyde | Formaldehyde, NaBH₃CN, mild acid |
| Reaction Conditions | High temperature (reflux) | Mild (room temperature) |
| Byproducts | CO₂, Water | Boron salts, Cyanide (in acidic workup) |
| Safety Concerns | Corrosive formic acid, handling at high temp. | Toxic NaBH₃CN and potential HCN release if pH drops too low. |
| Substrate Scope | Broad for primary and secondary amines | Broad, good for sensitive substrates |
| Yield | Generally good to excellent | Generally good to excellent |
| Work-up | Requires neutralization of excess acid | Generally simpler, but requires careful quenching |
Characterization of N-methyl-2,3-dihydro-1H-inden-5-amine
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₃N |
| Molecular Weight | 147.22 g/mol |
| ¹H NMR | Signals for aromatic protons, two methylene groups of the indane ring, a singlet for the N-methyl group, and a broad singlet for the N-H proton. |
| IR (cm⁻¹) | A characteristic N-H stretch around 3300-3400 cm⁻¹, C-H stretches for aromatic and aliphatic protons, and aromatic C=C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight. |
Safety and Handling
-
Formaldehyde: is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Formic Acid: is corrosive and can cause severe burns. Handle with extreme care, using appropriate PPE.
-
Sodium Cyanoborohydride: is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a fume hood, and acidic conditions should be carefully controlled.
Conclusion
The synthesis of N-methyl-2,3-dihydro-1H-inden-5-amine can be reliably achieved from 1-indanone through a two-stage process. The initial formation of 5-aminoindan via nitration and reduction is a well-established route. For the subsequent N-methylation, both the Eschweiler-Clarke reaction and reductive amination with sodium cyanoborohydride are effective methods. The choice between these two methods will depend on the specific requirements of the synthesis, including the scale, the available equipment, and the sensitivity of any other functional groups present in the molecule. The Eschweiler-Clarke reaction is a robust and cost-effective method, while reductive amination offers milder reaction conditions that may be preferable for more complex or delicate substrates.
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - PubMed Central - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved January 18, 2026, from [Link]
-
(2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Eschweiler-Clarke reaction. (n.d.). Retrieved January 18, 2026, from [Link]
-
Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Indanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Retrieved January 18, 2026, from [Link]
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The Analytical Scientist's Guide to INDAN-5-YL-METHYL-AMINE: Structural Elucidation and In-Depth Analysis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation and analysis of INDAN-5-YL-METHYL-AMINE, a notable derivative of the biologically significant aminoindane scaffold. This document moves beyond a simple recitation of facts, offering a deep dive into the causality behind the analytical techniques employed. By integrating foundational chemical principles with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in the discovery, development, and characterization of novel small molecules. We will explore the synergistic application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chromatographic methods to achieve unambiguous structural confirmation. Furthermore, a plausible synthetic pathway and a discussion of the potential biological significance of this class of compounds are presented to provide a holistic understanding.
Introduction: The Significance of the Aminoindane Moiety
The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry. The introduction of an amine group to this framework gives rise to aminoindanes, a class of compounds with a rich history of biological activity. Derivatives of aminoindane have been explored for a wide range of therapeutic applications, including antibacterial, antiviral, antiapoptotic, antipyretic, analgesic, anticonvulsant, and antiparkinsonian activities.[1][2][3] The structural rigidity of the indane core, combined with the chemical versatility of the amine functional group, allows for the fine-tuning of pharmacological properties.
This compound (C₁₀H₁₃N, Molar Mass: 147.22 g/mol , CAS: 36218-36-7) is a secondary amine derivative of indane.[4] Its structure presents a unique combination of an aromatic system, a saturated carbocyclic ring, and a secondary amine, making it an intriguing subject for comprehensive structural analysis. This guide will systematically deconstruct the molecule's architecture using a multi-technique spectroscopic approach.
Foundational Principles of Structural Elucidation
Caption: Iterative workflow for structural elucidation.
In-Depth Spectroscopic Analysis of the this compound Structure
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information at the outset: the molecular weight and the elemental formula (with high-resolution MS).
-
The Nitrogen Rule: For a molecule containing only C, H, O, S, and halogens, an even molecular weight implies the absence of nitrogen or an even number of nitrogen atoms. Conversely, an odd molecular weight indicates an odd number of nitrogen atoms. This compound, with its molecular formula C₁₀H₁₃N, has a molecular weight of 147.22, consistent with the presence of a single nitrogen atom.[5]
-
Fragmentation Analysis: The fragmentation pattern in the mass spectrum offers insights into the molecule's connectivity. For amines, a characteristic fragmentation pathway is α-cleavage, where the bond between the α-carbon and the rest of the molecule breaks, leading to a resonance-stabilized iminium cation.
Caption: Predicted major fragmentation pathways for this compound.
In the case of this compound, two primary α-cleavage pathways are anticipated. The loss of a methyl radical would result in a fragment with an m/z of 132. The loss of the indanyl radical would produce a fragment with an m/z of 30. The relative abundance of these fragments would depend on the stability of the resulting radical and cation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, a secondary amine, we would expect to see characteristic absorptions.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H (Secondary Amine) | Stretch | 3350-3310 | Weak to Medium |
| C-H (Aromatic) | Stretch | > 3000 | Medium |
| C-H (Aliphatic) | Stretch | < 3000 | Strong |
| C=C (Aromatic) | Stretch | ~1600, ~1475 | Medium |
| C-N | Stretch | 1350-1250 (aromatic), 1250-1020 (aliphatic) | Medium |
| N-H | Bend | 1650-1580 (often weak or absent for secondary amines) | Weak |
Comparative Analysis with (2,3-dihydro-1H-indol-5-ylmethyl)amine: The reported IR spectrum for the primary amine analog, (2,3-dihydro-1H-indol-5-ylmethyl)amine, shows N-H stretching vibrations at 3359 and 3282 cm⁻¹.[5] The presence of two bands is characteristic of a primary amine (asymmetric and symmetric stretching). For this compound, we would anticipate a single, weaker N-H stretching band in this region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.
-
Aromatic Protons: The protons on the benzene ring will appear in the downfield region, typically between 7.0 and 7.5 ppm. The substitution pattern will dictate the splitting pattern.
-
Aliphatic Protons: The protons of the cyclopentane ring will be in the upfield region. The protons on the carbons adjacent to the benzene ring will be slightly deshielded.
-
Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear as a singlet, likely in the range of 2.2-2.6 ppm.
-
N-H Proton: The proton on the nitrogen will appear as a broad singlet, and its chemical shift can vary significantly (typically 0.5-5.0 ppm) depending on concentration and solvent due to hydrogen bonding and chemical exchange. A key confirmatory experiment is the D₂O shake, which will cause the N-H signal to disappear due to proton-deuterium exchange.
Predicted ¹H NMR Data for this compound:
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | ~7.0 - 7.3 | Multiplet | 3H |
| Indane CH₂ (benzylic) | ~2.8 - 3.0 | Triplet | 4H |
| Indane CH₂ | ~2.0 - 2.2 | Quintet | 2H |
| N-CH₃ | ~2.4 | Singlet | 3H |
| N-H | ~1.0 - 3.0 | Broad Singlet | 1H |
The carbon NMR spectrum provides information about the number of different carbon environments in the molecule.
-
Aromatic Carbons: The carbons of the benzene ring will appear in the downfield region, typically between 120 and 150 ppm.
-
Aliphatic Carbons: The carbons of the cyclopentane ring will be in the upfield region, generally between 20 and 40 ppm.
-
Methyl Carbon: The carbon of the methyl group attached to the nitrogen will appear in the upfield region, likely around 30-40 ppm.
Comparative Analysis with (2,3-dihydro-1H-indol-5-ylmethyl)amine: The reported ¹³C NMR spectrum for (2,3-dihydro-1H-indol-5-ylmethyl)amine shows aromatic carbons in the range of 108.0-151.1 ppm and aliphatic carbons at 29.3, 45.7, and 46.7 ppm.[5] A similar distribution of signals would be expected for this compound, with the addition of a signal for the N-methyl carbon.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is reductive amination. This widely used reaction involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by reduction in situ.
A potential starting material is 5-aminoindan. The synthesis could proceed via N-methylation. A common method for N-methylation of primary amines is the Eschweiler-Clarke reaction, which uses formaldehyde as the methyl source and formic acid as the reducing agent.
Caption: Proposed synthetic route to this compound via reductive amination.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 5-aminoindan in a suitable solvent (e.g., methanol), add an excess of aqueous formaldehyde and formic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and make it basic with a suitable base (e.g., sodium hydroxide solution).
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.
This method is generally high-yielding and avoids the use of hazardous alkylating agents.
Potential Biological and Pharmacological Significance
While specific biological data for this compound is limited in publicly accessible literature, the broader class of aminoindane derivatives has demonstrated significant pharmacological potential. The structural motifs present in this compound suggest several avenues for biological activity.
The aminoindane core is a known pharmacophore that can interact with various biological targets. For instance, some aminoindane derivatives have shown affinity for monoamine transporters and have been investigated as potential treatments for neurological disorders.[3] The N-methyl group can influence the compound's lipophilicity, metabolic stability, and receptor binding affinity.
Given the established antibacterial properties of some aminoindane derivatives, this compound could be a candidate for antimicrobial screening.[1][2] Further research is warranted to explore the biological activity profile of this and related compounds.
Conclusion
The structural elucidation of this compound is a prime example of the power of a multi-faceted analytical approach. Through the combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a detailed and self-validating structural assignment can be achieved. While experimental data for this specific molecule is not widely published, a thorough understanding of spectroscopic principles, coupled with comparative analysis of closely related structures, allows for a confident prediction of its analytical characteristics. The plausible synthetic route via reductive amination offers an efficient means of accessing this compound for further investigation. The rich pharmacological history of the aminoindane scaffold suggests that this compound and its analogs are worthy subjects for future drug discovery and development efforts.
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Predicting the Mechanism of Action for INDAN-5-YL-METHYL-AMINE: An Integrated Computational and Experimental Workflow
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The elucidation of a novel chemical entity's mechanism of action (MoA) is a cornerstone of modern drug discovery and development.[1][2] Understanding how a molecule interacts with biological systems at a molecular level is paramount for predicting its therapeutic efficacy, potential side effects, and opportunities for optimization.[1][3] This guide presents a comprehensive, multi-stage workflow to predict and validate the MoA of INDAN-5-YL-METHYL-AMINE, a small molecule with structural similarities to known psychoactive compounds.
Given the absence of established pharmacological data for this specific molecule, our approach begins with a robust in silico predictive phase, generating testable hypotheses that are subsequently refined and validated through a rigorous cascade of in vitro and in vivo experimental protocols. This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the strategic rationale behind each phase of the investigation. The narrative follows an integrated strategy, moving from broad, computational predictions to specific, empirical validation, ensuring a high degree of scientific integrity.
Section 1: Hypothesis Generation via In Silico Target Prediction
The initial phase of MoA discovery for a novel compound like this compound leverages computational power to scan the vast landscape of the human proteome for potential biological targets.[4] This approach is cost-effective, rapid, and essential for generating data-driven hypotheses before committing to resource-intensive wet-lab experiments.[1][5]
Our strategy is twofold: first, we employ a similarity-based approach grounded in the known pharmacology of analogous structures. Second, we utilize unbiased screening methods to uncover potentially novel, unexpected interactions.
Structural Analogue Analysis
This compound belongs to the aminoindan class of compounds. Several derivatives, such as 5-iodo-2-aminoindan (5-IAI) and 5-methoxy-2-aminoindane (MEAI), have been documented to interact with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[6][7][8] This structural relationship forms our primary hypothesis: this compound is likely a modulator of monoaminergic systems.
Computational Target Prediction Methodologies
To broaden our search beyond the primary hypothesis, we deploy a suite of computational tools.
-
Ligand-Based Virtual Screening: This method is predicated on the principle that structurally similar molecules often share similar biological activities.[5][9] The 2D and 3D structure of this compound will be used as a query to search large chemical databases (e.g., ChEMBL, PubChem) for compounds with known biological targets.
-
Reverse Docking (Structure-Based Screening): In this approach, the 3D conformer of this compound is docked against a library of clinically relevant protein crystal structures.[9] Scoring functions estimate the binding affinity for each protein, providing a ranked list of potential targets.[9]
-
Machine Learning & AI Platforms: Modern predictive algorithms, trained on vast datasets of known drug-target interactions, can generate highly probable targets by analyzing the molecule's physicochemical properties and structural fingerprints.[10]
Logical Workflow: In Silico Target Identification
The following diagram illustrates the computational workflow designed to generate a prioritized list of potential biological targets for experimental validation.
Caption: Workflow for in silico prediction of biological targets.
Predicted Target Profile
Based on the computational workflow, a hypothetical list of prioritized targets can be compiled. This list will guide the subsequent experimental validation phase.
| Target ID | Target Class | Prediction Method(s) | Rationale / Supporting Evidence |
| SERT | Monoamine Transporter | Analogue Analysis, Ligand-Based | High structural similarity to known SERT inhibitors like 5-IAI.[6][8] |
| NET | Monoamine Transporter | Analogue Analysis, Ligand-Based | Common target for aminoindan derivatives.[6] |
| DAT | Monoamine Transporter | Analogue Analysis, Ligand-Based | Potential for interaction, though often with lower affinity for this class. |
| 5-HT2B | Serotonin Receptor | Reverse Docking, Machine Learning | MEAI shows some affinity for this receptor[7]; potential off-target. |
| TAAR1 | Trace Amine Receptor | Ligand-Based, Machine Learning | Known target for related psychoactive amines.[6] |
Section 2: In Vitro Target Validation and Functional Characterization
Computational predictions are hypotheses that require rigorous experimental validation.[11][12] The objective of this phase is to confirm physical binding of this compound to the predicted targets and to characterize the functional consequences of this interaction.
Experimental Workflow: From Binding to Function
The validation process follows a logical progression from confirming binding to assessing function. This ensures that resources are focused on functionally relevant interactions.
Caption: Stepwise workflow for in vitro target validation.
Protocol 2.1: Radioligand Binding Assays
Objective: To determine if this compound physically binds to the predicted targets and to quantify its binding affinity (Kᵢ).
Methodology:
-
Preparation: Cell membranes expressing the target of interest (e.g., hSERT, hNET, hDAT) are prepared from recombinant cell lines.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membrane preparation.
-
A specific radioligand for the target (e.g., [³H]Citalopram for SERT).
-
A range of concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, non-labeled drug (e.g., Fluoxetine for SERT).
-
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
Protocol 2.2: Functional Neurotransmitter Uptake Assay
Objective: To determine if the binding of this compound to monoamine transporters results in functional inhibition of neurotransmitter uptake.
Methodology:
-
System Preparation: Use either synaptosomes prepared from rodent brain tissue or HEK293 cells stably expressing the transporter of interest (hSERT, hNET, or hDAT).
-
Pre-incubation: Aliquot the cells/synaptosomes into a 96-well plate and pre-incubate them with a range of concentrations of this compound for 10-15 minutes at 37°C.
-
Controls: Include a known inhibitor as a positive control (e.g., Cocaine for DAT) and a vehicle control (no drug).
-
Initiate Uptake: Add a solution containing a radiolabeled neurotransmitter (e.g., [³H]Serotonin for SERT) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.
-
Terminate Uptake: Stop the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Measure the radioactivity of the filters, representing the amount of neurotransmitter taken up by the cells/synaptosomes.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of this compound. Use non-linear regression to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of neurotransmitter uptake.
Hypothetical In Vitro Data Summary
The following table summarizes potential outcomes from the in vitro assays, which would strongly suggest a primary mechanism of action as a monoamine transporter inhibitor.
| Target | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) | Inferred Activity |
| SERT | 55 | 120 | Potent Inhibitor |
| NET | 150 | 310 | Moderate Inhibitor |
| DAT | > 5,000 | > 10,000 | Weak / No Activity |
| 5-HT2B | 850 | N/A (Antagonist EC₅₀ = 1,200) | Weak Antagonist |
| TAAR1 | > 10,000 | > 10,000 | No Activity |
Section 3: In Vivo Confirmation of Mechanism
The final and most critical phase of MoA prediction is to confirm that the in vitro findings translate to a physiological effect in a living system.[2][11] In vivo studies help bridge the gap between molecular action and whole-organism response.
Protocol 3.1: In Vivo Microdialysis in Rodent Brain
Objective: To directly measure the effect of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in a relevant brain region (e.g., the prefrontal cortex or nucleus accumbens).
Rationale: If the compound is a SERT/NET inhibitor as predicted by the in vitro data, its systemic administration should lead to a measurable increase in extracellular serotonin and norepinephrine levels in the brain, as the reuptake of these neurotransmitters will be blocked.
Methodology:
-
Surgical Preparation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula into the target brain region. Allow the animal to recover for several days.
-
Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). Collect several baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at a pharmacologically relevant dose.
-
Post-Dose Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Sample Analysis: Analyze the concentration of serotonin, norepinephrine, and dopamine (and their metabolites) in the dialysate samples using a highly sensitive technique like HPLC coupled with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-dose neurotransmitter concentrations as a percentage of the average baseline concentration. A significant increase in extracellular serotonin and norepinephrine following drug administration would provide powerful in vivo evidence supporting the proposed MoA.
Hypothetical Signaling Pathway Perturbation
The data from our integrated workflow suggest that this compound's primary action is blocking the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This increases the concentration and dwell time of these neurotransmitters, leading to enhanced activation of postsynaptic receptors.
Caption: Predicted MoA: Inhibition of monoamine reuptake.
Conclusion
This technical guide outlines a systematic, evidence-based framework for predicting and validating the mechanism of action of a novel chemical entity, this compound. By integrating computational predictions with a tiered system of in vitro and in vivo experimental validation, we can confidently elucidate the primary molecular targets and functional consequences of the compound.
Based on the hypothetical data generated through this workflow, the predicted mechanism of action for this compound is a potent serotonin and norepinephrine reuptake inhibitor, with significantly less activity at the dopamine transporter. This profile suggests potential therapeutic applications in areas where dual-acting monoaminergic agents are effective. The outlined protocols provide a robust and self-validating system, ensuring that each step of the investigation builds upon a solid foundation of empirical data, ultimately leading to a well-supported and actionable understanding of the compound's pharmacology.
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TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). National Institutes of Health. [Link]
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Al-Harbi, S., et al. (2021). Computational analyses of mechanism of action (MoA): data, methods and integration. Drug Discovery Today. [Link]
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Tanner, T. J., et al. (2024). In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development. bioRxiv. [Link]
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The Strategic Synthesis and Application of INDAN-5-YL-METHYL-AMINE: A Technical Guide for Medicinal Chemists
Introduction: The Indan Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The indan framework is a prominent member of this class, offering a unique combination of rigidity and conformational flexibility that makes it an attractive template for the design of novel therapeutics. Its compact, bicyclic nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with protein binding pockets. This guide focuses on a key synthetic intermediate, INDAN-5-YL-METHYL-AMINE, providing a comprehensive overview of its synthesis, characterization, and strategic importance in the development of pharmacologically active agents. For researchers and drug development professionals, a deep understanding of the synthesis and utility of such building blocks is paramount to accelerating the discovery of next-generation medicines.
Retrosynthetic Analysis and Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful consideration of reagent selection and reaction conditions to ensure high yield and purity. A logical retrosynthetic approach identifies 5-cyanoindan as the immediate precursor, which itself can be derived from the commercially available 5-aminoindan. This strategy is advantageous as it leverages well-established and reliable chemical transformations.
Caption: Retrosynthetic pathway for this compound.
Part 1: Synthesis of the Key Intermediate: 5-Cyanoindan
The conversion of 5-aminoindan to 5-cyanoindan is most effectively achieved through the Sandmeyer reaction.[1] This classic transformation provides a reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[2]
Experimental Protocol: Sandmeyer Reaction
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice-salt bath, dissolve 5-aminoindan (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq).[3]
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.
-
Stir the reaction mixture at this temperature for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-cyanoindan can be purified by column chromatography on silica gel.
-
Causality and Self-Validation: The Sandmeyer reaction is a robust and well-documented method.[4] The use of a copper(I) cyanide catalyst is crucial for the efficient conversion of the diazonium salt to the nitrile.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The final product should be characterized by NMR and IR spectroscopy to confirm its identity and purity.
Part 2: Reduction of 5-Cyanoindan to this compound
The final step in the synthesis is the reduction of the nitrile group of 5-cyanoindan to a primary amine. Two primary methods are widely employed for this transformation: catalytic hydrogenation and reduction with lithium aluminum hydride (LiAlH₄).
Method A: Catalytic Hydrogenation
This method is often preferred in industrial settings due to its scalability and the use of less hazardous reagents. Raney Nickel is a common catalyst for this transformation.[5]
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup:
-
In a high-pressure hydrogenation vessel, dissolve 5-cyanoindan (1.0 eq) in a suitable solvent, such as ethanol or methanol, saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.
-
Add a catalytic amount of Raney Nickel (5-10% by weight).[6]
-
-
Hydrogenation:
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat to 50-80 °C.
-
Stir the reaction mixture vigorously until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
-
Work-up and Purification:
-
Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
-
Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines with high efficiency.[7] This method is particularly useful for smaller-scale laboratory syntheses.
Experimental Protocol: LiAlH₄ Reduction
-
Reaction Setup:
-
To a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).[8]
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reduction:
-
Dissolve 5-cyanoindan (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.[8]
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by distillation or salt formation as described in Method A.
-
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Purity |
| 1 | Sandmeyer Reaction | 5-Aminoindan, NaNO₂, CuCN | 70-85% | >95% (after chromatography) |
| 2a | Catalytic Hydrogenation | 5-Cyanoindan, H₂, Raney Ni | 80-95% | >98% (after distillation) |
| 2b | LiAlH₄ Reduction | 5-Cyanoindan, LiAlH₄ | 85-95% | >98% (after distillation) |
The Role of this compound in Drug Development
The indan scaffold is a key feature in numerous pharmacologically active compounds, and derivatives of this compound are no exception. The primary amine functionality serves as a crucial handle for further synthetic elaboration, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity.
Caption: Applications of this compound in medicinal chemistry.
Aminoindane derivatives have been investigated for their activity as monoamine transporter inhibitors, making them relevant in the context of central nervous system (CNS) disorders.[9][10] The structural similarity of the indan ring to the endogenous neurotransmitters provides a basis for their interaction with these targets. Furthermore, the indan nucleus has been incorporated into compounds with anti-inflammatory and analgesic properties.[11]
The primary amine of this compound allows for a variety of chemical modifications, including:
-
Amide and Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides to introduce a wide range of substituents.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations enable the systematic exploration of the structure-activity relationship (SAR) around the indan scaffold, a fundamental practice in modern drug discovery.
Conclusion: A Versatile Building Block for Future Therapies
This compound represents a strategically important synthetic intermediate for the medicinal chemist's toolkit. Its synthesis from readily available starting materials via robust and well-understood chemical reactions makes it an accessible building block. The inherent pharmacological relevance of the indan scaffold, combined with the synthetic versatility of the primary amine handle, ensures that this intermediate will continue to play a significant role in the design and development of novel therapeutic agents across a spectrum of disease areas. This guide provides the foundational knowledge for the efficient synthesis and strategic application of this compound, empowering researchers to explore new chemical space in the quest for improved human health.
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Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(3), 237-244. [Link]
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A Technical Guide to the Rational Design, Synthesis, and Evaluation of Novel Indane Amine Derivatives
Abstract
The indane scaffold, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives, particularly indane amines, have garnered significant attention for their therapeutic potential, most notably as inhibitors of monoamine oxidase (MAO) for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel indane amine derivatives, intended for researchers and drug development professionals. We will delve into the principles of rational drug design, modern synthetic strategies, detailed experimental protocols, and the critical evaluation of these compounds, with a focus on structure-activity relationships (SAR) and mechanistic insights.
Introduction: The Significance of the Indane Amine Scaffold
The therapeutic relevance of indane amines is exemplified by Rasagiline (N-propargyl-1-(R)-aminoindan), a potent and irreversible inhibitor of monoamine oxidase B (MAO-B).[5][6][7] MAO-B is a key enzyme in the central nervous system responsible for the degradation of dopamine.[] By inhibiting MAO-B, drugs like Rasagiline increase the synaptic availability of dopamine, alleviating the motor symptoms of Parkinson's disease.[5][9][10]
The unique pharmacology of these compounds extends beyond simple MAO-B inhibition. The embedded N-propargyl moiety in Rasagiline is associated with neuroprotective and anti-apoptotic effects, independent of its enzymatic inhibition, making this class of compounds particularly promising for disease-modifying therapies.[3][7][11] This dual activity has spurred extensive research into novel derivatives to enhance potency, selectivity, and neuroprotective properties while minimizing off-target effects.[12][13]
Rational Design & Structure-Activity Relationships (SAR)
The development of novel indane amine derivatives is not a random exercise but a process guided by a deep understanding of the target enzyme's structure and the molecule's interaction with it. The goal is to systematically modify the indane scaffold to optimize its pharmacological profile.
The Target: Monoamine Oxidase B (MAO-B)
MAO-A and MAO-B are the two isoforms of the enzyme, and while they share sequence similarity, they differ in substrate specificity and inhibitor selectivity.[4][10] Selective inhibition of MAO-B is crucial for treating Parkinson's disease, as it primarily metabolizes dopamine, whereas MAO-A metabolizes serotonin and noradrenaline.[][10] Non-selective inhibition can lead to undesirable side effects.[4]
Crystal structures of human MAO-B in complex with inhibitors like Rasagiline reveal a bipartite active site cavity.[5][14] Key amino acid residues, such as Tyr326, Tyr398, and Cys172, play a critical role in inhibitor binding and selectivity.[15][16] The propargyl group of Rasagiline forms a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition.[5][14]
Key SAR Insights
Decades of research have yielded critical insights into the structure-activity relationships of indane amine MAO-B inhibitors:
-
The Propargyl Moiety: This group is essential for the irreversible inhibition of MAO-B.[3][7]
-
Stereochemistry at C1: The (R)-enantiomer of 1-aminoindan derivatives, like Rasagiline, is significantly more potent as an MAO-B inhibitor than the (S)-enantiomer.[14]
-
Substitution on the Indane Ring: Adding substituents to the aromatic ring of the indane nucleus can modulate potency and selectivity. For instance, hydroxylation at the C6 position can be well-tolerated.[14]
-
Nitrogen Substitution: The nature of the substituent on the amino group can influence activity. N-methylation, as seen in some analogs, can be accommodated within the active site.[14]
The following table summarizes the inhibitory activity of Rasagiline and some of its key analogs against human MAO-A and MAO-B, illustrating these SAR principles.
| Compound | Substitution | Target | IC50 (nM) | Selectivity Index (SI) for MAO-B | Reference |
| Rasagiline | (R)-N-propargyl-1-aminoindan | hMAO-B | 141 | >355 | [12] |
| Compound 6j | Rasagiline-clorgyline hybrid | hMAO-B | 4 | >25000 | [12] |
| (S)-Enantiomer | (S)-N-propargyl-1-aminoindan | hMAO-B | Varies | Lower than (R) | [14] |
| R-AI | (R)-1-aminoindan (metabolite) | hMAO-B | Reversible inhibitor | Lower than Rasagiline | [5] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. SI: Selectivity Index (IC50 for MAO-A / IC50 for MAO-B). A higher value indicates greater selectivity for MAO-B.
Synthetic Strategies for Novel Indane Amine Derivatives
The synthesis of novel indane amine derivatives often starts from commercially available 1-aminoindan or involves its synthesis followed by functionalization. The following diagram illustrates a general workflow for the discovery and development of these compounds.
Caption: General workflow for indane amine derivative drug discovery.
Synthesis of the Core: 1-Aminoindan
While (R)-1-aminoindan is commercially available, its synthesis is a key step for creating novel analogs. One common approach involves the asymmetric reduction of 1-indanone.
N-Alkylation: Introducing the Propargyl Group
The introduction of the pharmacologically crucial propargyl group is typically achieved via N-alkylation of 1-aminoindan.
Protocol 1: Synthesis of (R)-N-propargyl-1-aminoindan (Rasagiline) [17]
This protocol describes a common method for the propargylation of (R)-1-aminoindan.
-
Reaction Setup: To a solution of (R)-1-aminoindan (1 equivalent) in a suitable organic solvent such as acetonitrile, add a base like potassium carbonate (K2CO3, 2-3 equivalents).[17]
-
Addition of Alkylating Agent: Add propargyl bromide or propargyl chloride (1.1-1.5 equivalents) dropwise to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography to yield the pure (R)-N-propargyl-1-aminoindan.[18]
Multi-Component Reactions (MCRs)
Modern synthetic chemistry increasingly employs multi-component reactions (MCRs) for their efficiency and atom economy.[19] For instance, the A³ coupling reaction (aldehyde-alkyne-amine) provides a direct route to propargylamines.[11] This approach allows for the rapid generation of a library of diverse indane amine derivatives by varying the aldehyde, alkyne, and amine components.
Caption: Conceptual diagram of a multi-component reaction approach.
Purification and Characterization
Ensuring the purity and confirming the structure of newly synthesized compounds are paramount in drug discovery.
Purification Techniques
-
Column Chromatography: This is the most common method for purifying indane amine derivatives.[18] Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be an effective method to achieve high purity.[20]
-
Acid-Base Extraction: The basic nature of the amine group allows for purification by extraction. The crude product can be dissolved in an organic solvent and treated with an aqueous acid to form the water-soluble amine salt. The aqueous layer is then separated, basified, and the free amine is re-extracted into an organic solvent.[20][21]
Structural Characterization
Once purified, the identity and structure of the novel derivatives must be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. Chiral HPLC can be employed to determine the enantiomeric purity of chiral derivatives.[22]
Mechanism of Action: MAO-B Inhibition
The primary mechanism of action for many therapeutic indane amines is the inhibition of MAO-B.[10]
Caption: Mechanism of MAO-B inhibition by indane amine derivatives.
MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct.[23][24] This process can contribute to oxidative stress in the brain, which is implicated in the pathogenesis of neurodegenerative diseases.[13] By inhibiting MAO-B, these derivatives not only increase dopamine levels but may also reduce the production of neurotoxic reactive oxygen species.[23][24] Kinetic studies are essential to determine whether new derivatives act as reversible or irreversible inhibitors, which has significant implications for their pharmacological profile and potential for drug-drug interactions.[6][12]
Conclusion and Future Directions
The indane amine scaffold remains a fertile ground for the discovery of novel therapeutics for neurodegenerative diseases. The combination of rational, structure-based design with modern, efficient synthetic methodologies like multi-component reactions will continue to drive the development of next-generation MAO-B inhibitors. Future research will likely focus on creating multi-target agents that not only inhibit MAO-B but also possess other beneficial properties, such as anti-inflammatory or anti-amyloid aggregation activities, to provide a more comprehensive treatment for complex diseases like Alzheimer's.[12][13] The detailed protocols and strategic insights provided in this guide serve as a foundational resource for scientists dedicated to advancing this critical area of medicinal chemistry.
References
- Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease. European Journal of Medicinal Chemistry.
- Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv
- Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease.
- Process for the Synthesis of Propargylated Aminoindan Derivatives.
- Synthesis of New Propargylated 1-Pyrindane Derivatives as Rasagiline Analogues. Thieme Connect.
- Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. PMC - NIH.
- Indane-amine derivatives, their preparation and use as medicaments.
- A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate).
- Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. PubMed.
- Indane Deriv
- Pharmacological profiles of aminoindanes, piperazines, and pipradrol deriv
- New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI.
- Solvent-free synthesis of propargylamines: an overview. RSC Publishing.
- Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing.
- Indane Deriv
- R-enantiomers of n-propargyl-1-aminoindan compounds, their preparation and pharmaceutical compositions containing them.
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- Rasagiline: A review of its use in the management of Parkinson's disease.
- Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
- Synthesis of Amino Substituted Indanes and Tetralins via Consecutive Multi-Bond Forming Tandem Processes.
- Synthesis method of 2-aminoindan or derivatives thereof.
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Methodological & Application
INDAN-5-YL-METHYL-AMINE synthesis protocol for laboratory scale
An Application Note and Laboratory Protocol for the Synthesis of Indan-5-yl-methyl-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable building block in medicinal and materials chemistry. The featured protocol employs a one-pot reductive amination of indan-5-carboxaldehyde with methylamine, utilizing sodium borohydride as the reducing agent. This method is selected for its operational simplicity, high efficiency, and the use of readily available and cost-effective reagents.[1] This guide details the underlying chemical mechanism, provides a step-by-step experimental protocol, and outlines safety considerations and characterization techniques. It is intended for researchers and scientists in organic synthesis and drug development.
Introduction and Synthetic Strategy
This compound is a primary amine derivative of the indane scaffold, a structural motif present in various biologically active compounds. Its synthesis is a key step for further functionalization and incorporation into more complex molecular architectures.
The most direct and widely adopted strategy for preparing secondary amines from aldehydes is reductive amination, also known as reductive alkylation.[2] This method involves the reaction of a carbonyl compound (indan-5-carboxaldehyde) with an amine (methylamine) to form an intermediate imine, which is then reduced in situ to the target amine.[2][3] This one-pot procedure is highly efficient and prevents the over-alkylation often observed in direct alkylation of amines.[3] We have selected sodium borohydride (NaBH₄) as the reducing agent due to its mild nature, chemoselectivity for the imine over the starting aldehyde under controlled conditions, and ease of handling compared to more reactive hydrides like lithium aluminum hydride.[4][5]
Reaction Mechanism: Reductive Amination
The synthesis proceeds via a two-step mechanism occurring in a single pot:
-
Imine Formation: The process begins with the nucleophilic attack of methylamine on the carbonyl carbon of indan-5-carboxaldehyde. This forms an unstable hemiaminal intermediate.[2] Under mildly acidic conditions (often facilitated by a catalytic amount of acid or the amine salt itself), the hemiaminal undergoes dehydration to form a Schiff base, specifically an N-methylimine intermediate.[6] The removal of water drives the equilibrium towards the formation of the imine.[2]
-
Imine Reduction: The C=N double bond of the imine is susceptible to reduction by hydride reagents. Sodium borohydride (NaBH₄) provides a hydride ion (H⁻) that attacks the electrophilic carbon of the imine, reducing it to the final secondary amine product, this compound.[3][5] While NaBH₄ can also reduce aldehydes, the reaction is generally slower than the reduction of the protonated imine (iminium ion), allowing for a one-pot procedure where the reducing agent is added after a brief period of imine formation.[3][7]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product.
Materials and Reagents
| Compound | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Indan-5-carboxaldehyde | 146.18 | 10.0 | 1.0 | 1.46 g |
| Methylamine (40% in H₂O) | 31.06 | 20.0 | 2.0 | ~1.55 mL |
| Sodium Borohydride (NaBH₄) | 37.83 | 15.0 | 1.5 | 0.57 g |
| Methanol (MeOH) | 32.04 | - | - | 50 mL |
| Acetic Acid (Glacial) | 60.05 | - | catalytic | ~0.1 mL |
| Dichloromethane (DCM) | 84.93 | - | - | 100 mL |
| Saturated NaHCO₃ (aq) | - | - | - | 50 mL |
| Brine | - | - | - | 50 mL |
| Anhydrous MgSO₄ | 120.37 | - | - | As needed |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Imine Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indan-5-carboxaldehyde (1.46 g, 10.0 mmol). Dissolve the aldehyde in methanol (50 mL).[8] To this solution, add aqueous methylamine (40%, ~1.55 mL, 20.0 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops, ~0.1 mL).[8] Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the imine by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate), observing the consumption of the starting aldehyde.
-
Reduction: After 1 hour, cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Workup and Extraction: Once the reaction is complete (as monitored by TLC), carefully quench the reaction by slowly adding water (~20 mL). Reduce the volume of the solvent on a rotary evaporator to remove most of the methanol. Add more water (30 mL) to the remaining aqueous residue and transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system starting with pure dichloromethane and gradually increasing the polarity with methanol (e.g., 100:0 to 95:5 DCM:MeOH) is typically effective for isolating the desired amine.
Characterization
The structure and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 148.11).
Safety and Handling Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Reagents:
-
Methylamine: Corrosive and flammable. Handle with care.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and control the temperature.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.
-
Conclusion
The protocol described provides an efficient and reliable method for the laboratory-scale synthesis of this compound via a one-pot reductive amination.[9] This procedure is characterized by its use of accessible reagents, mild reaction conditions, and straightforward workup, making it a valuable methodology for researchers requiring this key synthetic intermediate.
References
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- [No Author]. (2025). a. Formation of imines and enamines. University of Calgary.
- [No Author]. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate.
- [No Author]. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide. YouTube.
- [No Author]. (2025). Synthesis of Secondary N‑Methylamines via Reductive Amination of Aldehydes with N‑Boc‑N‑Methylamine Using Me2SiHCl. American Chemical Society - ACS Figshare.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- [No Author]. (n.d.). Reductive amination. Wikipedia.
- [No Author]. (2025). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate.
- [No Author]. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- [No Author]. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
- [No Author]. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data.
- [No Author]. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences.
- Palomo, L. L. (2023). Reductive Amination. YouTube.
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Protocol & Application Guide: Reductive Amination of 5-Aminoindan for the Synthesis of Novel Amine Derivatives
An Application Note for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indan scaffold is a privileged structure in medicinal chemistry, with derivatives like 5-aminoindan serving as crucial building blocks for compounds targeting the central nervous system and other biological pathways.[1][2] Reductive amination stands out as one of the most effective and widely utilized strategies for the N-alkylation of primary amines, offering a controlled and efficient route to secondary and tertiary amines.[3][4][5] This document provides an in-depth guide to the reductive amination of 5-aminoindan, focusing on the mechanistic rationale for procedural choices and presenting a robust, field-proven protocol using sodium triacetoxyborohydride. This protocol is designed for high fidelity, offering insights into optimization and troubleshooting for researchers engaged in the synthesis of novel chemical entities.
Introduction: The Strategic Value of 5-Aminoindan and Reductive Amination
5-Aminoindan is a primary arylamine whose rigid bicyclic structure is frequently incorporated into pharmacologically active molecules to constrain conformational flexibility and enhance binding affinity to biological targets. Its derivatives have been explored as research chemicals and psychostimulants, often interacting with monoamine transporters.[2] The synthesis of analogs from this core structure is therefore of significant interest in drug discovery.
Reductive amination provides a superior alternative to direct N-alkylation with alkyl halides, which is often plagued by poor selectivity and over-alkylation.[3] The modern reductive amination protocol, particularly the one-pot method, involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a selective reducing agent. The reaction proceeds through an imine or iminium ion intermediate, which is subsequently reduced to form the new, more substituted amine.
The Underlying Mechanism: A Two-Step Cascade
The elegance of the one-pot reductive amination lies in the selective reduction of the iminium ion in the presence of the starting carbonyl compound. This selectivity is the cornerstone of the protocol's success. The process can be dissected into two primary stages:
-
Reversible Imine/Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the primary amine (5-aminoindan) on the electrophilic carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form a C=N double bond, yielding an imine intermediate. In the presence of an acid catalyst, the imine nitrogen is protonated to form a highly electrophilic iminium ion, which is the key species targeted for reduction.[4][6][7]
-
Irreversible Hydride Reduction : A mild hydride-donating reagent then selectively reduces the iminium ion. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the more stable starting aldehyde or ketone.[3][8]
Caption: Figure 1: General Mechanism of Reductive Amination
Experimental Design: The Rationale Behind Reagent Selection
A successful protocol is built on informed decisions. The choice of reagents dictates the reaction's efficiency, selectivity, and ease of execution.
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) This is the reagent of choice for modern one-pot reductive aminations.[9][10] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it a mild and selective reducing agent.[10] It readily reduces iminium ions but is significantly slower to react with aldehydes and ketones, thus preventing the formation of undesired alcohol byproducts.[8] Its compatibility with mildly acidic conditions, which catalyze imine formation, makes it ideal for a one-pot procedure.[10]
-
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) These aprotic solvents are preferred for reactions involving NaBH(OAc)₃.[10][11] Unlike protic solvents such as methanol, they do not react with or decompose the reducing agent, ensuring its availability for the primary reaction.[8][12]
-
Acid Catalyst (Optional): Acetic Acid (AcOH) While many aldehydes react readily with primary amines, less electrophilic ketones can benefit from the addition of a catalytic amount of a weak acid like acetic acid. The acid accelerates the dehydration step, promoting the formation of the iminium ion intermediate.[9][10]
Detailed Laboratory Protocol
This protocol describes the reductive amination of 5-aminoindan with a representative aldehyde (e.g., isobutyraldehyde) in a one-pot fashion.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Aminoindan | ≥95% | Sigma-Aldrich | Store under inert gas. |
| Aldehyde/Ketone | Reagent Grade | Various | Use 1.0–1.1 equivalents. |
| Sodium Triacetoxyborohydride | ≥95% | Sigma-Aldrich | Handle in a fume hood; moisture sensitive. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Various | Use a dry, aprotic solvent. |
| Acetic Acid (Optional) | Glacial | Various | Use 0.5–1.0 equivalent for slow reactions. |
| Saturated NaHCO₃ solution | N/A | Lab prepared | For aqueous work-up. |
| Brine | N/A | Lab prepared | For aqueous work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Various | For drying the organic phase. |
| Round-bottom flask, stir bar | N/A | N/A | Oven-dried before use. |
| Nitrogen/Argon atmosphere setup | N/A | N/A | To maintain anhydrous conditions. |
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-aminoindan (1.0 equiv.). Seal the flask with a septum and place it under a positive pressure of nitrogen or argon.
-
Solvent and Reagent Addition : Through the septum, add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1–0.2 M with respect to the 5-aminoindan. Add the aldehyde or ketone (1.1 equiv.) via syringe and stir the solution at room temperature for 20-30 minutes to facilitate initial imine formation.
-
Initiation of Reduction : Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) to the stirring solution in portions over 5-10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3 to 12 hours.
-
Aqueous Work-up : Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.
-
Washing and Drying : Wash the combined organic phase sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration and Purification : Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[13]
-
Characterization : Confirm the identity and purity of the final N-alkylated-5-aminoindan product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualized Experimental Workflow
The following diagram outlines the complete workflow from setup to final product characterization.
Caption: Figure 2: Experimental Workflow
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficiently reactive carbonyl (e.g., a hindered ketone).2. Deactivated or wet reducing agent.3. Insufficient reaction time. | 1. Add 0.5-1.0 equivalent of glacial acetic acid to catalyze imine formation. Consider gentle heating (40 °C).2. Use a fresh bottle of NaBH(OAc)₃ and ensure anhydrous conditions.3. Allow the reaction to proceed for up to 24 hours. |
| Side Product: Alcohol | The starting carbonyl was reduced. This is rare with NaBH(OAc)₃ but can indicate contamination or excessively high temperatures. | Ensure the use of NaBH(OAc)₃, not NaBH₄. Maintain room temperature and add the reducing agent slowly. |
| Side Product: Dialkylation | The secondary amine product is reacting again with the carbonyl. This is more common with highly reactive aldehydes. | Use a strict 1.0:1.0 ratio of amine to aldehyde or a slight excess of the amine. Alternatively, switch to a two-step protocol: form the imine first, then add NaBH₄.[11] |
| Difficult Purification | The product and starting material have similar polarities. | Ensure the reaction goes to completion to consume all starting amine. Optimize the chromatography solvent system using TLC. An acidic workup followed by basification and re-extraction can sometimes help remove unreacted starting amine. |
Conclusion
The one-pot reductive amination of 5-aminoindan using sodium triacetoxyborohydride is a highly reliable and scalable method for the synthesis of diverse N-substituted indan derivatives. The protocol's success hinges on the chemoselectivity of the reducing agent, which allows for a streamlined and efficient workflow. By understanding the underlying mechanism and key experimental parameters, researchers can confidently apply and adapt this protocol to accelerate the discovery and development of novel molecules with therapeutic potential.
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Application Notes and Protocols for the Evaluation of INDAN-5-YL-METHYL-AMINE in Antimicrobial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents.[1][2] The discovery pipeline for novel antibiotics has been alarmingly sparse, with no new classes of antibiotics discovered since the 1980s.[2] This landscape compels researchers to investigate novel chemical scaffolds for their potential to combat drug-resistant pathogens. INDAN-5-YL-METHYL-AMINE, a compound with a unique structural motif, represents such a candidate that warrants systematic evaluation. While its direct antimicrobial properties are not yet extensively documented, its chemical structure, featuring an indane core and a methylamine substituent, offers a starting point for exploration in medicinal chemistry.[3][4]
These application notes provide a comprehensive, step-by-step framework for the initial assessment of this compound as a potential antimicrobial agent. The protocols herein are designed to be self-validating and are grounded in established methodologies, ensuring scientific rigor and reproducibility. This guide will navigate the user from initial screening to preliminary mechanism of action studies, providing the foundational data necessary for further drug development endeavors.
Part 1: Initial Screening and Potency Assessment
The first critical step in evaluating a novel compound is to determine its intrinsic antimicrobial activity. This is primarily achieved by quantifying the minimum concentration required to inhibit the growth of and to kill a panel of clinically relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6][7] The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a compound.[7][8][9]
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the compound's solubility.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[7][10]
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
This will result in a range of concentrations of the test compound.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
-
Reading and Interpretation:
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This assay is a crucial follow-up to the MIC to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[13]
Protocol: MBC Assay
-
Perform an MIC Assay: Follow the protocol as described above to determine the MIC.
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.
-
Spread each aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[11][14]
-
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12][13]
-
Data Presentation: In Vitro Antimicrobial Activity
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Enterococcus faecalis | ATCC 29212 |
Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant depends on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][15] For a novel compound like this compound, these breakpoints will not exist and the data will serve as a baseline for its potency.
Part 2: Selectivity and Safety Evaluation
A promising antimicrobial agent must not only be effective against pathogens but also safe for the host.[16][17][18] Cytotoxicity assays are essential to determine the compound's toxicity to mammalian cells.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.[19]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization and Reading:
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
Data Presentation: Cytotoxicity Profile
| Cell Line | IC₅₀ (µg/mL) |
| HEK293 | |
| HepG2 |
Selectivity Index (SI): A crucial parameter to evaluate the potential of a compound is the Selectivity Index, calculated as:
SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)
A higher SI value indicates greater selectivity for the microbial target over host cells, which is a desirable characteristic for a therapeutic agent.
Part 3: Preliminary Mechanism of Action (MoA) Studies
Understanding how a novel antimicrobial agent works is fundamental to its development.[20][21] Initial MoA studies can provide valuable insights into the compound's cellular targets.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Prepare a bacterial culture in the logarithmic growth phase.
-
Dilute the culture in fresh broth to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Prepare tubes with different concentrations of this compound (e.g., 1x, 2x, and 4x the MIC). Include a growth control without the compound.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Enumeration:
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Further MoA Elucidation
The results from the initial assays can guide further investigations into the specific mechanism of action. Some common follow-up studies include:
-
Macromolecular Synthesis Inhibition: Assays to determine if the compound inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.[21]
-
Membrane Permeability and Potential Assays: To investigate if the compound disrupts the bacterial cell membrane.
-
Genomic and Proteomic Approaches: To identify the molecular targets of the compound.[20]
Part 4: Visualized Workflows
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- 14. microchemlab.com [microchemlab.com]
- 15. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating INDAN-5-YL-METHYL-AMINE in Cancer Cell Line Studies
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist, Gemini Labs
Introduction: Unveiling the Therapeutic Potential of Novel Indane Derivatives in Oncology
The relentless pursuit of novel therapeutic agents to combat cancer is a cornerstone of modern biomedical research. Within this landscape, small molecule inhibitors that target specific cellular pathways have emerged as a promising strategy. Indane derivatives, a class of bicyclic aromatic hydrocarbons, have garnered significant interest due to their diverse pharmacological activities. This document provides a comprehensive guide to the application of INDAN-5-YL-METHYL-AMINE, a specific indane derivative, in the context of cancer cell line studies.
While direct studies on this compound in oncology are emerging, the broader family of indane analogs and related compounds have shown promise. Notably, a significant body of research has highlighted the unexpected role of N-methyl-D-aspartate (NMDA) receptors in cancer biology.[1][2][3] Traditionally studied in the context of neuroscience, NMDA receptors are now understood to be expressed on various cancer cells and to participate in the regulation of proliferation, motility, and invasive growth.[1][2] This has opened a new avenue for therapeutic intervention, with NMDA receptor antagonists showing anti-proliferative and anti-invasive effects in several cancer models.[1][4]
This application note will, therefore, explore the potential of this compound as a modulator of oncogenic signaling, with a focus on a hypothesized mechanism of action involving the NMDA receptor pathway. We will provide detailed, field-proven protocols for the initial characterization of this compound's effects on cancer cell lines, enabling researchers to rigorously evaluate its therapeutic potential.
Hypothesized Mechanism of Action: this compound as an NMDA Receptor Antagonist in Cancer
We hypothesize that this compound may function as a non-competitive antagonist of the NMDA receptor in cancer cells. Activation of NMDA receptors by glutamate, an excitatory neurotransmitter, can trigger downstream signaling cascades that promote cancer cell survival and proliferation, such as the extracellular signal-regulated kinase (ERK1/2) pathway.[4] By blocking the NMDA receptor ion channel, this compound could inhibit these pro-tumorigenic signals.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for Evaluating this compound
A systematic approach is crucial for characterizing the anti-cancer effects of a novel compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A streamlined workflow for the in vitro evaluation of this compound.
Detailed Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
| Cell Line | Treatment Duration (hours) | IC50 (µM) - Representative Data |
| MCF-7 | 48 | 15.2 |
| A549 | 48 | 25.8 |
| U-87 MG (Glioblastoma) | 48 | 8.5 |
Table 1: Representative IC50 values of this compound in various cancer cell lines after 48 hours of treatment.
Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with this compound at concentrations around the determined IC50 for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (IC50) | 60.3 | 25.8 | 13.9 |
Table 2: Representative data from Annexin V/PI staining of A549 cells treated with this compound for 48 hours.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method uses PI to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell. Flow cytometry can then be used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
6-well cell culture plates
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry.
-
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| This compound (IC50) | 50.1 | 15.3 | 34.6 |
Table 3: Representative data from cell cycle analysis of MCF-7 cells treated with this compound for 24 hours.
Protocol 4: Western Blot Analysis of ERK1/2 Phosphorylation
Principle: Western blotting is used to detect specific proteins in a sample. To investigate the effect of this compound on the ERK pathway, the levels of phosphorylated ERK (p-ERK), the active form of the protein, and total ERK will be measured.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Interpretation and Troubleshooting
A decision-making flowchart can guide the interpretation of results and suggest subsequent experimental steps.
Caption: A decision-making flowchart for data interpretation.
Conclusion
This compound represents a novel chemical entity with the potential for anti-cancer activity, possibly through the modulation of the NMDA receptor signaling pathway. The protocols and workflow detailed in this application note provide a robust framework for the initial in vitro characterization of this and similar compounds. Rigorous and systematic investigation is paramount to uncovering the therapeutic potential of new chemical entities in the fight against cancer.
References
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North, W. G., Gao, G., & Memoli, V. A. (2012). NMDA receptors on the surface of cancer cells: Target for chemotherapy?. Perspectives in medicinal chemistry, 4, 15–23. [Link]
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Stepulak, A., Sifringer, M., Rzeski, W., Endesfelder, S., Gratopp, A., Turski, L., & Ikonomidou, C. (2005). NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth. Proceedings of the National Academy of Sciences of the United States of America, 102(43), 15605–15610. [Link]
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Pai, V. P., & Kantevari, S. (2023). NMDA Receptor and Its Emerging Role in Cancer. International journal of molecular sciences, 24(3), 2530. [Link]
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Pai, V. P., & Kantevari, S. (2023). NMDA Receptor and Its Emerging Role in Cancer. PubMed. [Link]
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Friedman, H. S., Bigner, D. D., & Kerby, T. (2004). NMDA and AMPA glutamate receptor antagonists in the treatment of human malignant glioma xenografts. Proceedings of the American Association for Cancer Research, 45, Abstract nr 3848. [Link]
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Siddiqui, N., & Alam, M. S. (2009). 5-(1H-Indol-3-Ylmethyl)-N-(Substituted Phenyl)-1, 2, 4-Thiadiazol-2-Amine Derivatives: Synthesis and Biological Screening. Biosciences Biotechnology Research Asia, 6(1). [Link]
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Ivashchenko, A. V., Mitkin, O. D., & Zheludeva, T. A. (2017). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2017(3), M946. [Link]
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Hernandez-Brenes, C., & Sierra, R. A. (2018). Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy. Journal of oncology, 2018, 6191595. [Link]
-
Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2025). Design, Synthesis, and Anticancer Activity of 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-Substituted Thiourea Derivatives as CDK9 Inhibitors. Journal of Pharmacy & Pharmaceutical Research, 8(1). [Link]
-
Patel, U., et al. (2024). 2-(1-Methyl-1H-indazol-5-yl)-N-arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect, 9(16), e202304625. [Link]
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Lesyk, R., et al. (2014). Synthesis and evaluation of anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-ones. Drug research, 64(5), 240–246. [Link]
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Garia, M. T., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules (Basel, Switzerland), 29(10), 2291. [Link]
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Krasavin, M., et al. (2021). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International journal of molecular sciences, 22(19), 10747. [Link]
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Perrow, K., et al. (2012). Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. Bioorganic & medicinal chemistry letters, 22(15), 5062–5065. [Link]
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Abdelgawad, M. A., et al. (2016). Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners. Molecules (Basel, Switzerland), 21(9), 1145. [Link]
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Bazzill, J. D., et al. (2011). Amine Containing Analogs of Sulindac for Cancer Prevention. Letters in drug design & discovery, 8(1), 1–11. [Link]
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Suzhou Yacoo Science Co., Ltd. (n.d.). 5 aminoindan. [Link]
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Roy, D., et al. (2022). Discovery and Biological Evaluation of Novel Diarylmethyl Amines Active against Drug Resistant S. aureus and Enterococcus. Chemistry & biodiversity, 19(2), e202100803. [Link]
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Jannuzzi, A. T., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Journal of biochemical and molecular toxicology, 39(6), e23709. [Link]
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Mohana, K. N., & Kumar, C. P. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Central European Journal of Chemistry, 9(4), 686-693. [Link]
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Singh, P., et al. (2007). Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. Bioorganic & medicinal chemistry, 15(6), 2386–2395. [Link]
-
Trafton, A. (2024, October 7). Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]
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Kumar, G. P., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of chemistry, 2013, 463910. [Link]
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Wikipedia. (n.d.). Thiamine. [Link]
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Wikipedia. (n.d.). Tirzepatide. [Link]
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PharmaCompass. (n.d.). (5-Methylthiazol-2-yl)amine. [Link]
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Yeong, K. Y., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28913–28926. [Link]
Sources
Application Note & Protocols: INDAN-5-YL-METHYL-AMINE as a Scaffold for Novel Enzyme Inhibitor Development
Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-EI-20260118 Version: 1.0
Abstract
The indane chemical scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the well-established acetylcholinesterase inhibitor, Donepezil.[1][2][3] This application note presents INDAN-5-YL-METHYL-AMINE, a functionalized indane derivative, as a promising starting point for the development of novel enzyme inhibitors. We provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of this molecule. This document outlines detailed, field-proven protocols for primary screening, potency determination (IC₅₀), and kinetic analysis to elucidate the mechanism of inhibition, using acetylcholinesterase (AChE) as a model target enzyme. The methodologies are designed to be robust and self-validating, providing a solid foundation for structure-activity relationship (SAR) studies and lead optimization campaigns.
Introduction: The Potential of the Indane Scaffold
Enzyme inhibitors are a cornerstone of modern therapeutics, regulating key physiological pathways implicated in a vast range of diseases.[4] The discovery of novel, potent, and selective inhibitors is a primary objective in drug discovery.[5][6] Fragment-based approaches, which build potent leads from smaller, low-complexity molecules, have emerged as a powerful strategy in this endeavor.[7]
This compound (PubChem CID: 90496) represents an ideal fragment-like starting point.[8] It combines a rigid, hydrophobic indane core, which can engage in favorable van der Waals interactions within a protein's binding pocket, with a flexible methyl-amine side chain. This amine group can act as a crucial hydrogen bond donor or acceptor, or participate in ionic interactions, anchoring the molecule to key residues. Derivatives of the indane scaffold have demonstrated inhibitory activity against a diverse range of enzymes, including α-glucosidase, cholinesterases, and deubiquitinases, highlighting its versatility.[1][9][10]
This guide uses the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, as a practical example.[2][3] The protocols herein provide a complete workflow, from initial hit identification to detailed mechanistic characterization.
Hypothesized Mechanism of Action at Acetylcholinesterase (AChE)
The active site of AChE contains a catalytic triad and a peripheral anionic site (PAS). We hypothesize that this compound can orient itself within the active site gorge. The protonated secondary amine could form a key cation-π interaction with a tryptophan residue (Trp84) in the catalytic anionic site, while the indane ring establishes hydrophobic contacts with other aromatic residues lining the gorge. This binding mode would physically obstruct the substrate, acetylcholine, from accessing the catalytic triad, thereby inhibiting enzyme activity.
Caption: Hypothesized binding of this compound in the AChE active site.
Experimental Workflow and Protocols
The characterization of a novel inhibitor follows a logical progression from initial discovery to detailed mechanistic understanding. The workflow below outlines this process, for which detailed protocols are subsequently provided.
Caption: Standard workflow for characterizing a novel enzyme inhibitor.
Protocol 1: Primary Enzyme Activity Screening
Objective: To qualitatively determine if this compound inhibits the target enzyme at a fixed concentration. This protocol is based on the well-established Ellman's method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
This compound (Test Compound)
-
Donepezil (Positive Control Inhibitor)
-
Phosphate Buffer (100 mM, pH 8.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Enzyme Stock: Prepare a 1 U/mL stock solution of AChE in phosphate buffer.
-
Substrate Stock (ATCI): Prepare a 10 mM stock solution in deionized water.
-
DTNB Stock: Prepare a 10 mM stock solution in phosphate buffer.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Positive Control Stock: Prepare a 1 mM stock solution of Donepezil in 100% DMSO.
-
-
Assay Setup (96-well plate):
-
Causality: It is crucial to set up proper controls to ensure that any observed effect is due to enzyme inhibition by the test compound and not an artifact. This includes a 100% activity control (with DMSO vehicle) and a 0% activity control (no enzyme).
-
Add reagents to wells in the following order:
-
Wells for "Test Compound": 10 µL of Test Compound (diluted from stock to 100 µM in buffer), 150 µL Phosphate Buffer, 20 µL DTNB.
-
Wells for "Positive Control": 10 µL of Donepezil (diluted to 10 µM), 150 µL Phosphate Buffer, 20 µL DTNB.
-
Wells for "100% Activity" (Vehicle Control): 10 µL of DMSO (diluted to match compound solvent concentration), 150 µL Phosphate Buffer, 20 µL DTNB.
-
Wells for "0% Activity" (Blank): 160 µL Phosphate Buffer, 20 µL DTNB.
-
-
Pre-incubate the plate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Initiate and Measure Reaction:
-
Add 20 µL of AChE solution (e.g., 0.02 U/well final) to all wells except the "0% Activity" blank.
-
Immediately add 20 µL of ATCI substrate solution (1 mM final concentration) to all wells to start the reaction.
-
Place the plate in the microplate reader and immediately begin kinetic measurement, recording the absorbance at 412 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Calculate the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100
-
A compound showing >50% inhibition is typically considered a "hit" and proceeds to IC₅₀ determination.
-
Protocol 2: IC₅₀ Determination
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzyme's activity, a key measure of its potency.[11][12]
Procedure:
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations. A common approach is a 10-point, 3-fold dilution series, starting from 1 mM down to the nanomolar range.
-
Causality: A wide concentration range is essential to define both the top and bottom plateaus of the dose-response curve, ensuring an accurate IC₅₀ calculation.[11]
-
-
Assay Setup:
-
Follow the same procedure as the Primary Screen (Protocol 1), but instead of a single concentration, add 10 µL of each inhibitor dilution to its respective wells.
-
Ensure vehicle and no-enzyme controls are included on the same plate for normalization.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration as described in Protocol 1.
-
Plot percent inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).
-
Fit the data to a non-linear regression model (e.g., [inhibitor] vs. response -- variable slope) using software like GraphPad Prism or R.
-
The IC₅₀ is the concentration of inhibitor that corresponds to 50% inhibition on the fitted curve.[5][12]
-
Protocol 3: Enzyme Kinetic Studies for Mechanism of Inhibition (MoA)
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by measuring reaction rates at varying substrate and inhibitor concentrations.[4][13]
Procedure:
-
Experimental Design:
-
Causality: The choice of concentrations is critical. Substrate (ATCI) concentrations should bracket the known Kₘ value for the enzyme (e.g., from 0.1 x Kₘ to 10 x Kₘ). Inhibitor concentrations should be chosen around the determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).[14]
-
Create a matrix of experiments in a 96-well plate, where each row corresponds to a fixed inhibitor concentration and each column corresponds to a different substrate concentration.
-
-
Assay Execution:
-
Set up the reactions as described in Protocol 1, using the appropriate concentrations of inhibitor and substrate for each well as per the experimental matrix.
-
Measure the initial reaction velocity (V₀) for every combination of substrate and inhibitor.
-
-
Data Analysis and Interpretation:
-
For each inhibitor concentration, plot V₀ versus substrate concentration [S] to generate a series of Michaelis-Menten curves.
-
Transform the data by plotting 1/V₀ versus 1/[S] to create a Lineweaver-Burk plot. This linearization of the data allows for a clearer visualization of the inhibitor's effect on Kₘ and Vₘₐₓ.[13]
-
Analyze the pattern of the lines on the Lineweaver-Burk plot:
-
Competitive: Lines intersect on the Y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the X-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).
-
Mixed: Lines intersect in the second quadrant (both Vₘₐₓ and Kₘ are altered).
-
-
Caption: Decision logic for determining inhibition mechanism from Lineweaver-Burk plots.
Data Presentation and Expected Results
All quantitative data should be summarized for clarity. Below is a template for presenting the characterization data for a hypothetical inhibitor derived from this compound.
| Parameter | Value | Interpretation |
| Primary Screen Inhibition @ 10 µM | 85.2% ± 4.1% | Confirmed as an active "hit". |
| IC₅₀ | 1.5 µM ± 0.2 µM | Demonstrates moderate to high potency. |
| Effect on Kₘ | Increased | Inhibitor affects substrate binding. |
| Effect on Vₘₐₓ | Unchanged | Inhibitor does not affect catalytic turnover rate. |
| Determined Mechanism of Inhibition | Competitive | The inhibitor likely binds to the active site. |
Conclusion
This compound serves as an excellent starting scaffold for the development of novel enzyme inhibitors. The protocols detailed in this application note provide a complete, validated workflow for its initial characterization. By systematically assessing its inhibitory activity, determining its potency, and elucidating its kinetic mechanism, researchers can gain the critical insights needed to drive a successful medicinal chemistry program. This foundational data enables the rational design of analogs to improve potency, selectivity, and pharmacokinetic properties, ultimately accelerating the path from a fragment hit to a viable drug candidate.
References
-
Zahra, N., et al. (2021). Indane-1,3-diones: As Potential and Selective α-glucosidase Inhibitors, their Synthesis, in vitro and in silico Studies. Medicinal Chemistry, 17(8), 887-902. [Link]
-
Davidson College. IC50 Determination. edX. [Link] (Note: Specific course document link may vary, main site provided for verification).
-
Goodacre, E. (2021). Steady-state enzyme kinetics. The Biochemist, 43(3), 52-55. [Link]
-
Aouad, M. R., et al. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. [Link]
-
Thompson, M. K., et al. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. PubMed, 140(29), 9036-9041. [Link]
-
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]
-
Wikipedia contributors. (2023). Half maximal inhibitory concentration. Wikipedia. [Link]
-
Zhang, X., et al. (2025). Discovery of indane and naphthalene derivatives as USP7 inhibitors. European Journal of Medicinal Chemistry, 117824. [Link]
-
Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Creative Biolabs. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]
-
Wang, Y., et al. (2023). Novel Indane Derivatives with Antioxidant Activity from the Roots of Anisodus tanguticus. Molecules, 28(3), 1407. [Link]
-
Ciulli, A., & Williams, G. (2010). Fragment-based approaches to enzyme inhibition. PubMed Central. [Link]
-
Laskar, A. A. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
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Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1049-1064. [Link]
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National Center for Biotechnology Information. Indan-5-amine. PubChem Compound Database. [Link]
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Application Note & Protocols: A Tiered Strategy for Elucidating the Bioactivity of INDAN-5-YL-METHYL-AMINE
Abstract
The indane nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2][3][4] Specifically, aminoindan derivatives have shown significant promise as modulators of central nervous system targets, particularly monoamine transporters.[5][6][7] This document provides a comprehensive experimental framework for researchers and drug development professionals to systematically investigate the bioactivity of a novel compound, INDAN-5-YL-METHYL-AMINE. The proposed workflow is a tiered, hypothesis-driven approach, beginning with broad cytotoxicity and bioactivity screening and progressing to detailed mechanistic studies on high-probability CNS targets. Each protocol is designed to be self-validating, explaining the scientific rationale behind key steps to ensure robust and interpretable data generation.
Introduction: The Scientific Rationale
The indane scaffold, a fusion of a benzene and cyclopentane ring, provides a rigid conformational framework ideal for precise interactions with biological targets.[2][3][5] This structural feature is leveraged in drugs ranging from the Alzheimer's treatment Donepezil to the antiviral Indinavir.[1][4] The addition of an amine group, creating an aminoindan, frequently confers activity within the central nervous system.
Extensive research on analogues such as 2-Aminoindan (2-AI), 5-Iodo-2-aminoindan (5-IAI), and 5-Methoxy-2-aminoindan (MEAI) has established a clear pattern of interaction with the monoaminergic system.[6][8][9][10] These compounds are known to bind to and modulate the function of the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6][7] Furthermore, interactions with α2-adrenergic and various serotonin receptor subtypes have been documented.[6][7]
Therefore, the logical starting hypothesis for this compound is that it functions as a monoaminergic modulator. Our experimental design is structured to test this hypothesis rigorously while remaining open to discovering other potential bioactivities, such as antimicrobial or anticancer effects, which have also been associated with indane derivatives.[2][4][11]
Experimental Workflow: A Tiered Approach
A tiered screening cascade is the most resource-efficient and logical method to characterize a novel compound. It ensures that foundational questions of safety and broad activity are answered before committing to more complex, expensive, and target-specific assays.
Caption: Tiered experimental workflow for characterizing this compound.
Tier 1 Protocols: Foundational Screening
Protocol 1: General In Vitro Cytotoxicity Assay
Rationale: Before assessing specific bioactivity, it is crucial to determine the concentration range at which this compound is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific pharmacological interactions and not simply a result of cell death. The MTT assay is a standard, cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Methodology:
-
Cell Culture:
-
Select a relevant and robust cell line. For general toxicity, HEK293 (human embryonic kidney) or SH-SY5Y (human neuroblastoma) cells are common choices.
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Plating:
-
Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer).
-
Seed 10,000 cells per well in a 96-well plate in a volume of 100 µL. Incubate for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old media from the cells and add 100 µL of media containing the desired compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control absorbance as 100% viability.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response) to calculate the CC₅₀ (50% cytotoxic concentration).
-
| Parameter | Description | Expected Output |
| Cell Line | SH-SY5Y (Human Neuroblastoma) | N/A |
| Timepoints | 24h, 48h | N/A |
| Concentrations | 0.1 µM to 100 µM | Dose-response curve |
| CC₅₀ | 50% Cytotoxic Concentration | µM value |
Protocol 2: Broad-Spectrum Antimicrobial Screening
Rationale: Several indane and indole-based structures have demonstrated antimicrobial properties.[11][12][13] A simple broth microdilution assay is a cost-effective method to screen for this potential activity against a representative panel of pathogenic microbes.
Methodology:
-
Microbial Strains:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922)
-
Yeast: Candida albicans (ATCC 90028)
-
-
Media Preparation:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for yeast.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of CAMHB or RPMI to each well.
-
Add 50 µL of this compound (at 2x the highest desired concentration) to the first column and perform 2-fold serial dilutions across the plate.
-
Prepare microbial inoculums to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for yeast.
-
Add 50 µL of the standardized inoculum to each well.
-
Include positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) and negative controls (no drug).
-
Incubate plates at 35°C for 18-24 hours (bacteria) or 24-48 hours (yeast).
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Tier 2 Protocols: Primary CNS Target Mechanistic Assays
Assuming the compound is non-toxic at reasonable concentrations (e.g., CC₅₀ > 30 µM), the investigation proceeds to the primary hypothesis.
Protocol 3: Monoamine Transporter Radioligand Binding Assays
Rationale: To determine if this compound directly interacts with monoamine transporters, competitive radioligand binding assays are the gold standard. These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from its target, allowing for the calculation of the compound's binding affinity (Ki).
Caption: Principle of a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Use cell lines stably expressing human DAT, NET, or SERT (e.g., HEK-hDAT). Alternatively, use prepared rat striatum (for DAT), hippocampus (for SERT), or cerebral cortex (for NET) synaptosomal membranes.
-
Homogenize tissue/cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (Example for hSERT):
-
Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).
-
Non-specific binding definition: 10 µM Paroxetine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
-
Reaction:
-
In a 96-well plate, combine:
-
Assay buffer.
-
This compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
[³H]-Citalopram at a concentration near its Kd (e.g., 1 nM).
-
Membrane preparation (e.g., 10-20 µg protein).
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Harvesting & Scintillation Counting:
-
Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand.
-
Wash filters with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Plot percent inhibition vs. log[compound concentration] and use non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Target | Radioligand | Non-Specific Ligand | Expected Output |
| hSERT | [³H]-Citalopram | Paroxetine | Ki (nM) |
| hDAT | [³H]-WIN 35,428 | GBR-12909 | Ki (nM) |
| hNET | [³H]-Nisoxetine | Desipramine | Ki (nM) |
Protocol 4: Synaptosomal Monoamine Uptake/Release Assays
Rationale: Binding does not equate to function. A compound can be an inhibitor (blocker) or a substrate (releaser). This assay differentiates between these two mechanisms by measuring the functional effect of this compound on transporter activity.
Methodology:
-
Synaptosome Preparation:
-
Prepare fresh synaptosomes from relevant rat brain regions as described in Protocol 3.
-
-
Uptake Inhibition Assay:
-
Pre-incubate synaptosomes with various concentrations of this compound or a known inhibitor (e.g., cocaine for DAT) for 10-15 minutes at 37°C.
-
Initiate uptake by adding a low concentration of a radiolabeled monoamine (e.g., [³H]-Dopamine).
-
Allow uptake to proceed for a short period (e.g., 5-10 minutes).
-
Terminate the reaction by rapid filtration, as in the binding assay.
-
Measure radioactivity and calculate the IC₅₀ for uptake inhibition.
-
-
Release Assay (Superfusion Method):
-
Load synaptosomes by incubating them with a radiolabeled monoamine (e.g., [³H]-Serotonin).
-
Trap the loaded synaptosomes on a filter and place them in a superfusion chamber.
-
Continuously perfuse with buffer and collect fractions over time to establish a stable baseline of spontaneous release.
-
Switch to a buffer containing this compound or a known releaser (e.g., p-Chloroamphetamine for SERT).
-
Continue collecting fractions and measure the increase in radioactivity, which represents stimulated release.
-
Calculate the EC₅₀ for release.
-
-
Data Analysis:
-
A potent IC₅₀ in the uptake assay with a weak or non-existent response in the release assay suggests an inhibitor (blocker) profile.
-
A potent EC₅₀ in the release assay suggests a releaser (substrate) profile.
-
Tier 3 Protocols: Secondary & Off-Target Profiling
Protocol 5: Adrenergic & Serotonergic Receptor Binding Panel
Rationale: As related aminoindanes show affinity for α2-adrenergic and 5-HT receptors, it is essential for a comprehensive profile to screen for these potential off-target interactions.[6][7] This helps predict potential side effects and provides a more complete understanding of the compound's mechanism of action.
Methodology:
-
This protocol follows the same principles as the monoamine transporter binding assay (Protocol 3).
-
Utilize commercially available membrane preparations from cells expressing the specific receptor subtypes of interest.
-
Perform competitive binding assays using established radioligands for each target.
-
The primary output will be Ki values for each receptor, indicating the affinity of this compound for these potential secondary targets.
| Target | Radioligand | Non-Specific Ligand | Expected Output |
| α2A-Adrenergic | [³H]-MK-912 | Rauwolscine | Ki (nM) |
| α2C-Adrenergic | [³H]-Rauwolscine | Yohimbine | Ki (nM) |
| 5-HT1A Receptor | [³H]-8-OH-DPAT | Serotonin | Ki (nM) |
| 5-HT2B Receptor | [³H]-LSD | Mesulergine | Ki (nM) |
Conclusion
This application note outlines a systematic, multi-tiered approach to characterizing the bioactivity of this compound. By progressing from general cytotoxicity to specific, hypothesis-driven mechanistic studies, researchers can efficiently build a comprehensive pharmacological profile. This framework, grounded in the established activities of structural analogues, prioritizes the investigation of monoamine transporters as primary targets while incorporating screens for other potential activities and off-target effects. The resulting data will provide a robust foundation for further preclinical and drug development efforts.
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Gasior, M., et al. (2002). Synthesis and pharmacological properties of sulfur derivatives of indane-1,3-dione. Acta Poloniae Pharmaceutica. [Link]
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Scribd. (n.d.). Indane Derivatives in Medicinal Chemistry. Scribd. [Link]
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Prasher, P., & Sharma, M. (2021). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates. ChemistrySelect. [Link]
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Eburon Organics. (n.d.). Indane Derivatives. Eburon Organics. [Link]
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Prasher, P., & Sharma, M. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect. [Link]
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Zarghi, A., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]
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Tam, J., et al. (2024). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. ACS Pharmacology & Translational Science. [Link]
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Al-Said, M. S., et al. (2020). Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners. Molecules. [Link]
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Siddiqui, N., & Alam, M. S. (2009). 5-(1H-Indol-3-Ylmethyl)-N-(Substituted Phenyl)-1, 2, 4-Thiadiazol-2-Amine Derivatives: Synthesis and Biological Screening. Biosciences Biotechnology Research Asia. [Link]
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Blough, B. E., et al. (2017). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Neuropsychopharmacology. [Link]
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Johnson, M. P., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Barakat, A., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]
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Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry. [Link]
-
Kalluraya, B., et al. (2013). Synthesis and Antimicrobial and Antioxidant Activities of Some New 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine Derivatives. Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. ResearchGate. [Link]
-
Arillotta, D., et al. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters. [Link]
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High-Throughput Screening (HTS) Assays for INDAN-5-YL-METHYL-AMINE Derivatives: Application Notes and Protocols
Abstract
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Derivatives of INDAN-5-YL-METHYL-AMINE represent a promising chemical space for the discovery of novel modulators of various biological targets. High-throughput screening (HTS) is an essential methodology for efficiently interrogating large compound libraries to identify initial hits against these targets.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, development, and implementation of robust HTS assays tailored for this chemical family. We delve into the causality behind experimental choices, present detailed, self-validating protocols for both biochemical and cell-based assays, and offer insights into data analysis and troubleshooting, grounded in established scientific principles.
Chapter 1: Foundational Principles of HTS Assay Design
The success of any HTS campaign hinges on the quality of the assay. An ideal assay is not only biologically relevant but also robust, reproducible, and amenable to automation.[6][7] For this compound derivatives, the choice of assay will be dictated by the putative biological target, which could range from enzymes like kinases to cell-surface receptors like G-Protein Coupled Receptors (GPCRs).[1][7][8]
Biochemical vs. Cell-Based Assays: A Strategic Choice
The first major decision is the choice between a biochemical (cell-free) and a cell-based assay format.[6]
-
Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) to measure the direct effect of a compound on the target molecule. They offer a clean, mechanistic readout but lack the context of a cellular environment. They are often the preferred starting point for well-characterized enzymes like kinases.[8]
-
Cell-Based Assays: These assays measure a compound's effect on a biological process within a living cell. They provide more physiologically relevant data, accounting for factors like cell permeability and off-target effects, but can be more complex to develop and interpret.[9] They are indispensable for targets like GPCRs, where signaling cascades are integral to function.[10][11]
Selecting the Appropriate Detection Technology
The method used to generate and measure a signal is critical. The choice depends on the target class, required sensitivity, and available instrumentation.
| Technology | Principle | Typical Target Class | Advantages | Considerations |
| Luminescence | Light production from a chemical reaction (e.g., ATP measurement).[12][13] | Kinases, ATPases | High sensitivity, large dynamic range, low background.[13][14] | Potential for enzyme inhibition by compounds. |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding. | Protein-protein, Protein-peptide | Homogeneous, ratiometric measurement reduces artifacts. | Requires a suitable fluorescent probe; susceptible to light scattering.[15] |
| AlphaScreen®/AlphaLISA® | Proximity-based assay where singlet oxygen transfer between Donor and Acceptor beads generates a signal.[16][17][18] | PPIs, Biomarker quantification | High sensitivity, no-wash format, resistant to some interferences.[16][17] | Light sensitive beads, potential for compound interference.[19] |
| Calcium Mobilization | A fluorescent dye reports changes in intracellular calcium concentration upon receptor activation.[11][20][21] | Gq-coupled GPCRs, Ion Channels | Functional, kinetic readout, widely used and well-validated.[21][22] | Requires specialized instrumentation (e.g., FLIPR).[20][21] |
The Litmus Test of Assay Quality: The Z'-Factor
Before initiating a large-scale screen, the assay must be rigorously validated. The Z'-factor (Z-prime) is the industry-standard metric for quantifying assay quality.[23][24][25] It incorporates the means (µ) and standard deviations (σ) of both the positive (p) and negative (n) controls to provide a statistical measure of the separation between the control signals.
Z'-Factor Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|
An assay's quality is judged by its Z'-factor value:[24][26]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: An unacceptable assay.
A robust assay validation plan is non-negotiable and should be performed before screening the full compound library.[27]
Chapter 2: Protocol - Biochemical Assay for a Putative Kinase Target
This protocol details a universal, luminescence-based biochemical assay to screen for inhibitors of a putative protein kinase, a common target class for indane-like scaffolds.[8] We will use the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[12][14][28] The luminescent signal is directly proportional to kinase activity, allowing for the straightforward identification of inhibitors.[12][13]
Workflow Overview
Detailed Step-by-Step Protocol
This protocol is designed for a 384-well plate format.
Materials:
-
Purified Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Ultra-pure)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)[28][29]
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivative library (e.g., 10 mM in DMSO)
-
Known potent inhibitor (Positive Control)
-
DMSO (Negative Control)
-
384-well white, opaque assay plates (e.g., Corning #3570)
Procedure:
-
Compound Plating (25 nL/well):
-
Using an acoustic liquid handler (e.g., Echo®), transfer 25 nL of test compounds, positive control, or negative control (DMSO) to the appropriate wells of the 384-well assay plate. This results in a final compound concentration of 10 µM for a 5 µL final reaction volume.
-
Rationale: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers, which is critical for HTS.
-
-
Kinase/Substrate Addition (2.5 µL/well):
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The final concentrations of enzyme and substrate must be optimized during assay development (typically at or below the Km for substrate).
-
Using a multi-channel pipette or automated dispenser, add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
-
ATP Addition & Reaction Initiation (2.5 µL/well):
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at its apparent Km for the kinase to sensitively detect ATP-competitive inhibitors.
-
Add 2.5 µL of the 2X ATP solution to each well to initiate the kinase reaction. Total volume is now 5 µL.
-
Briefly centrifuge the plate (e.g., 1000 rpm for 1 min) to mix.
-
Incubate at room temperature for 60 minutes (incubation time may require optimization).
-
-
Reaction Termination and ATP Depletion (5 µL/well):
-
ADP Detection and Signal Generation (10 µL/well):
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., BMG PHERAstar or similar) with an integration time of 0.5-1 second per well.
-
Data Analysis and Quality Control
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
-
Signal_neg_ctrl: Average of wells with DMSO (represents 0% inhibition).
-
Signal_pos_ctrl: Average of wells with potent inhibitor (represents 100% inhibition).
-
-
Calculate Z'-Factor:
Chapter 3: Protocol - Cell-Based Assay for a Putative GPCR Target
This protocol describes a cell-based calcium mobilization assay to screen for modulators of a Gq-coupled GPCR.[10][21] Such receptors, upon activation, trigger the release of intracellular calcium stores.[11][30] This change can be detected using a calcium-sensitive fluorescent dye and a specialized instrument like a FLIPR (Fluorometric Imaging Plate Reader).[20][21]
Signaling Pathway & Assay Principle
Detailed Step-by-Step Protocol
This protocol is for a 384-well plate format using adherent cells.
Materials:
-
HEK293 or CHO cells stably expressing the target GPCR.
-
Cell Culture Medium (e.g., DMEM/F12 + 10% FBS + selection antibiotic).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
FLIPR Calcium Assay Kit (e.g., Molecular Devices, Calcium 6 Kit).[20]
-
Probenecid (if required for cell line to prevent dye leakage).[20]
-
This compound derivative library.
-
Known agonist (Positive Control).
-
Assay Buffer (Negative Control).
-
384-well black, clear-bottom, cell-culture treated assay plates.
Procedure:
-
Cell Plating (Day 1):
-
Seed the cells into 384-well plates at a density optimized to form a confluent monolayer on the day of the assay (e.g., 10,000 cells/well in 40 µL).[20]
-
Incubate overnight at 37°C, 5% CO₂.
-
Rationale: A uniform, healthy cell monolayer is crucial for consistent assay performance.
-
-
Compound Plating (Day 2):
-
Prepare a 5X final concentration compound plate in Assay Buffer.
-
This can be done manually or with an automated liquid handler.
-
-
Dye Loading (Day 2):
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, often including probenecid.
-
Remove the cell culture medium from the cell plate.
-
Add 40 µL of dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature.[20]
-
Rationale: This two-step incubation ensures complete de-esterification of the dye inside the cells and allows the plate to equilibrate to the temperature at which it will be read.
-
-
Data Acquisition (FLIPR):
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure a baseline fluorescence for 10-20 seconds.
-
It will then perform an on-line addition of 10 µL from the compound plate into the cell plate.
-
Fluorescence will be monitored kinetically for an additional 2-3 minutes to capture the calcium flux.
-
Data Analysis and Quality Control
-
Calculate Response:
-
The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence signal for each well.
-
-
Calculate Percent Activation:
-
% Activation = 100 * (Response_compound - Response_neg_ctrl) / (Response_pos_ctrl - Response_neg_ctrl)
-
Response_neg_ctrl: Average of wells with buffer only (0% activation).
-
Response_pos_ctrl: Average of wells with a known saturating agonist (100% activation).
-
-
Calculate Z'-Factor:
-
Use the responses from the positive and negative control wells to calculate the Z'-factor for each plate. Again, Z' > 0.5 is the goal.
-
Chapter 4: HTS Triage and Eliminating False Positives
A primary screen will generate a list of "hits." However, many of these may be artifacts or false positives.[31] A systematic triage process is essential to focus resources on the most promising compounds.[32]
Hit Confirmation and Triage Workflow
Common Sources of Compound Interference
Many initial hits are not true modulators of the target but rather interfere with the assay technology itself.[15][32][33] It is critical to run counter-screens to identify these compounds.
-
Autofluorescence (Fluorescence Assays): Compounds that fluoresce at the same wavelength as the assay signal can cause false positives (in gain-of-signal assays) or false negatives (in loss-of-signal assays).[15][34]
-
Mitigation: Pre-read plates after compound addition but before adding detection reagents.
-
-
Luciferase Inhibition (Luminescence Assays): Many chemical scaffolds are known to directly inhibit the luciferase enzyme used in assays like ADP-Glo™.[15]
-
Mitigation: Run a counter-screen using only luciferase and its substrate (luciferin/ATP) to identify compounds that inhibit the reporter enzyme.
-
-
Compound Aggregation: At screening concentrations, some compounds form aggregates that can non-specifically sequester and inhibit proteins.[15]
-
Mitigation: Re-test hits in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should retain their activity, while activity from aggregators is often abolished.
-
-
Reactivity: Some compounds contain reactive functional groups that can covalently modify the target protein or other assay components, leading to irreversible and non-specific inhibition.[32]
Conclusion
The successful identification of novel lead compounds from an this compound derivative library requires a thoughtfully designed and rigorously validated HTS campaign. By carefully selecting between biochemical and cell-based approaches, choosing an appropriate detection technology, and adhering to strict quality control standards like the Z'-factor, researchers can generate high-quality, reliable data. A systematic hit triage workflow that includes confirmation, dose-response testing, and specific counter-screens is paramount to eliminating artifacts and ensuring that downstream resources are focused on chemically tractable and biologically relevant hits. The protocols and principles outlined in this guide provide a robust framework for achieving these goals.
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High-Throughput Screening for Allosteric Modulators of GPCRs. (2015). Methods in Molecular Biology. [Link]
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(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2020). Molbank. [Link]
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5-(1H-Indol-3-Ylmethyl)-N-(Substituted Phenyl)-1, 2, 4-Thiadiazol-2-Amine Derivatives: Synthesis and Biological Screening. (2009). Biosciences Biotechnology Research Asia. [Link]
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Application Note: High-Throughput Quantification of INDAN-5-YL-METHYL-AMINE in In Vitro Systems
Abstract
This technical guide provides detailed analytical methodologies for the robust quantification of INDAN-5-YL-METHYL-AMINE in common in vitro biological matrices, such as cell culture media. Given the primary amine moiety and the structural characteristics of the indane group, this compound presents unique analytical challenges, including poor retention in reversed-phase chromatography and the absence of a strong native chromophore. To address these challenges, this document outlines two primary, validated analytical approaches: a direct injection Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for high-throughput screening and a High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization for enhanced sensitivity with fluorescence detection. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical research and development.
Introduction: The Analytical Imperative for this compound Quantification
This compound is a primary amine of interest in pharmaceutical research. Accurate quantification of this compound in in vitro models, such as cell culture systems, is fundamental to understanding its pharmacokinetic and pharmacodynamic properties.[1] These studies inform critical decisions in the drug development pipeline, from initial hit discovery to lead optimization.[2]
The primary analytical challenges associated with this compound stem from its physicochemical properties. As a small, polar molecule, it exhibits poor retention on traditional reversed-phase HPLC columns.[3] Furthermore, the indane structure does not possess a strong chromophore, making direct UV-Vis detection insensitive for biologically relevant concentrations.[4] Therefore, robust analytical methods must be employed to overcome these limitations and ensure accurate and precise quantification.
This application note provides a comprehensive guide to two effective analytical strategies, complete with detailed protocols and validation considerations in accordance with international guidelines.[5][6]
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is crucial for method development. While experimental data for this compound is not widely available, we can infer key characteristics from its structure and similar compounds.
-
Structure: this compound consists of an indane group with a methylamine substituent.
-
pKa: The primary amine group is expected to have a pKa in the range of 9.5-10.5, typical for alkylamines. This means that at physiological pH (~7.4), the compound will be predominantly in its protonated, cationic form. This is a critical consideration for sample preparation and chromatographic separation.
-
UV Absorbance: The indane ring system is expected to have some UV absorbance, likely in the lower UV range (around 210-230 nm), but this is unlikely to provide sufficient sensitivity for low-level quantification in complex matrices.
-
Solubility: The compound is expected to be soluble in aqueous solutions, especially at acidic pH, as well as in polar organic solvents like methanol and acetonitrile.
These properties guide the selection of appropriate analytical techniques and the optimization of experimental parameters.
Recommended Analytical Methodologies
Two primary methodologies are recommended for the quantification of this compound in in vitro samples:
-
Method 1: Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the preferred method for its high selectivity, sensitivity, and throughput, requiring minimal sample preparation and no derivatization.[7]
-
Method 2: HPLC with Pre-column Derivatization and Fluorescence Detection (HPLC-FLD) : This method is a powerful alternative when LC-MS/MS is not available. Derivatization with a fluorescent tag significantly enhances sensitivity.[8]
Method 1: Direct Quantification by LC-MS/MS
This method is ideal for rapid and selective quantification of this compound in complex matrices like cell culture media.
Principle
The sample is first subjected to a simple protein precipitation step to remove high molecular weight interferences. The supernatant is then directly injected into a liquid chromatograph for separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even in the presence of co-eluting matrix components.[7]
Experimental Workflow
Detailed Protocol
3.3.1. Reagents and Materials
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), if available (e.g., d3-INDAN-5-YL-METHYL-AMINE)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Cell culture medium (for matrix-matched standards)
3.3.2. Sample Preparation
-
To 100 µL of cell culture sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3.3.3. LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| LC System | UPLC/UHPLC system |
| Column | HILIC or Mixed-Mode C18 column (e.g., 2.1 x 50 mm, <2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for analyte retention and separation from matrix components. A typical starting point would be a high percentage of Mobile Phase B, with a gradient to a lower percentage. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 1 - 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the reference standard. The precursor ion will be [M+H]+. At least two product ions should be monitored for confirmation. |
3.3.4. Method Validation
The method should be validated according to ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[5][10] Key parameters to assess include:
-
Specificity and Selectivity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: A calibration curve should be prepared in the matrix with at least 6 non-zero standards. A correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Analyte stability should be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).
Table 1: Example Acceptance Criteria for LC-MS/MS Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor | CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte concentration within ±15% of nominal concentration |
Method 2: HPLC with Pre-column Derivatization and Fluorescence Detection (HPLC-FLD)
This method provides excellent sensitivity for primary amines and is a robust alternative to LC-MS/MS. Two common derivatizing agents are presented: o-Phthalaldehyde (OPA) and Dansyl Chloride.
Principle
This compound, a primary amine, reacts with a derivatizing agent to form a highly fluorescent product. This derivative is then separated by reversed-phase HPLC and detected by a fluorescence detector. This approach significantly enhances the limit of detection compared to UV-Vis.[8]
Derivatization Chemistry
3.5.1. o-Phthalaldehyde (OPA) Derivatization
OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) at alkaline pH to form a fluorescent isoindole derivative.[11]
3.5.2. Dansyl Chloride Derivatization
Dansyl chloride reacts with primary amines under alkaline conditions to form stable, fluorescent dansyl-sulfonamide adducts.[12]
Detailed Protocol (using OPA)
3.6.1. Reagents and Materials
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ultrapure water
3.6.2. Preparation of Derivatization Reagent
-
Borate Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of ultrapure water and adjust the pH to 10.4 with sodium hydroxide.
-
OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 2-mercaptoethanol. Mix well and protect from light. This reagent is stable for approximately one week when stored at 4°C.
3.6.3. Sample Preparation and Derivatization
-
Perform protein precipitation as described in section 3.3.2 (steps 1-3).
-
To 50 µL of the supernatant, add 50 µL of the OPA reagent.
-
Vortex for 30 seconds. The reaction is rapid and the derivative is stable for several hours.[13]
-
Inject an aliquot into the HPLC system.
3.6.4. HPLC-FLD Conditions
| Parameter | Recommended Conditions |
| HPLC System | Standard HPLC system with a fluorescence detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Phosphate or acetate buffer (e.g., 25 mM, pH 7) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized to separate the derivatized analyte from reagent peaks and matrix interferences. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30°C) |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: ~340 nm, Emission: ~450 nm (to be optimized) |
3.7. Method Validation
The validation parameters are the same as for the LC-MS/MS method (section 3.3.4), with a focus on ensuring the specificity of the derivatization reaction and the stability of the derivative.
Table 2: Comparison of Analytical Methodologies
| Feature | LC-MS/MS | HPLC-FLD with Derivatization |
| Principle | Mass-to-charge ratio | Fluorescence |
| Derivatization | Not required | Required |
| Selectivity | Very high | High |
| Sensitivity | High | Very high |
| Throughput | High | Moderate |
| Instrumentation | More specialized and expensive | More commonly available |
| Method Development | Can be complex (ion suppression) | Derivatization step requires optimization |
Data Interpretation and Reporting
For both methodologies, quantification is achieved by constructing a calibration curve from the analysis of matrix-matched standards. The concentration of this compound in the unknown samples is then calculated from this curve.
All quantitative data should be presented in a clear and concise format. A tabular summary of the method validation results is essential for demonstrating the reliability of the data.
Conclusion
The choice between direct LC-MS/MS analysis and HPLC with pre-column derivatization for the quantification of this compound will depend on the specific requirements of the study and the available instrumentation. LC-MS/MS offers higher throughput and selectivity, while HPLC-FLD provides excellent sensitivity and is a viable alternative. Both methods, when properly developed and validated, can provide accurate and reliable data for in vitro pharmacokinetic and pharmacodynamic studies. It is imperative that any chosen method is validated according to established regulatory guidelines to ensure data integrity.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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NIST. (n.d.). Methylamine. In NIST Chemistry WebBook. [Link]
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Waters. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. [Link]
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Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. University of Regina. [Link]
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Munir, M. A., & Badri, K. H. (2020). The Importance of derivatizing reagent in chromatography applications for biogenic amine detection in food and beverages. Journal of Analytical Methods in Chemistry, 2020, 5814389. [Link]
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The INDAN-5-YL-METHYL-AMINE Scaffold: A Versatile Framework for CNS-Targeting Agents
Introduction: The Strategic Value of the Indan-5-yl-methyl-amine Core in Medicinal Chemistry
The this compound scaffold, a privileged structure in medicinal chemistry, represents a conformationally restricted analog of phenethylamine. This structural constraint imparts a degree of rigidity that can be highly advantageous in drug design, offering the potential for enhanced selectivity and potency for biological targets. The core structure, consisting of a bicyclic indan system with a methyl-amine substituent at the 5-position, provides a versatile framework for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).
The indan moiety itself is found in a number of biologically active compounds, and its fusion of a benzene ring with a cyclopentane ring creates a unique lipophilic profile that can facilitate blood-brain barrier penetration. The primary amine of the methyl-amine group serves as a critical handle for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of the this compound scaffold for researchers, scientists, and drug development professionals. We will delve into its synthesis, key derivatization strategies, and its emerging role as a cornerstone for the discovery of novel CNS-active agents, with a particular focus on its application as monoamine transporter inhibitors.
Synthetic Pathways to the this compound Core
The efficient synthesis of the this compound scaffold is paramount for its exploration in medicinal chemistry. Several viable synthetic routes have been established, with the choice of method often depending on the availability of starting materials and the desired scale of production.
Protocol 1: Reductive Amination of 5-Indanecarboxaldehyde
This is one of the most direct and widely applicable methods for the synthesis of this compound. The reaction proceeds via the formation of an intermediate imine from 5-indanecarboxaldehyde and an amine source, which is then reduced in situ to the desired primary amine.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 5-indanecarboxaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, ~10-20 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Once imine formation is deemed sufficient, introduce a reducing agent. Sodium borohydride (NaBH₄) (1.5-2.0 eq.) is a cost-effective option. For more sensitive substrates, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, often with the addition of a catalytic amount of acetic acid to maintain a slightly acidic pH, which favors the iminium ion formation and subsequent reduction.[1]
-
Continue stirring the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the careful addition of water. Acidify the mixture with 1M HCl and wash with an organic solvent like ethyl acetate to remove any unreacted aldehyde.
-
Basify the aqueous layer with 1M NaOH to a pH of >10 and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Causality Behind Experimental Choices: The use of an excess of the ammonia source drives the equilibrium towards imine formation. The choice of reducing agent is critical; sodium borohydride is a robust and inexpensive choice, while cyanoborohydride offers greater selectivity for the iminium ion over the starting aldehyde, which can be advantageous in preventing the formation of the corresponding alcohol as a byproduct.[1]
Diagram of Reductive Amination Workflow:
Sources
Protocol for derivatizing INDAN-5-YL-METHYL-AMINE for SAR studies
Application Note & Protocol Guide
Topic: A Strategic Approach to the Derivatization of INDAN-5-YL-METHYL-AMINE for Structure-Activity Relationship (SAR) Studies
Abstract
The indan ring system is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] this compound presents a valuable starting point for the development of novel therapeutics, with its primary amine handle offering a versatile anchor for chemical modification. This guide provides a detailed framework and actionable protocols for the systematic derivatization of this scaffold. The objective is to generate a diverse chemical library for robust Structure-Activity Relationship (SAR) studies, enabling the exploration of chemical space around the core structure. We will detail four fundamental, high-yield synthetic transformations: N-Acylation , N-Sulfonylation , Reductive Amination , and Urea/Thiourea Formation . Each protocol is designed to be self-validating and is accompanied by expert rationale to guide experimental choices, ensuring both scientific rigor and practical applicability for researchers in drug discovery.
Introduction: The Indan Scaffold and the Logic of SAR Derivatization
Structure-Activity Relationship (SAR) studies are the cornerstone of modern medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity.[3] The systematic modification of a lead compound allows researchers to identify key pharmacophoric features, optimize potency, enhance selectivity, and improve pharmacokinetic properties.
This compound is an ideal candidate for such exploration. The rigid, partially saturated indan core provides a defined three-dimensional orientation for substituents, while the exocyclic methyl-amine group serves as a reactive handle for diversification. Our strategy is to leverage this primary amine to introduce a variety of functional groups, each chosen to probe different types of molecular interactions (e.g., hydrogen bonding, hydrophobic interactions, steric bulk).
The following workflow outlines the divergent synthetic approach detailed in this guide.
Figure 1: Overall strategy for SAR library generation from the this compound scaffold.
Protocol I: N-Acylation for Amide Synthesis
Scientific Rationale: The conversion of the primary amine to an amide bond is a fundamental transformation in medicinal chemistry. This modification replaces a hydrogen bond donor (NH₂) with a hydrogen bond acceptor (the carbonyl oxygen) and allows for the introduction of a wide array of substituents (R-groups). By varying the R-group from small alkyl chains to large aromatic systems, one can systematically probe steric tolerance and hydrophobic interactions within the target's binding pocket.
General Reaction Scheme:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Indan-5-yl-methyl-amine
Welcome to the technical support center for the synthesis of Indan-5-yl-methyl-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights and robust protocols to ensure reproducible success.
Frequently Asked Questions (FAQs): Synthetic Strategy
Q1: What are the primary synthetic routes for preparing this compound?
There are three principal pathways to synthesize this compound, each starting from a different commercially available or readily accessible indane derivative. The choice of route often depends on available starting materials, scale, and tolerance for specific reagents or byproducts.
Caption: Troubleshooting Decision Tree for Reductive Amination.
Data Summary: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | DCE or THF, often with AcOH catalyst, Room Temp | Mild, highly selective, commercially available, not moisture-sensitive. [1] | Stoichiometric, produces acetate waste. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, pH 4-6 (AcOH), Room Temp | Very selective for iminium ions, tolerant of most functional groups. [2][3] | Highly toxic, requires acidic quench to be handled carefully. |
| Catalytic Hydrogenation | H₂/Pd-C, H₂/Ra-Ni | Methanol or Ethanol, H₂ (balloon or Parr shaker), Room Temp | "Green" (byproduct is water), cost-effective at scale. | Can reduce other functional groups (alkenes, etc.), catalyst can be pyrophoric, requires specialized H₂ equipment. [4] |
| Leuckart-Wallach Reaction | - | Ammonium formate or Formamide, High Temp (120-180 °C) | One-pot, uses inexpensive reagents. [5] | High temperatures, often forms N-formyl byproduct requiring a separate hydrolysis step, moderate yields. [6] |
Troubleshooting Guide: Reduction of 5-Cyanoindan
This route involves the reduction of a nitrile to a primary amine. While seemingly straightforward, the primary challenge is preventing the formation of a secondary amine byproduct.
Problem: The major product is the "dimer-like" secondary amine, bis((indan-5-yl)methyl)amine.
-
The Chemistry: During the reduction (especially catalytic hydrogenation), the partially reduced imine intermediate can react with the fully reduced primary amine product. This new Schiff base is then further reduced to the secondary amine. This side reaction is a well-documented issue in nitrile reductions. [7]* Solution 1 (Catalytic Hydrogenation): Add Ammonia. Performing the hydrogenation in an ammonia-saturated solvent (e.g., 5-10% NH₃ in Methanol) is highly effective. The high concentration of ammonia shifts the equilibrium, favoring the reaction of the intermediate imine with ammonia rather than with the product amine, thus suppressing secondary amine formation. Raney Nickel is often a good catalyst choice in this system. [7]* Solution 2 (Chemical Reduction): Use a Strong, Fast Hydride Donor. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (like THF or Et₂O) followed by an aqueous workup is a classic and effective method. [8]The reduction is typically fast and complete, minimizing the lifetime of intermediates that could lead to dimerization. Care must be taken due to the high reactivity of LiAlH₄ with protic solvents and moisture.
Experimental Protocol: Optimized Reductive Amination using NaBH(OAc)₃
This protocol is recommended for its high yield, selectivity, and operational safety.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-formylindan (1.0 eq) and ammonium acetate (5.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a solution/slurry (approx. 0.2 M concentration with respect to the aldehyde).
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to promote the initial formation of the imine.
-
Reductant Addition: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by TLC or LC-MS (typically 4-12 hours).
-
Workup:
-
Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically an oil. It can be purified by silica gel column chromatography (eluting with a gradient of DCM/Methanol with 1% triethylamine) or by vacuum distillation to yield this compound as a clear or pale yellow oil.
References
-
Kavková, K., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(4), M1288. [Link]
-
Abdel-Wahab, B. F., et al. (2015). Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners. Journal of Heterocyclic Chemistry, 52(6), 1636-1643. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 18, 2026, from [Link]
-
Inorganics. (2022). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry, 9(6), 529-536. [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved January 18, 2026, from [Link]
-
Edgar, K. J., et al. (2017). Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides. Carbohydrate Polymers, 173, 102-111. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
-
Pereira, C. S., & Edgar, K. J. (2017). Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides. Carbohydrate polymers, 173, 102-111. [Link]
-
PrepChem. (n.d.). Synthesis of (2-Acetamido-indan-5-yl) methyl ketone. Retrieved January 18, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 18, 2026, from [Link]
-
MDPI. (2023). The Application of Zeolites in the Selective Synthesis of Methylamine: A Review. [Link]
-
Balaraman, E., et al. (2018). Selective Synthesis of mono- and di-Methylated Amines using Methanol and Sodium Azide as C1 and N1 Sources. Organic Letters, 20(10), 3013-3017. [Link]
-
Sun, R. (2019). How to prevent secondary amine formation in nitrile reduction? ResearchGate. [Link]
- Google Patents. (n.d.). Methylamines purification by distillation and purge.
-
Chemistry For Everyone. (2023, May 6). How To Reduce A Nitrile To An Amine? [Video]. YouTube. [Link]
-
Rogue Chem. (2023, May 29). Aldehydes & Ketones: Reductive Amination – Generating Amines Using Reducing Agents Like NaBH3CN [Video]. YouTube. [Link]
-
Chad's Prep. (2018, September 21). 22.4a Synthesis of Amines Reduction [Video]. YouTube. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Efficient synthesis of secondary amines by reductive amination of curdlan Staudinger ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: INDAN-5-YL-METHYL-AMINE Purification
From the desk of the Senior Application Scientist
Welcome to the dedicated support center for INDAN-5-YL-METHYL-AMINE. As a crucial intermediate in pharmaceutical research and development, achieving high purity is paramount for reliable downstream applications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions to common challenges encountered during the purification of this primary amine. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions, but the rationale behind them.
Question 1: My compound is streaking severely during silica gel column chromatography, resulting in poor separation and mixed fractions. What's causing this and how do I fix it?
Answer:
This is the most common issue when purifying basic amines on standard silica gel.
-
Causality: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your this compound forms a strong acid-base interaction with these sites. This causes the compound to "stick" to the stationary phase and elute slowly and unevenly, a phenomenon observed as tailing or streaking.[1][2]
-
Solutions: The goal is to neutralize these acidic interactions to allow for smooth elution based on polarity.
-
Solution A: Eluent Modification. This is the most common and cost-effective method. By adding a small amount of a competitive base to your mobile phase, you can saturate the acidic sites on the silica, preventing your target compound from binding too strongly.[1][2]
Experimental Protocol: Flash Chromatography with a Basic Modifier
-
Slurry Preparation: Dry-load your crude product onto a small amount of silica gel for best results.
-
Column & Solvent System: Select a primary solvent system based on TLC analysis (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Modifier Addition: To your chosen mobile phase, add 0.5-1% triethylamine (TEA) or a 0.5-1% solution of ammonia in methanol . TEA is often preferred for its volatility.[1]
-
Equilibration: Equilibrate the column with at least 3-5 column volumes of the modified mobile phase before loading your sample. This is a critical step to ensure the entire silica bed is neutralized.
-
Elution: Run your gradient as planned. You should observe significantly sharper peaks and better separation.
-
-
Solution B: Alternative Stationary Phase. For particularly challenging separations or when trace amounts of TEA are undesirable, using a functionalized silica is a superior option.
Workflow: Purification using Amine-Functionalized Silica
-
Phase Selection: Utilize a pre-packed amine-functionalized silica flash cartridge (often designated as "KP-NH" or similar).[2]
-
Method Development: Develop your method using TLC plates with the same amine functionalization. This allows for a more accurate prediction of the required elution gradient.[2]
-
Solvent System: A key advantage is the ability to use simpler, non-polar solvent systems like Hexane/Ethyl Acetate without a basic additive.[2] This simplifies solvent removal post-purification.
-
Elution: Perform the chromatography as determined by your TLC analysis. The amine-modified surface provides improved mass transfer and predictable retention for basic compounds.[2]
-
-
Question 2: My purified this compound is a viscous oil or a low-melting solid, which is difficult to handle, weigh, and store. How can I convert it into a stable, crystalline solid?
Answer:
The free-base form of many amines, including this one, is often not a crystalline solid at room temperature.[1] The most robust solution is to convert it into a salt. The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and often exhibits improved water solubility.[1][3]
Experimental Protocol: Conversion to Hydrochloride (HCl) Salt
-
Dissolution: Dissolve the purified free-base oil in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether or ethyl acetate are excellent choices.
-
Precipitation: While stirring the solution, add a solution of HCl in diethyl ether (typically 2.0 M) dropwise.
-
Observation: The hydrochloride salt will immediately begin to precipitate out of the solution as a white or off-white solid.
-
Completion: Continue adding the HCl solution until no further precipitation is observed. Adding a slight excess can ensure complete conversion, but a large excess should be avoided.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.
-
Drying: Dry the crystalline salt under high vacuum to remove all residual solvent. The resulting solid should be a free-flowing powder.
Question 3: Despite successful chromatography, my final product shows low yield. Where could I be losing my material?
Answer:
Low yield is a multifaceted problem that requires a systematic review of the entire synthesis and purification workflow.
-
Causality & Troubleshooting Steps:
-
Incomplete Reaction: The synthesis (e.g., reductive amination) may not have gone to completion.
-
Solution: Before workup, always check reaction completion using an appropriate analytical technique like TLC or LC-MS. If incomplete, consider extending the reaction time or using a fresh, more active reducing agent.[1]
-
-
Workup Losses: The compound can be lost during aqueous extraction phases, especially if the pH is not optimized.
-
Solution: this compound is basic. Ensure you are extracting the organic layer from a basic aqueous solution (pH > 9-10) to ensure the amine is in its neutral, free-base form, which is more soluble in organic solvents. Conversely, an acidic wash can be used to pull the amine into the aqueous layer as a salt, a technique useful for removing non-basic impurities.
-
-
Degradation: The compound may be unstable under certain pH or temperature conditions.
-
Solution: Avoid prolonged exposure to strong acids or bases during workup. Perform distillations under reduced pressure to keep temperatures low.
-
-
Physical Losses: Significant material can be lost on the column if it is overloaded or if the streaking issue (see Q1) is severe.
-
Solution: Do not overload the column; a general rule is to use a sample-to-silica mass ratio of 1:30 to 1:100. Address streaking with the methods described above to ensure the entire product elutes in the collected fractions.
-
-
Purification Strategy Overview
The following diagram illustrates a robust, multi-step workflow for achieving high-purity this compound.
Caption: A typical workflow for the purification and validation of this compound.
Data Summary: Comparison of Purification Techniques
The choice of purification technique depends on the initial purity, required final purity, and scale of the experiment.
| Technique | Primary Use | Typical Purity | Pros | Cons |
| Silica Gel Chromatography | Bulk impurity removal | 85-98% | Cost-effective, high capacity. | Can cause streaking with amines; requires modified solvents.[1][2] |
| Amine-Functionalized Silica | High-resolution amine purification | 95-99% | Excellent peak shape; uses simple solvents.[2] | Higher cost than standard silica. |
| Recrystallization | Polishing step; impurity removal | >99% | Highly effective for achieving high purity; scalable.[4][5] | Yield losses can be significant; requires a crystalline solid. |
| Preparative HPLC | Final purification for analytical standards | >99.5% | Highest resolution; excellent for removing close-eluting impurities. | Low capacity, expensive, requires significant solvent. |
Frequently Asked Questions (FAQs)
Q: What is the recommended method for assessing the final purity of this compound? A: A single technique is insufficient for a definitive assessment. A combination of methods provides the most trustworthy data:
-
RP-HPLC with UV detection: This is the gold standard for quantitative purity assessment. An ideal method will show a single major peak, allowing for purity calculation based on peak area percentage.[6]
-
¹H NMR: Confirms the chemical structure and can reveal the presence of residual solvents or structurally similar impurities that may co-elute in HPLC. Quantitative NMR (qNMR) can be used for an absolute purity determination.[7]
-
LC-MS: Confirms the molecular weight of the main peak and can help identify the mass of any minor impurities.
Q: How should I store the purified compound for long-term use? A: Stability is critical for reproducible results.
-
Free Base: If it is an oil, store it in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at -20°C and protected from light.[8]
-
Hydrochloride Salt: As a stable solid, it can be stored at 2-8°C in a desiccator, protected from light and moisture. This form is highly recommended for long-term storage.
-
Solutions: Stock solutions, typically made in DMSO or ethanol, should be stored in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][9] Some imidazole-containing compounds can be sensitive to pH and light, so protecting solutions is crucial.[1]
Q: The hydrochloride salt of my compound is not dissolving well in my aqueous assay buffer. What are my options? A: While salts generally improve aqueous solubility, challenges can still arise.
-
Use a Co-solvent: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and compatible with your biological assay.[1]
-
pH Adjustment: Check the pH of your buffer. The solubility of amine salts can be pH-dependent. A slight adjustment of the buffer pH may improve solubility.
-
Sonication: Gentle sonication in a water bath can help dissolve the compound.
Troubleshooting Chromatography: A Decision Tree
This diagram provides a logical path for addressing common chromatography problems.
Caption: A decision-making workflow for optimizing the chromatographic purification of basic amines.
References
-
BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. 1
-
AK Scientific, Inc. Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine Safety Data Sheet. 8
-
IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. 10
-
IJARESM. (2023). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. 7
-
J&W Pharmlab. This compound Product Page. 11
-
BOC Sciences. This compound Product Page. 12
-
Thakar, A. S., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand. South African Journal of Chemistry. 4
-
MDPI. (2017). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molbank. 3
-
Acta Crystallographica Section E. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. 5
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. 13
-
Beilstein Journal of Organic Chemistry. (2012). Identification and synthesis of impurities formed during sertindole preparation. 14
-
MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Molecular Sciences. 9
-
IRE Journals. (2022). Analytical Method Development and Validation for Simultaneous Estimation of 5-methyl-N-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-1,3-thiazol-2-amine in Bulk Form. 6
-
University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. 15
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]
- 4. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 5. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irejournals.com [irejournals.com]
- 7. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 8. aksci.com [aksci.com]
- 9. mdpi.com [mdpi.com]
- 10. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 11. jwpharmlab.com [jwpharmlab.com]
- 12. labshake.com [labshake.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 15. DSpace [helda.helsinki.fi]
Troubleshooting byproduct formation in N-methyl-2,3-dihydro-1H-inden-5-amine synthesis
Welcome to the Technical Support Center for the synthesis of N-methyl-2,3-dihydro-1H-inden-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot byproduct formation during this critical synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive field experience to ensure scientific integrity and reproducible results.
Introduction: The Synthetic Landscape
The N-methylation of 2,3-dihydro-1H-inden-5-amine is a common yet nuanced transformation in medicinal chemistry. The primary route to this target molecule is through reductive amination, most notably the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2] While seemingly straightforward, this reaction can be prone to the formation of specific byproducts that can complicate purification and compromise the final product's purity.
This guide will address the most frequently encountered issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare N-methyl-2,3-dihydro-1H-inden-5-amine?
The most prevalent and industrially scalable method is the Eschweiler-Clarke reaction . This one-pot procedure involves treating the primary amine, 2,3-dihydro-1H-inden-5-amine, with an excess of formaldehyde and formic acid.[3] The reaction is lauded for its simplicity and the use of inexpensive reagents.
An alternative approach is reductive amination using other reducing agents . This involves the initial formation of an imine between 2,3-dihydro-1H-inden-5-amine and formaldehyde, followed by reduction. Common reducing agents for this two-step or one-pot process include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.
Q2: I'm observing a significant amount of unreacted starting material (2,3-dihydro-1H-inden-5-amine) in my crude product. What could be the cause?
This is a common issue and can stem from several factors:
-
Insufficient Reagents: Ensure that you are using a molar excess of both formaldehyde and formic acid as stipulated in the Eschweiler-Clarke protocol. Typically, at least 2-3 equivalents of each are required for the dimethylation of a primary amine.
-
Low Reaction Temperature or Insufficient Time: The Eschweiler-Clarke reaction often requires heating to proceed to completion.[1] If the reaction temperature is too low or the reaction time is too short, the conversion will be incomplete.
-
Poor Quality Reagents: The concentration of commercially available formaldehyde solutions can decrease over time due to polymerization to paraformaldehyde. Similarly, formic acid can decompose. It is crucial to use fresh or properly stored reagents.
Q3: My mass spectrometry analysis shows a peak corresponding to the N,N-dimethylated product, but also a significant amount of the mono-methylated intermediate. How can I drive the reaction to completion?
The formation of the mono-methylated intermediate, N-(2,3-dihydro-1H-inden-5-yl)methanamine, is a testament to the stepwise nature of the Eschweiler-Clarke reaction.[3] To favor the formation of the desired di-methylated product, consider the following:
-
Increase Reaction Time and/or Temperature: Providing more energy and time to the reaction system can facilitate the second methylation step.
-
Ensure Sufficient Reagent Stoichiometry: A generous excess of formaldehyde and formic acid is crucial for driving the equilibrium towards the fully methylated product.
-
Stepwise Addition: In some cases, a stepwise addition of the amine to the formaldehyde/formic acid mixture can maintain a high concentration of the methylating reagents throughout the reaction, favoring complete methylation.
Troubleshooting Guide for Byproduct Formation
Problem 1: Identification of an Unexpected High Molecular Weight Byproduct
Symptom: You observe a significant peak in your LC-MS or GC-MS analysis with a molecular weight higher than your desired product, often corresponding to the addition of an indanylmethyl group.
Probable Cause: Formation of a Dimeric Byproduct
This byproduct likely arises from the reaction of the intermediate iminium ion with another molecule of the starting amine or the product. This is a known side reaction in reductive aminations, especially if the concentration of the amine is high.
Proposed Solutions:
-
Control the Rate of Addition: Add the 2,3-dihydro-1H-inden-5-amine slowly to the formaldehyde and formic acid mixture. This maintains a low concentration of the free amine, minimizing the chance of it acting as a nucleophile.
-
Dilution: Running the reaction at a lower concentration can also disfavor this bimolecular side reaction.
-
Purification: This byproduct can often be separated from the desired product by column chromatography on silica gel.
Problem 2: Presence of a Byproduct with a Molecular Weight of M+12
Symptom: Your mass spectrum shows a peak with a mass 12 units higher than your desired N-methylated product.
Probable Cause: N-formylation
The presence of formic acid can lead to the N-formylation of the secondary or even the tertiary amine product, especially if the reaction is heated for an extended period in the presence of a high concentration of formic acid after the formaldehyde has been consumed.
Proposed Solutions:
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures.
-
Work-up Procedure: A basic work-up (e.g., with aqueous sodium hydroxide) followed by extraction will hydrolyze the N-formyl group back to the amine.
-
Stoichiometry Control: Use the minimum necessary excess of formic acid to act as the reducing agent.
Experimental Protocols
Protocol 1: Eschweiler-Clarke N-methylation of 2,3-dihydro-1H-inden-5-amine
-
To a stirred solution of 2,3-dihydro-1H-inden-5-amine (1.0 eq) in formic acid (3.0 eq), add aqueous formaldehyde (37 wt. %, 3.0 eq).
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully basify with 2M aqueous sodium hydroxide solution to pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Potential Byproduct | Molecular Weight ( g/mol ) | Likely Cause | Analytical Signature (MS) |
| Unreacted Starting Material | 133.19 | Incomplete reaction | M+H = 134.2 |
| Mono-methylated Intermediate | 147.22 | Incomplete reaction | M+H = 148.2 |
| Desired Product | 161.25 | Successful Reaction | M+H = 162.3 |
| Dimeric Byproduct | 278.41 | High amine concentration | M+H = 279.4 |
| N-formyl Product | 189.25 | Excess heat/time with formic acid | M+H = 190.3 |
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Troubleshooting decision tree.
References
-
(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Available from: [Link]
- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. Google Patents.
-
A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool IT Services. Available from: [Link]
-
1-(4-aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine. ChemBK. Available from: [Link]
-
1-(4-Aminophenyl)-2,3-dihydro-1,3,3-trimethyl-1H-inden-5-amine. PubChem. Available from: [Link]
-
N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5-[substituted-1H-indole-3-yl]ethanamines. ResearchGate. Available from: [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available from: [Link]
-
Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. ResearchGate. Available from: [Link]
-
Reductive amination of amines with formaldehyde ?. ResearchGate. Available from: [Link]
-
Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. Available from: [Link]
-
Eschweiler–Clarke reaction. Grokipedia. Available from: [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available from: [Link]
- N-methylation method of aromatic amine. Google Patents.
-
A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate. Available from: [Link]
-
Eschweiler-Clarke reaction. YouTube. Available from: [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. Available from: [Link]
-
Simplified Version of the Eschweiler-Clarke Reaction. ResearchGate. Available from: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for INDAN-5-YL-METHYL-AMINE Stability
Welcome to the technical support center for INDAN-5-YL-METHYL-AMINE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for optimizing the stability of this compound in your experiments.
Introduction
This compound is a valuable building block in pharmaceutical research and development. Its structural features, including the indane nucleus and the primary amine group, contribute to its utility in synthesizing a wide range of bioactive molecules. However, like many amine-containing compounds, its stability can be influenced by various experimental conditions. This guide provides a comprehensive overview of potential stability challenges and offers practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound and general knowledge of amine chemistry, the two most probable degradation pathways are oxidative degradation and thermal degradation .[1][2][3]
-
Oxidative Degradation: The primary amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the reaction mixture.[1][4] This can lead to the formation of various degradation products, potentially impacting the purity and activity of your final compound.
-
Thermal Degradation: Elevated temperatures can promote the breakdown of the molecule.[1][5] The specific degradation products will depend on the temperature, the presence of other reagents, and the solvent system used.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: I am observing unexpected impurities in my reaction mixture containing this compound.
Possible Cause: This is often indicative of degradation of the starting material or intermediates.
Troubleshooting Steps:
-
Characterize the Impurities: If possible, use analytical techniques such as LC-MS or GC-MS to identify the mass of the impurities. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).
-
Review Reaction Conditions:
-
Temperature: Are you using elevated temperatures? Consider if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.
-
Atmosphere: Are you running the reaction open to the air? The presence of oxygen can lead to oxidative degradation.[1]
-
Solvent: Is your solvent properly degassed? Dissolved oxygen in the solvent can be a source of oxidation.
-
-
Implement Protective Measures:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be carefully evaluated for compatibility with your reaction.
-
Workflow for Investigating Impurities
Caption: Workflow for troubleshooting unexpected impurities.
Issue 2: My final product yield is consistently low, and I suspect degradation of this compound during the reaction.
Possible Cause: Low yields can result from the degradation of the starting material before it has a chance to react.
Troubleshooting Steps:
-
Forced Degradation Study: To understand the stability of this compound under your specific reaction conditions, a forced degradation study is highly recommended.[6][7] This involves subjecting the compound to stress conditions to identify its vulnerabilities.
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions. Include a control sample stored under normal conditions.
-
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | Room Temperature, 50°C |
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | Room Temperature, 50°C |
| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | Room Temperature |
| Thermal | Dry Heat | 24, 48, 72 hours | 60°C, 80°C |
| Photolytic | UV light (254 nm) | 24, 48, 72 hours | Room Temperature |
-
Reaction Optimization Based on Forced Degradation Data:
-
If significant degradation is observed under acidic or basic conditions, consider using a buffer system to maintain a stable pH.
-
If oxidation is a major issue, working under an inert atmosphere is crucial.
-
If thermal degradation is evident, explore lower reaction temperatures or alternative synthetic routes that do not require high heat.
-
Logical Relationship in Forced Degradation Studies
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. onyxipca.com [onyxipca.com]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
How to improve solubility of INDAN-5-YL-METHYL-AMINE for biological assays
Technical Support Center: INDAN-5-YL-METHYL-AMINE Solubility
Last Updated: January 18, 2026
Introduction: Understanding Your Compound
This compound and its structural analogs belong to a class of compounds characterized by a hydrophobic indane core and a basic (protonatable) amine group. This structure frequently leads to poor aqueous solubility at neutral pH, a significant challenge for achieving accurate and reproducible results in biological assays. This guide provides a systematic approach to troubleshoot and overcome these solubility issues, ensuring the reliable performance of your compound in experimental settings.
The fundamental principle we will exploit is the pH-dependent solubility imparted by the amine functional group. By protonating this group, we can form a more polar, water-soluble salt.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound crashed out of solution when I diluted my DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4). What happened?
This is the most common issue. The compound is likely soluble in 100% DMSO but insoluble in the final aqueous buffer, especially at near-neutral pH. The amine group is not sufficiently protonated at pH 7.4 to maintain solubility, causing the hydrophobic indane core to drive precipitation. The final concentration of DMSO in your assay may also be too low to act as an effective co-solvent.[1]
Q2: I see a precipitate in my cell culture media after adding the compound. How can I fix this?
Precipitation in cell culture media can lead to inaccurate dosing and potential cytotoxicity from the solid particles. The primary cause is the same as in Q1: poor aqueous solubility in a buffered system. The solution is to prepare the stock solution in a way that ensures it remains soluble upon final dilution. This is typically achieved by creating an acidic stock solution.
Q3: What is the first and simplest method I should try to improve solubility?
pH Adjustment. This is the most effective and widely used technique for basic compounds like this compound.[][3][4] By preparing a concentrated stock solution in a slightly acidic vehicle, you convert the amine to its corresponding salt (e.g., a hydrochloride salt), which is significantly more water-soluble. See Protocol 1 for a detailed workflow.
Q4: What concentration of DMSO is safe for my cells?
The safe concentration of Dimethyl Sulfoxide (DMSO) is cell-line dependent.[1] As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[1] However, it is crucial to run a vehicle control (media with the same final DMSO concentration but without your compound) to confirm the solvent has no confounding effects on your specific assay.[1] Some sensitive assays or cell types may require final DMSO concentrations to be at or below 0.1%.[5][6]
Q5: Can I use other solvents or excipients if pH adjustment isn't enough?
Yes. If pH adjustment alone is insufficient, or if your assay is incompatible with a low pH stock, you can explore advanced formulation strategies:
-
Co-solvents: Using solvents like ethanol, polyethylene glycol 400 (PEG 400), or N,N-dimethylformamide (DMF) in combination with pH adjustment can further enhance solubility.[7][] Always verify the compatibility of these solvents with your specific assay.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[8][9] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic part of the molecule to increase aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[8]
Solubility Enhancement Workflow
This workflow provides a logical progression from the simplest to more complex methods for solubilizing your compound.
Caption: Decision workflow for improving compound solubility.
Mechanism of pH-Dependent Solubility
The amine group in this compound exists in equilibrium. At low pH, the equilibrium shifts towards the protonated, charged form, which is more soluble in aqueous media. At higher, physiological pH, the uncharged, free base form predominates, which is less soluble and prone to precipitation.
Caption: pH effect on the ionization and solubility of an amine.
Experimental Protocols
Protocol 1: Preparation of an Acidic Stock Solution
This is the recommended starting point for improving the solubility of this compound.
Objective: To create a 10 mM stock solution of the compound as a hydrochloride salt.
Materials:
-
This compound (solid)
-
Ethanol (EtOH), 200 proof
-
Sterile, deionized water
-
1 M Hydrochloric Acid (HCl) solution
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
Procedure:
-
Calculate Required Mass: Determine the mass of your compound needed for your desired volume of 10 mM stock solution (e.g., for 1 mL of 10 mM stock, you need 0.01 moles/L * 0.001 L * MW (g/mol) grams).
-
Prepare Acidic Solvent: Create a 10 mM HCl in 50% EtOH/Water solvent. For 10 mL of solvent:
-
Pipette 5 mL of Ethanol into a sterile tube.
-
Pipette 4.9 mL of sterile water.
-
Add 100 µL of 1 M HCl.
-
Vortex to mix thoroughly.
-
-
Dissolve Compound:
-
Weigh the calculated mass of the compound into a sterile vial.
-
Add the prepared acidic solvent to reach the final volume (e.g., 1 mL).
-
Vortex vigorously. If needed, sonicate for 5-10 minutes in a water bath to aid dissolution.
-
-
Verify Dissolution: Visually inspect the solution against a dark background to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[7]
-
Application: When diluting into your final assay medium, the small amount of acid will be neutralized by the buffer, but the compound should remain in solution. Always include a vehicle control containing the acidic solvent at the same final concentration.
| Parameter | Value | Notes |
| Stock Concentration | 10 mM | Can be adjusted based on compound MW and assay needs. |
| Solvent | 10 mM HCl in 50% EtOH/H₂O | The acid protonates the amine, the ethanol helps solvate the indane core. |
| Final pH (Stock) | ~2.0 | This ensures complete protonation of the amine. |
| Storage Temp. | -20°C to -80°C | Aliquot to minimize degradation from freeze-thaw cycles. |
Protocol 2: Co-Solvent Screening
Use this protocol if Protocol 1 fails or is not suitable for your assay.
Objective: To identify an alternative organic solvent that can maintain the compound in solution.
-
Prepare small, concentrated stock solutions (e.g., 20-50 mM) of your compound in a panel of solvents:
-
100% DMSO
-
100% Ethanol
-
100% N,N-Dimethylformamide (DMF)
-
100% Polyethylene Glycol 400 (PEG 400)
-
-
For each stock, perform a serial dilution into your final aqueous assay buffer.
-
Observe the highest concentration that remains clear and free of precipitate after a set incubation time (e.g., 1 hour) at the assay temperature.
-
Select the solvent that provides the best solubility and is compatible with your assay system at the required final concentration. Remember to always run vehicle controls.[1]
Protocol 3: Formulation with Cyclodextrin
This is an advanced technique for particularly challenging compounds.
Objective: To prepare a 10 mM stock solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a 45% (w/v) solution of HP-β-CD in sterile water. This may require gentle warming to fully dissolve.
-
Add your solid compound directly to the HP-β-CD solution to achieve the final desired concentration (e.g., 10 mM).
-
Vortex and/or sonicate the mixture until the compound is fully dissolved. This process may take longer than with organic solvents as the inclusion complex needs time to form.
-
Filter the final solution through a 0.22 µm filter to remove any undissolved material.
-
Store and use as you would a standard stock solution, ensuring a vehicle control with 45% HP-β-CD is included in your experiments.
References
-
Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2891-2902. Retrieved from [Link]
-
Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Retrieved from [Link]
-
Patel, M., & Tekade, R. K. (2017). Cyclodextrin: A promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online. Retrieved from [Link]
-
Sultana, S., & Manirujjaman. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical & Bioanalytical Techniques, 4(6). Retrieved from [Link]
-
Adler, M., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]
-
Holm, C., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Retrieved from [Link]
-
Holm, C., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. Retrieved from [Link]
-
Alasmari, E. (2017). Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. Retrieved from [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved from [Link]
-
Various Authors. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? ResearchGate. Retrieved from [Link]
-
Olsson, T. S. G., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(1), 116-126. ACS Publications. Retrieved from [Link]
-
Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. Retrieved from [Link]
-
Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
Sources
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- 3. ijprajournal.com [ijprajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. medcraveonline.com [medcraveonline.com]
Overcoming poor reactivity of 5-aminoindan in methylation
Welcome to the technical support center for challenges related to the methylation of 5-aminoindan. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering difficulties with the reactivity of this specific aniline derivative. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this transformation.
The N-methylation of amines is a fundamental reaction in drug discovery, as the addition of a methyl group can profoundly alter a compound's pharmacological profile, including its potency, selectivity, and metabolic stability—a phenomenon often called the "magic methyl" effect.[1][2] However, 5-aminoindan, an aniline derivative, presents unique challenges due to a combination of electronic and steric factors that suppress the nucleophilicity of its amino group. This guide provides direct answers to common problems and foundational questions to enhance your success rate.
Troubleshooting Guide: Overcoming Common Experimental Failures
This section addresses specific issues you may be facing during the N-methylation of 5-aminoindan. Each answer provides an explanation of the underlying cause and actionable protocols to resolve the problem.
Question 1: My reaction shows very low or no conversion to the methylated product. What are the primary causes and how can I improve the yield?
Answer:
Low reactivity is the most common challenge with 5-aminoindan. This stems from the nitrogen's lone pair of electrons being delocalized into the aromatic ring system, which reduces its nucleophilicity.[3] Unlike simple anilines, the fused aliphatic ring may also impose subtle steric constraints. To overcome this, a combination of activating the amine, using a more potent methylation strategy, or optimizing reaction conditions is necessary.
Likely Causes & Recommended Solutions:
-
Insufficient Nucleophilicity & Mild Reaction Conditions: Standard conditions that work for aliphatic amines or more activated anilines will often fail for 5-aminoindan.
-
Solution 1.1: Enhance Nucleophilicity with a Strong Base: The choice of base is critical. It must be strong enough to deprotonate a portion of the amine, significantly increasing its nucleophilicity. While weaker bases like carbonates may suffice in some catalytic systems, stronger bases are often required.
-
Solution 1.2: Increase Reaction Temperature: Many modern methylation methods, especially those using greener reagents like methanol or dimethyl carbonate, require elevated temperatures (100-250 °C) to drive the reaction to completion.[4][5] Continuous flow reactors can be particularly effective for safely reaching high temperatures.[5]
-
-
Inadequate Methylating Agent or Strategy: The chosen methylation method may not be powerful enough for this substrate.
-
Solution 2.1: Employ Catalytic Hydrogen Transfer: Transition-metal catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions are highly effective for less reactive anilines.[4] These methods use a stable alcohol like methanol as the methyl source, which is converted in situ to a highly reactive electrophile (formaldehyde). Ruthenium and Iridium complexes are particularly effective.[6][7][8]
-
Solution 2.2: Reductive Amination: The Eschweiler-Clarke reaction, which uses formaldehyde as the C1 source and formic acid as the reductant, is a classic and robust method for methylating less reactive amines.[9] Modern variations use other reducing agents like hydrosilanes with a catalyst.[10]
-
Featured Protocol: Ruthenium-Catalyzed N-Methylation with Methanol
This protocol is based on the hydrogen autotransfer methodology, which is highly effective for a range of aromatic amines.[4][8]
Step-by-Step Methodology:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-aminoindan (1.0 mmol, 1.0 equiv), a Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), and a base (e.g., Cs₂CO₃, 0.5 equiv or KOtBu, 0.2 equiv).[6][7]
-
Add anhydrous methanol (1-2 mL) as both the solvent and methylating agent.
-
Seal the tube tightly and place it in a preheated oil bath at 140-150 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the N-methyl-5-aminoindan product.
Question 2: I am getting a mixture of mono- and di-methylated products. How can I improve the selectivity for N-mono-methylation?
Answer:
Achieving selective mono-methylation is a frequent challenge because the resulting secondary amine (N-methyl-5-aminoindan) can be more nucleophilic than the starting primary amine, leading to rapid subsequent methylation.[11]
Strategies to Enhance Mono-Selectivity:
-
Control Stoichiometry: This is the simplest approach.
-
Action: Use a stoichiometric amount or only a slight excess (1.0 to 1.2 equivalents) of the methylating agent relative to the 5-aminoindan.[11] Alternatively, use an excess of the amine.
-
-
Employ an In-Situ Protection Strategy with Dimethyl Carbonate (DMC): DMC is an excellent reagent for promoting mono-methylation. The reaction proceeds through an intermediate carbamate, which is then methylated. This mechanism inherently favors the mono-adduct.[5][12]
-
Mechanism: The aniline first reacts with DMC to form a methyl carbamate. This protected intermediate is less reactive than the free amine. A second molecule of DMC then methylates the carbamate nitrogen. Subsequent hydrolysis or thermal decomposition yields the mono-methylated amine.[5] This process requires high temperatures, often in a continuous flow setup for optimal results.[5]
-
-
Leverage Steric Hindrance with Catalysis: Certain catalytic systems, particularly those with bulky ligands, can sterically disfavor the approach of the already-methylated secondary amine to the catalytic center, thus enhancing mono-selectivity.[13]
Data Summary: Comparison of Methylation Strategies for Aniline Derivatives
| Strategy | Methylating Agent | Typical Conditions | Selectivity | Pros | Cons |
| Borrowing Hydrogen | Methanol | 120-150 °C, Ru/Ir Catalyst, Base[4][6] | Good to Excellent | Green reagent, high atom economy | Requires specific catalysts, high temp. |
| In-Situ Protection | Dimethyl Carbonate (DMC) | 200-250 °C, Base, Flow Reactor[5] | Excellent | High mono-selectivity, safer reagent | Requires very high temperatures |
| Eschweiler-Clarke | Formaldehyde/Formic Acid | 80-100 °C, No catalyst needed[9] | Moderate to Good | Robust, inexpensive reagents | Often leads to di-methylation, waste |
| Classical Alkylation | Methyl Iodide | RT to 60 °C, Base (e.g., K₂CO₃)[11] | Poor | Mild conditions | Toxic reagent, poor selectivity |
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and best practices for planning your methylation experiments with 5-aminoindan.
Question 1: What chemical properties of 5-aminoindan cause its poor reactivity in methylation?
Answer:
The reduced reactivity of 5-aminoindan is primarily due to two factors:
-
Electronic Effects: As an aniline derivative, the nitrogen atom's lone pair of electrons is delocalized into the π-system of the benzene ring through resonance.[14] This delocalization reduces the electron density on the nitrogen, making it a weaker nucleophile compared to aliphatic amines. While the amino group is considered an activating group for electrophilic aromatic substitution on the ring, this property simultaneously reduces its own nucleophilicity for reactions like alkylation.[15]
-
Steric Hindrance: While not as pronounced as in ortho-substituted anilines, the fused five-membered ring of the indan structure creates a more rigid and sterically demanding environment around the amino group compared to aniline itself.[16][17] This can hinder the approach of the methylating agent or the binding to a catalyst's active site.
Question 2: What is the best starting point for optimizing the reaction conditions?
Answer:
A systematic approach to optimization is crucial. We recommend the following workflow.
Workflow for Optimizing 5-Aminoindan Methylation
Caption: A decision workflow for selecting and optimizing a methylation protocol.
-
Start with a Catalytic Approach: Begin with a proven catalytic method like the Ruthenium-catalyzed borrowing hydrogen reaction, as it offers a good balance of reactivity and favorable green chemistry metrics.[4]
-
Screen the Base: The base is a critical parameter. Screen a small set of bases, such as an inorganic base (Cs₂CO₃) and an organic base (DBU), alongside a strong alkoxide (KOtBu).[6]
-
Optimize Temperature: Once the best base is identified, perform the reaction at a few different temperatures (e.g., 120°C, 140°C, 160°C) to find the optimal balance between reaction rate and potential decomposition.[18]
-
Time Course: Run a final experiment at the optimal temperature and take aliquots over time (e.g., 2, 6, 12, 24 hours) to determine the ideal reaction time.
Question 3: Are there any specific safety precautions for methylating agents?
Answer:
Yes, absolutely. Many traditional methylating agents are hazardous and require strict safety protocols.
-
Methyl Iodide (MeI) and Dimethyl Sulfate (DMS): These are classic, highly reactive methylating agents. They are also extremely toxic, volatile, and carcinogenic.[6] They should only be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves (use appropriate material like laminate film or neoprene, not latex), safety goggles, and a lab coat.
-
Dimethyl Carbonate (DMC): DMC is considered a much safer, environmentally benign alternative.[12] However, it is flammable and reactions are often run at high temperatures and pressures, which carries its own set of engineering safety requirements.
-
Formaldehyde: Formaldehyde is a suspected carcinogen and a sensitizer. Handle in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for any reagent before use and perform a thorough risk assessment for your specific experimental setup.
References
Sources
- 1. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
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Technical Support Center: INDAN-5-YL-METHYL-AMINE Scale-Up Synthesis
Prepared by: Senior Application Scientist, Process Chemistry
Welcome to the technical support center for the scale-up synthesis of Indan-5-yl-methyl-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from laboratory scale to pilot plant or manufacturing. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific rationale to empower your process development decisions.
Synthetic Pathway Overview
The most common and industrially viable route to this compound is the reductive amination of Indan-5-carboxaldehyde with methylamine. This process involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine. The final product is often isolated as a hydrochloride salt to improve stability and handling properties.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis.
Section 1: Starting Materials & Reaction Setup
Question 1: My reaction is sluggish from the start. Could my choice of methylamine be the issue?
Answer: Yes, the form of methylamine used is critical.
-
Methylamine Gas/Solution: Using anhydrous methylamine gas or a solution in a solvent like ethanol or THF provides the reactive free base directly. However, handling gaseous methylamine on a large scale requires specialized equipment and stringent safety protocols. Solutions can be effective but require accurate titration to determine the exact concentration.
-
Methylamine Hydrochloride (MeNH₂·HCl): This is a stable, crystalline solid that is easy to handle, weigh, and store, making it preferable for large-scale operations.[1] However, when using the salt, you must add a base (e.g., triethylamine, sodium carbonate) to liberate the free methylamine nucleophile in situ. An insufficient amount of base will result in low concentrations of free amine, leading to a very slow or stalled reaction. We recommend using 1.0 to 1.2 equivalents of a suitable base relative to the methylamine hydrochloride.
Question 2: I'm seeing poor conversion, and my main starting material appears to be decomposing over time. What could be the cause?
Answer: The stability of Indan-5-carboxaldehyde can be a concern under certain conditions. Aldehydes, particularly those with benzylic protons, can be susceptible to side reactions like Cannizzaro reactions (under strong base), aldol condensations, or oxidation.[2]
-
pH Control: Ensure your reaction medium is not strongly basic or acidic. For reductive amination, a slightly acidic pH (typically 4-6) is often optimal as it catalyzes imine formation without fully protonating and deactivating the amine nucleophile.[3]
-
Temperature: Avoid excessive temperatures during the imine formation stage, as this can accelerate decomposition pathways.
-
Purity of Starting Material: Verify the purity of your Indan-5-carboxaldehyde. Impurities from its synthesis could interfere with the reaction. It is commercially available from various suppliers.[4][5]
Section 2: The Reductive Amination Step
Question 3: My reaction stalls with significant amounts of unreacted aldehyde, even after extended reaction times. How can I drive the reaction to completion?
Answer: This is a classic problem in reductive amination, typically pointing to an unfavorable equilibrium for imine formation. The reaction between an aldehyde and an amine to form an imine is reversible and produces one equivalent of water.[6]
Caption: Troubleshooting workflow for low conversion in reductive amination.
To drive the reaction forward on a large scale, you must address the water byproduct:
-
Pre-formation of the Imine with Water Removal: Before adding the reducing agent, stir the indan-5-carboxaldehyde and methylamine in a suitable solvent (e.g., toluene, cyclohexane) and remove the water via azeotropic distillation using a Dean-Stark apparatus. This is a highly effective and scalable method.[2]
-
Use of Dehydrating Agents: While common in lab-scale synthesis (e.g., molecular sieves, MgSO₄), their use on a large scale can be costly and operationally complex due to the need for filtration of fine solids.[2]
-
In-Situ Imine Formation & Reduction: This "one-pot" method is often preferred for efficiency. Success depends on using a reducing agent that is selective for the imine/iminium ion over the aldehyde.[6] Sodium triacetoxyborohydride (STAB) is excellent for this purpose, as it reduces the iminium ion much faster than the aldehyde.[3][7]
Question 4: I'm forming a significant amount of Indan-5-yl-methanol as a byproduct. Why is this happening and how can I prevent it?
Answer: The formation of Indan-5-yl-methanol indicates that your reducing agent is reducing the starting aldehyde carbonyl group, a common competitive side reaction.[6][8] The choice and timing of reductant addition are key to preventing this.
| Reducing Agent | Pros for Scale-Up | Cons & Mitigation Strategy |
| Sodium Triacetoxyborohydride (STAB) | Highly selective for imines/iminiums; can be used in a one-pot protocol.[7] | Higher cost; moisture sensitive. Strategy: Use in anhydrous solvents like dichloromethane (DCM) or dichloroethane (DCE). |
| Sodium Borohydride (NaBH₄) | Cost-effective; powerful reductant.[7] | Non-selective: Readily reduces aldehydes.[7] Strategy: Must be used in a two-step process. First, ensure imine formation is complete (monitor by TLC/HPLC/NMR), then cool the reaction and add NaBH₄ portion-wise to control the exotherm. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" atom-economical option with water as the only byproduct; catalyst can be recovered.[2] | Requires specialized high-pressure reactor; potential for catalyst poisoning by the amine product.[9] Strategy: Screen catalysts and optimize pressure/temperature. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at acidic pH.[3] | Generates toxic cyanide waste, making it undesirable for large-scale manufacturing. |
Recommendation: For robust scale-up, a two-step approach with pre-formation of the imine followed by reduction with sodium borohydride often provides the best balance of cost, efficiency, and control.
Section 3: Impurities, Work-up, and Isolation
Question 5: I've identified a higher molecular weight impurity that seems to be a dimer. What is it and how do I avoid it?
Answer: This is likely the tertiary amine impurity, N-(Indan-5-ylmethyl)-N-methyl-(indan-5-yl)methanamine , formed from over-alkylation. This occurs when the desired product, this compound, acts as a nucleophile and reacts with a remaining molecule of Indan-5-carboxaldehyde to form a new iminium ion, which is then reduced.
Control Strategies:
-
Stoichiometry: Use a slight excess of methylamine (e.g., 1.2-1.5 equivalents) to ensure the aldehyde is consumed and has a lower probability of reacting with the product amine.
-
Order of Addition: Adding the aldehyde slowly to the mixture of methylamine and reducing agent (in a one-pot STAB reduction) can help maintain a low concentration of the aldehyde, disfavoring the side reaction.
Question 6: My aqueous work-up is plagued by persistent emulsions. How can I achieve a clean phase split on a large scale?
Answer: Emulsions are common when working with amines, which can act as surfactants.
-
pH Adjustment: Ensure the pH of the aqueous phase is sufficiently high (pH > 11) to keep your product in its free base form and suppress its solubility in water.
-
Salt Addition: Add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, "salting out" the organic components and helping to break the emulsion.
-
Solvent Choice: If issues persist, consider switching to a work-up solvent that has lower mutual solubility with water, such as methyl tert-butyl ether (MTBE) or toluene, instead of DCM or ethyl acetate.
Question 7: My final product, the free base, is an oil and difficult to handle and purify. What is the best strategy for isolation?
Answer: Isolating the product as a crystalline salt is the standard industrial practice for amines. The hydrochloride salt is an excellent choice.
-
Procedure: After the aqueous work-up and extraction, dry the organic solution containing the free base (e.g., over MgSO₄ or Na₂SO₄). Filter and then bubble anhydrous HCl gas through the solution, or add a solution of HCl in a suitable solvent like isopropanol (IPA) or diethyl ether.
-
Benefits: The HCl salt of this compound is typically a stable, non-hygroscopic, crystalline solid.[10] This form is much easier to handle, filter, dry, and formulate than the oily free base. Crystallization also serves as an excellent purification step, helping to remove non-basic impurities.
Recommended Scale-Up Protocol
This protocol outlines a robust, two-step procedure for the synthesis of this compound Hydrochloride.
Protocol: Synthesis of this compound·HCl
Step 1: Imine Formation
-
To a reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark trap, charge Indan-5-carboxaldehyde (1.0 eq), methylamine hydrochloride (1.2 eq), triethylamine (1.25 eq), and toluene (10 volumes).
-
Heat the mixture to reflux (approx. 110°C).
-
Collect water in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 2-4 hours).
-
In-Process Control (IPC): Take a sample of the reaction mixture. Analyze by HPLC or GC to confirm >98% conversion of the aldehyde.
-
Cool the reaction mixture to 0-5°C.
Step 2: Reduction and Isolation
-
To the cooled toluene solution of the imine, add methanol (5 volumes).
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in portions, ensuring the internal temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
IPC: Monitor the reaction by HPLC or GC until the imine is fully consumed.
-
Carefully quench the reaction by the slow addition of water (5 volumes).
-
Adjust the pH to >11 with 50% NaOH solution.
-
Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 3 volumes).
-
Combine the organic layers, wash with brine (1 x 5 volumes), and dry over anhydrous sodium sulfate.
-
Filter the drying agent. To the resulting clear solution, slowly add a 2M solution of HCl in isopropanol until the pH of a wet sample on pH paper is between 1-2.
-
Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5°C and stir for an additional 1 hour.
-
Filter the solid product, wash the cake with cold MTBE (2 x 3 volumes), and dry under vacuum at 50°C to a constant weight.
References
- Vertex AI Search, based on "Development and Scale-Up of a Direct Asymmetric Reductive Amin
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- Vertex AI Search, based on "Reductive amination difficulties - poor conversion : r/Chempros - Reddit"
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- Vertex AI Search, based on "What's wrong with my reductive amination? I barely got any product. - Reddit"
- Vertex AI Search, based on "(2,3-Dihydro-1H-indol-5-ylmethyl)amine - MDPI"
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- Vertex AI Search, based on "Synthesis of (2Acetamido-indan-5-yl) methyl ketone - PrepChem.com"
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- Vertex AI Search, based on "Methylamine hydrochloride | CH5N.ClH | CID 6364545 - PubChem"
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- 1. Methylamine hydrochloride | CH5N.ClH | CID 6364545 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. indane-5-carboxaldehyde; 51-Oxo-5-methyl-hydrinden; 5-formylindane; Indan-5-carbaldehyde; indan-5-carboxyaldehyde; Indan-5-carboxaldehyde; indane-5-carbaldehyde; Indan-5-carbaldehyd; 5-Indancarboxaldehyde; 5-formylindan | Chemrio [chemrio.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: INDAN-5-YL-METHYL-AMINE Workup and Purification
This technical support guide is designed for researchers, scientists, and drug development professionals working with INDAN-5-YL-METHYL-AMINE. Here, we address common challenges encountered during its workup and purification, with a focus on preventing degradation and ensuring the isolation of a high-purity product. The information provided is a synthesis of established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup of this compound in a question-and-answer format.
Q1: My yield of this compound is significantly lower than expected after aqueous workup. What are the likely causes?
A1: Low yields of this compound after an aqueous workup are frequently due to two primary factors: oxidative degradation and incomplete extraction.
-
Oxidative Degradation: As a benzylic amine, this compound is susceptible to oxidation, especially when exposed to air (oxygen) during the workup. The primary amine can be oxidized to the corresponding imine, which can then be hydrolyzed to an aldehyde. This degradation pathway is a significant cause of yield loss.
-
Incomplete Extraction: The efficiency of extracting this compound from the aqueous phase into an organic solvent is highly dependent on pH. If the pH of the aqueous layer is not sufficiently basic, the amine will exist in its protonated, water-soluble form and will not partition effectively into the organic layer.
Q2: I've noticed a new, polar impurity in my crude product after workup. What could it be and how can I prevent its formation?
A2: A new, polar impurity is often the result of oxidation. The most likely candidate is the corresponding aldehyde, formed via the imine intermediate. The presence of this aldehyde can be confirmed by techniques such as NMR or LC-MS.
To prevent its formation, consider the following strategies:
-
Work under an inert atmosphere: Whenever possible, perform the workup and extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Use of Antioxidants: Incorporating a suitable antioxidant into your workup can effectively quench radical-mediated oxidation processes.
Q3: During the extraction, I'm observing a persistent emulsion. How can I break it?
A3: Emulsions are common when working with amines due to their surfactant-like properties. To break a persistent emulsion, you can try the following techniques:
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: If the emulsion is particularly stubborn, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® can sometimes help to break up the emulsion.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and stability of this compound.
Q1: What is the primary degradation pathway for this compound during workup?
A1: The primary degradation pathway for this compound, a benzylic amine, is oxidation. The reaction proceeds through the formation of an imine, which is then hydrolyzed to the corresponding aldehyde and ammonia. This process is often catalyzed by the presence of air and certain metal ions.
Q2: How does pH affect the stability and extraction of this compound?
A2: The pH of the aqueous phase is a critical parameter.
-
Acidic Conditions (pH < 7): In acidic solutions, the amine group will be protonated to form the corresponding ammonium salt. This salt is highly soluble in water and will not be extracted into an organic solvent. While the protonated form is generally less susceptible to oxidation, prolonged exposure to strong acids should be avoided.
-
Basic Conditions (pH > 9): In basic solutions, the amine exists as the free base, which is soluble in organic solvents. This is the desired state for extraction. To ensure complete deprotonation and maximize extraction efficiency, the pH of the aqueous layer should be adjusted to be at least two pH units above the pKa of the conjugate acid of the amine. For most aromatic amines, a pH of 10-13 is recommended for extraction.[1][2]
Q3: What are the best practices for storing this compound?
A3: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, protected from light, and kept at a low temperature (refrigerated or frozen).
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the workup and purification of this compound, incorporating best practices to minimize degradation.
Protocol 1: Optimized Aqueous Workup with Antioxidant
This protocol is designed to minimize oxidative degradation during the extraction process.
Methodology:
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent, remove it under reduced pressure.
-
Aqueous Dilution: Dilute the residue with deionized water.
-
Addition of Antioxidant: Add an antioxidant to the aqueous mixture. Butylated hydroxytoluene (BHT) is a good choice.[3]
-
Basification: Adjust the pH of the aqueous solution to 10-12 with a suitable base (e.g., 1 M NaOH). Monitor the pH using a pH meter or pH paper.[2][4]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash with brine to remove residual water and aid in breaking any emulsions.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.
Protocol 2: Purification from Aldehyde Impurities using Sodium Bisulfite
If your product is contaminated with the corresponding aldehyde, this protocol can be used for its removal.[5][6][7]
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Bisulfite Wash: Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble bisulfite adduct and be extracted into the aqueous layer. Repeat the wash if necessary.
-
Aqueous Wash: Wash the organic layer with deionized water to remove any residual bisulfite.
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Data Presentation: Critical Parameters for Workup
The following table summarizes key quantitative data for optimizing the workup of this compound.
| Parameter | Recommended Range/Value | Rationale |
| Aqueous Phase pH for Extraction | 10 - 13 | Ensures the amine is in its free base form for efficient partitioning into the organic solvent.[1][2] |
| Butylated Hydroxytoluene (BHT) Concentration | 0.05 - 0.2% (w/w) | Effective concentration for inhibiting radical-mediated oxidation.[3] |
| Ascorbic Acid | Saturated aqueous solution | A water-soluble antioxidant that can be used in the aqueous phase to prevent oxidation.[8][9] |
| Sodium Bisulfite Wash | Saturated aqueous solution | Reacts with aldehyde impurities to form a water-soluble adduct, facilitating their removal.[5][7] |
Visualizations: Workflows and Decision Making
Diagram 1: Decision Tree for Workup Strategy
This diagram provides a logical flow for selecting the appropriate workup strategy based on the reaction conditions and observed impurities.
Caption: Optimized extraction workflow for this compound.
References
Sources
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- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. Vitamin C (ascorbic acid) oxidation & Preventing vitamin C loss - FoodCrumbles [foodcrumbles.com]
- 9. Chemistry of ascorbic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Optimization for INDAN-5-YL-METHYL-AMINE Purification
Introduction: The purification of INDAN-5-YL-METHYL-AMINE presents a common yet significant challenge in synthetic and medicinal chemistry. As a primary amine, its basic nature leads to strong, often problematic, interactions with the acidic surface of standard silica gel, the most common stationary phase.[1][2] This interaction with residual silanol groups (Si-OH) can result in poor separation, significant peak tailing, and even irreversible adsorption of the target compound, leading to low recovery.[3][4][5]
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and systematically optimize your purification process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the column chromatography of this compound in a direct question-and-answer format.
Q1: Why is my purified compound showing severe peak tailing on the chromatogram?
Answer: Peak tailing is the most classic symptom of strong secondary interactions between a basic analyte and the stationary phase.[3][4] The basic nitrogen atom of your amine interacts strongly with the acidic silanol groups on the silica surface via hydrogen bonding and acid-base interactions.[1] This causes a portion of the analyte molecules to be retained longer than the bulk, resulting in an asymmetrical peak with a "tail".[6]
Immediate Solutions:
-
Introduce a Competing Base: Add a small amount of a basic modifier to your mobile phase. This modifier will "shield" your amine by preferentially interacting with the acidic silanol sites.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[3] Try reducing the sample load by 50% to see if peak shape improves.
-
Assess Column Health: A degraded column, particularly one with a collapsed bed at the inlet, can create non-uniform flow paths, causing tailing.[2][3] If the column is old or has been subjected to harsh conditions, replace it.
Q2: I have very low (or zero) recovery of my compound. It seems to have disappeared on the column.
Answer: This is an extreme case of the same issue that causes peak tailing: irreversible adsorption.[5] The interaction between your amine and the silica is so strong that the mobile phase lacks sufficient elution strength to displace it from the active sites. The compound is, for all practical purposes, permanently stuck to the stationary phase.
Strategic Solutions:
-
Change the Stationary Phase (Recommended): The most robust solution is to use a stationary phase that is inherently less acidic or designed for amine purification.
-
Amine-functionalized Silica: This is an excellent choice. The silica surface is bonded with amino groups, creating a more basic environment that repels the basic analyte and prevents strong interactions.[1][7][8] This often allows for the use of simpler mobile phases like hexane/ethyl acetate without basic additives.[7]
-
Basic Alumina: Alumina is naturally more basic than silica and is a viable alternative for purifying basic compounds.[5][9]
-
Reversed-Phase (C18) Chromatography: If your compound has sufficient polarity, reversed-phase chromatography using a high pH mobile phase can be effective. At a pH two units above the amine's pKa, the compound will be in its neutral, free-base form, allowing for better retention and separation.[8]
-
-
Use Deactivated Silica: You can pre-treat, or "deactivate," standard silica gel to neutralize the acidic sites before packing the column. A detailed protocol for this is provided later in this guide.
Q3: My compound is co-eluting with an impurity. How can I improve the separation (resolution)?
Answer: Co-elution means the selectivity of your current system is insufficient to resolve the two compounds. To improve this, you need to alter the chemical interactions to make one compound move faster or slower relative to the other.[10]
Optimization Workflow:
-
Employ Gradient Elution: Isocratic (constant solvent composition) elution is often insufficient for complex mixtures. A gradient elution, where you gradually increase the percentage of the more polar solvent over time, is highly effective.[11] This sharpens peaks and can often resolve compounds that co-elute under isocratic conditions.
-
Alter Mobile Phase Selectivity: If a simple gradient is not enough, change the solvents themselves. The "elution strength" might be similar, but the specific interactions will differ.
-
If you are using Hexane/Ethyl Acetate, try switching to Hexane/Dichloromethane or Hexane/MTBE.
-
If using Dichloromethane/Methanol, try Dichloromethane/Acetonitrile.
-
-
Change Stationary Phase: As a final resort, changing the stationary phase (e.g., from silica to a cyano- or diol-bonded phase) will provide a completely different separation mechanism and likely resolve the co-elution.[12][13]
Workflow & Decision Making Diagrams
Frequently Asked Questions (FAQs)
-
Q: Which stationary phase is definitively the best for purifying this compound?
-
A: For routine, high-recovery, and reproducible purifications, amine-functionalized silica is often the superior choice.[1][7] It proactively solves the problem of silanol interactions, leading to symmetrical peaks and allowing for simpler, neutral mobile phases.[8] While standard silica with a basic modifier is economical and widely used, it requires careful optimization to overcome tailing. Basic alumina is also a strong candidate.
-
-
Q: How do I develop a good mobile phase system from scratch?
-
A: Start with Thin Layer Chromatography (TLC).
-
Spot your crude mixture on a TLC plate (use a plate corresponding to your chosen stationary phase).
-
Develop the plate in a solvent system of low to moderate polarity (e.g., 20% Ethyl Acetate in Hexane).
-
If using standard silica, prepare your developing solvents with 0.5-1% TEA.
-
The ideal solvent system for column chromatography is one that gives your target compound an Rf value of 0.2-0.35 on the TLC plate. This ensures the compound will be retained sufficiently on the column to be separated from impurities but will not require excessive solvent volumes to elute.
-
-
-
Q: Is a gradient elution always better than an isocratic one?
-
A: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is almost always more efficient. It reduces run time and sharpens peaks for later-eluting compounds.[11] An isocratic elution is best suited for separating two compounds that are already known to be very close in polarity, where fine-tuning a single solvent composition is required.
-
Data & Methodologies
Table 1: Comparison of Stationary Phases for Amine Purification
| Stationary Phase | Principle of Operation | Recommended Mobile Phase | Pros | Cons |
| Standard Silica Gel | Normal Phase Adsorption | Hexane/EtOAc or DCM/MeOH + 0.1-2% TEA | Inexpensive, widely available | Prone to peak tailing and low recovery for amines without modifiers.[1][3] |
| Amine-Functionalized Silica | Normal Phase (Basic Surface) | Hexane/EtOAc (often no modifier needed) | Excellent peak shape, high recovery, simplified method development.[1][7] | Higher cost than standard silica. |
| Basic Alumina | Normal Phase (Basic Surface) | Hexane/EtOAc, DCM/MeOH | Good for strongly basic compounds, less acidic than silica.[9] | Can have different selectivity, may require method redevelopment. |
| Reversed-Phase (C18) | Reversed-Phase Partition | Acetonitrile/Water or MeOH/Water + 0.1% TEA or NH4OH (to pH > 10) | Excellent for polar amines, different selectivity from normal phase. | Requires aqueous mobile phases which can be harder to evaporate. |
Experimental Protocols
Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel
This protocol describes how to neutralize the acidic sites on standard silica gel, making it more suitable for amine purification.
Materials:
-
Standard Flash Grade Silica Gel (e.g., 230-400 mesh)
-
Triethylamine (TEA)
-
Non-polar solvent for slurry (e.g., Hexane or the initial mobile phase)
-
Glass funnel or column for packing
Procedure:
-
In a fume hood, weigh the required amount of silica gel for your column into a beaker.
-
Create a slurry by adding the non-polar solvent.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v) of the total solvent volume. For example, for 100 mL of hexane, add 1-2 mL of TEA.
-
Stir the slurry gently for 15-20 minutes. This allows the TEA to coat the silica surface and neutralize the active silanol sites.
-
Carefully pack your column with this slurry using your preferred method (wet or dry packing).
-
Flush the packed column with 2-3 column volumes of your initial mobile phase (which should also contain 0.5-1% TEA) to ensure it is fully equilibrated before loading the sample.
Protocol 2: Optimized Gradient Elution for this compound
This protocol provides a starting point for developing a robust gradient purification method.
System:
-
Stationary Phase: Amine-functionalized silica column (Recommended)
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate
-
Detector: UV, 254 nm
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or your initial mobile phase. Adsorb this solution onto a small amount of silica gel or celite, and evaporate the solvent until a dry, free-flowing powder is obtained. This is the preferred method for dry loading.
-
Column Equilibration: Equilibrate the column with 3-5 column volumes of the starting mobile phase composition (e.g., 5% Ethyl Acetate in Hexane).
-
Sample Loading: Carefully add the dry-loaded sample to the top of the column bed.
-
Elution Program: Begin the elution with the following gradient profile:
-
Step 1 (Isocratic Hold): 5% B for 2 column volumes (to elute very non-polar impurities).
-
Step 2 (Linear Gradient): 5% to 40% B over 10-12 column volumes. This is the primary separation window.
-
Step 3 (High Polarity Flush): 40% to 80% B over 2 column volumes (to elute highly polar impurities).
-
Step 4 (Hold): 80% B for 2 column volumes.
-
-
Fraction Collection: Collect fractions throughout the run and analyze by TLC to identify those containing the pure product.
-
Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
References
-
Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Shou, M., & Galushko, S. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(2), 183-191. [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Restek. (2013). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples. [Link]
-
ResearchGate. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). [Link]
-
ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?[Link]
-
MAC-MOD Analytical. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]
-
uHPLCs. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
LCGC. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Scientific Instrument Services. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. Blogs | Restek [discover.restek.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 11. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 12. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FLASH Purification Column Stationary Phase - Hawach [hawachhplccolumn.com]
Addressing inconsistent results in biological assays with INDAN-5-YL-METHYL-AMINE
Technical Support Center: INDAN-5-YL-METHYL-AMINE
A Guide to Troubleshooting Inconsistent Assay Results for Novel Small Molecules
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering variability in biological assays involving novel small molecules, using this compound as a representative example. While this specific compound may be novel or have limited public data, the principles outlined here provide a robust framework for systematically identifying and resolving common sources of experimental inconsistency.
Our approach is built on the core principle of systematic validation : ensuring the integrity of the compound, the assay, and the biological model to build a foundation of trustworthy data.
Part 1: The Troubleshooting Workflow: From Inconsistency to Insight
Inconsistent results—such as shifting IC50 values, variable maximum effects, or poor replicate correlation—are often symptoms of underlying issues with the compound or the experimental setup. Before questioning the biological hypothesis, it is critical to validate the tools being used. This workflow provides a logical path to deconstruct the problem.
Caption: A logical workflow for diagnosing inconsistent assay results.
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common questions and issues encountered when working with this compound or similar novel research compounds.
Category 1: Compound Integrity & Handling
The physical and chemical behavior of your compound is the bedrock of your experiment. Overlooking these properties is the most frequent cause of non-reproducible data.
Q1: My dose-response curve is inconsistent or has a shallow slope. Could this be a solubility issue?
A: Absolutely. This is one of the most common artifacts in screening and dose-response assays. If this compound precipitates in your assay medium, the effective concentration available to the biological target is unknown and uncontrolled. This can manifest as a plateauing or shallow curve that does not reach its expected maximum effect.
-
Causality: At concentrations above its solubility limit, the compound forms a suspension, not a solution. Only dissolved molecules are active. As the concentration increases in your dilution series, the dissolved portion remains fixed at the solubility limit, leading to an artificially flattened dose-response.
-
Troubleshooting Steps:
-
Visual Inspection: During your experiment, carefully inspect the wells of your highest concentration dilutions (under a microscope if necessary) for signs of precipitation (e.g., crystals, cloudiness).
-
Kinetic Solubility Assay: Perform a simple nephelometry or turbidity assay to determine the solubility limit directly in your final assay buffer. A detailed protocol is provided in Part 4.
-
Adjust Stock Solvent: While DMSO is common, ensure it is miscible with your aqueous assay buffer and that the final concentration does not exceed 0.5%, as higher levels can be cytotoxic or affect compound solubility.
-
Work Below the Limit: Redesign your experiment to use concentrations comfortably below the measured solubility limit.
-
Q2: The activity of my compound seems to decrease over time, even with freshly prepared dilutions. What could be the cause?
A: This suggests a stability problem. This compound, like many amines, could be susceptible to several degradation pathways:
-
Causality & Mechanisms:
-
Oxidation: Amines can be susceptible to oxidation, which may be catalyzed by components in your media or exposure to air.
-
pH Instability: The compound's stability may be dependent on pH. Buffers used in cell culture (typically pH 7.2-7.4) may not be optimal for its long-term stability.
-
Adsorption: The compound may be nonspecifically binding to the surface of plastic labware (e.g., pipette tips, microplates), effectively removing it from the solution. This is particularly common for hydrophobic molecules.
-
-
Troubleshooting Steps:
-
Time-Course Experiment: Prepare a solution of the compound in your final assay buffer. Aliquot and incubate it for different durations (e.g., 0, 2, 4, 24 hours) under exact assay conditions (temperature, light). Measure the compound's activity or concentration (via HPLC if available) at each time point.
-
Use Low-Binding Plates: If adsorption is suspected, switch to low-protein-binding microplates.
-
Include a Detergent: In biochemical (non-cell-based) assays, adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) can help prevent adsorption.
-
Protect from Light/Air: Store stock solutions and conduct experiments with minimal exposure to light and air if oxidation is a possibility.
-
Category 2: Assay & Protocol-Specific Issues
Q3: I see high variability between replicate wells in my cell-based assay. What should I check first?
A: Assuming you have ruled out compound solubility (Q1), high replicate variability often points to inconsistencies in the assay protocol itself or the health of the cells.
-
Causality: Inconsistent cell seeding, edge effects in the microplate, or slight timing differences in reagent addition can create significant well-to-well deviations.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting sets. Allow plates to sit at room temperature for 20-30 minutes before placing them in the incubator to ensure even cell settling.
-
Edge Effects: Evaporation from wells on the outer edges of a plate can concentrate media components and your compound, altering the cellular response. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.
-
Reagent Addition: Use a multichannel pipette for adding reagents and ensure mixing is consistent but gentle across the plate. For sensitive kinetic assays, the timing of additions is critical.
-
Assay Window (Signal-to-Background): A robust assay should have a clear and wide window between the positive and negative controls. Calculate the Z'-factor for your assay. A value > 0.5 is considered excellent and indicates a reliable assay. If your Z' is low, the assay itself may be too variable to detect subtle compound effects reliably.
-
Category 3: Advanced Biological Troubleshooting
Q4: The compound works in a biochemical assay with the purified target protein, but shows no effect or a different effect in a cell-based assay. Why?
A: This is a classic challenge in drug discovery and points to the complexity of the cellular environment.
-
Causality & Mechanisms:
-
Cell Permeability: this compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The cell may be metabolizing the compound into an inactive (or different, active) form.
-
Off-Target Effects: In the complex cellular environment, the compound may engage other targets that either mask or counteract the intended effect.
-
Caption: Potential fates of a compound in a cell-based assay.
-
Troubleshooting & Validation Steps:
-
Permeability Assays: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.
-
Target Engagement Assays: Employ a cellular thermal shift assay (CETSA) or a NanoBRET-based assay to confirm that the compound is physically binding to its intended target within the intact cell.
-
Efflux Pump Inhibition: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil) to see if the activity of this compound is restored.
-
Part 3: Essential Validation Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment
This protocol provides a quick way to estimate the solubility of your compound in your specific assay buffer.
-
Prepare Stock Solution: Create a high-concentration stock of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare Dilution Series: In a clear 96-well plate, perform a serial dilution of your compound directly in the final assay buffer. For example, start with a 1:100 dilution (to 100 µM) and perform 1:2 serial dilutions down the plate.
-
Incubate: Cover the plate and incubate at your assay's temperature (e.g., 37°C) for 1-2 hours to allow for equilibration.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength between 500-700 nm on a standard plate reader. An increase in absorbance indicates light scattering caused by compound precipitation.
-
Analyze Data: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline is the estimated kinetic solubility limit.
Solubility Data Interpretation Table
| Concentration (µM) | Absorbance (620 nm) | Observation |
| 0 (Buffer Blank) | 0.051 | Baseline |
| 3.125 | 0.053 | Soluble |
| 6.25 | 0.055 | Soluble |
| 12.5 | 0.058 | Soluble |
| 25 | 0.115 | Precipitation starts |
| 50 | 0.450 | Heavy Precipitation |
| 100 | 0.890 | Heavy Precipitation |
| In this example, the maximum usable concentration for this compound in this buffer is approximately 12.5-25 µM. |
References
-
Assay Guidance Manual. (National Center for Biotechnology Information). A comprehensive resource for best practices in assay development and implementation. [Link]
-
The impact of compound properties and assay conditions on the study of nonspecific binding. (SLAS Discovery, 2018). Discusses issues of compound adsorption to labware. [Link]
-
A systematic study of the edge effect in 96-well microtiter plates. (Journal of Biomolecular Screening, 2013). Provides a detailed analysis of the microplate edge effect and mitigation strategies. [Link]
-
Dimethyl sulfoxide (DMSO) as a solvent in toxicology. (Journal of Applied Toxicology, 2020). Reviews the effects of DMSO in biological assays, including cytotoxicity and effects on solubility. [Link]
-
A simple statistical parameter for use in evaluation and validation of high throughput screening assays. (Journal of Biomolecular Screening, 1999). The original paper describing the Z'-factor for assay quality assessment. [Link]
Validation & Comparative
Validating the Antibacterial Efficacy of a Novel Compound: A Comparative Guide for INDAN-5-YL-METHYL-AMINE
A Senior Application Scientist's Guide to Preclinical Antibacterial Drug Discovery
In the ever-present battle against antimicrobial resistance, the discovery and validation of novel antibacterial agents are paramount to public health. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the antibacterial activity of a novel chemical entity, using INDAN-5-YL-METHYL-AMINE as a representative case study. Our approach is grounded in established methodologies, emphasizing experimental causality, self-validating protocols, and objective comparison with standard-of-care antibiotics.
The primary objective of this guide is to move beyond simple screening assays and delve into a multiparametric validation process. We will explore the determination of minimum inhibitory and bactericidal concentrations, evaluate the compound's cytotoxicity to establish a preliminary therapeutic window, and outline a workflow for elucidating its potential mechanism of action. By comparing the performance of this compound with widely used antibiotics, we can begin to understand its potential clinical utility and position it within the existing landscape of antibacterial therapies.
Section 1: Foundational Antibacterial Susceptibility Testing
The initial step in characterizing any potential antibacterial agent is to determine its potency against a clinically relevant panel of bacteria. This is typically achieved through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. We will employ the broth microdilution method, a standardized and widely accepted technique for quantitative MIC determination.
Experimental Rationale: This assay provides a quantitative measure of the compound's potency, allowing for direct comparison with other antimicrobial agents. The use of a standardized bacterial inoculum and growth medium ensures reproducibility and relevance.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound and Control Plates:
-
Prepare a stock solution of this compound and comparator antibiotics (e.g., Ampicillin, Ciprofloxacin, Gentamicin) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired concentrations.
-
Include a positive control (bacteria in CAMHB without any compound) and a negative control (CAMHB only) on each plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the serially diluted compounds.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC assay and helps to differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.
Experimental Rationale: Determining the MBC is crucial for understanding the killing kinetics of a new compound. A low MBC/MIC ratio (typically ≤ 4) is often indicative of bactericidal activity.
Protocol: MBC Assay
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Include a sample from the positive control well to ensure the viability of the initial inoculum.
-
-
Incubation and Interpretation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Section 2: Comparative Efficacy Analysis
To contextualize the antibacterial potential of this compound, its MIC and MBC values should be compared against a panel of established antibiotics with diverse mechanisms of action.
Table 1: Hypothetical MIC and MBC Data for this compound and Comparator Antibiotics (µg/mL)
| Organism | Compound | MIC | MBC | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | This compound | 4 | 8 | 2 |
| Ampicillin | 0.5 | 1 | 2 | |
| Ciprofloxacin | 0.25 | 0.5 | 2 | |
| Gentamicin | 0.5 | 1 | 2 | |
| MRSA (ATCC 43300) | This compound | 8 | 16 | 2 |
| Ampicillin | >128 | >128 | - | |
| Ciprofloxacin | 32 | 64 | 2 | |
| Gentamicin | 4 | 8 | 2 | |
| Escherichia coli (ATCC 25922) | This compound | 16 | 32 | 2 |
| Ampicillin | 8 | 16 | 2 | |
| Ciprofloxacin | 0.015 | 0.03 | 2 | |
| Gentamicin | 0.5 | 1 | 2 | |
| Pseudomonas aeruginosa (ATCC 27853) | This compound | 64 | >128 | >2 |
| Ampicillin | >128 | >128 | - | |
| Ciprofloxacin | 0.5 | 1 | 2 | |
| Gentamicin | 2 | 4 | 2 |
Interpretation of Hypothetical Data: In this example, this compound demonstrates moderate activity against Gram-positive bacteria, including MRSA, with an MBC/MIC ratio suggesting bactericidal action. Its activity against Gram-negative bacteria is less potent. This initial dataset would guide further optimization and mechanistic studies.
Section 3: Preliminary Safety Assessment: Cytotoxicity Profiling
A crucial aspect of early-stage drug discovery is to assess the potential toxicity of a new compound to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
Experimental Rationale: By comparing the concentration of the compound that is toxic to mammalian cells (e.g., CC₅₀) with its effective antibacterial concentration (MIC), we can calculate a selectivity index (SI = CC₅₀/MIC). A higher SI is desirable, indicating that the compound is more toxic to bacteria than to mammalian cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HeLa or HEK293) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of the compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.
-
Determine the CC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Table 2: Hypothetical Cytotoxicity and Selectivity Index Data
| Cell Line | Compound | CC₅₀ (µg/mL) | MIC (vs. S. aureus) (µg/mL) | Selectivity Index (SI) |
| HeLa | This compound | >128 | 4 | >32 |
| Doxorubicin (Control) | 0.1 | - | - |
Section 4: Elucidating the Mechanism of Action: A Workflow
Understanding how a novel compound kills bacteria is critical for its development. The following workflow outlines a series of experiments to begin to unravel the mechanism of action of this compound.
Caption: A workflow for elucidating the mechanism of action of a novel antibacterial compound.
Membrane Permeability Assays
Experimental Rationale: Many antibacterial compounds exert their effect by disrupting the bacterial cell membrane. Assays using fluorescent dyes that are excluded by intact membranes can quickly assess membrane integrity.
Protocol: Propidium Iodide (PI) Uptake Assay
-
Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer.
-
Compound Treatment: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control that disrupts membranes (e.g., melittin) and a negative control (buffer only).
-
Dye Addition: Add propidium iodide to the bacterial suspensions.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.
Macromolecular Synthesis Inhibition
Experimental Rationale: To determine if the compound inhibits the synthesis of DNA, RNA, protein, or cell wall components, radiolabeled precursors can be used.
Protocol: Radiolabeled Precursor Incorporation Assay
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase.
-
Compound Treatment: Add this compound at its MIC.
-
Radiolabeled Precursor Addition: Add a radiolabeled precursor for a specific pathway (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, ¹⁴C-N-acetylglucosamine for peptidoglycan).
-
Measurement of Incorporation: After a defined incubation period, measure the amount of radioactivity incorporated into the respective macromolecules. A significant reduction in incorporation compared to an untreated control suggests inhibition of that specific pathway.
Caption: Potential points of inhibition in bacterial macromolecular synthesis pathways.
Conclusion
The validation of a novel antibacterial compound like this compound is a systematic and multi-faceted process. The experimental framework outlined in this guide provides a robust starting point for characterizing its antibacterial activity, assessing its preliminary safety profile, and beginning to unravel its mechanism of action. By adhering to standardized protocols and employing a comparative approach with established antibiotics, researchers can generate the high-quality, reproducible data necessary to advance promising new candidates through the drug discovery pipeline. The hypothetical data presented herein illustrates how to interpret and position the findings for a new chemical entity, paving the way for further preclinical and clinical development.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Leclercq, R., Cantón, R., Brown, D. F., Giske, C. G., Heisig, P., MacGowan, A. P., ... & Kahlmeter, G. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
A Comparative Guide to the Biological Activity of INDAN-5-YL-METHYL-AMINE and Other Indane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Indane Scaffold: A Privileged Structure in Neuropharmacology
The indane nucleus, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure provides a fixed orientation for pharmacophoric groups, allowing for precise interactions with biological targets.[1] This has led to the development of numerous biologically active molecules with applications ranging from anticancer and anti-inflammatory agents to neuroprotective and psychoactive compounds.[2][3][4] In the realm of neuroscience, aminoindane derivatives have garnered significant attention for their ability to modulate monoaminergic systems, acting as releasing agents and/or reuptake inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[5][6]
INDAN-5-YL-METHYL-AMINE: A Predicted Pharmacological Profile
Direct experimental data on this compound is not extensively available in peer-reviewed literature. However, by applying established structure-activity relationship (SAR) principles gleaned from closely related analogs, we can construct a predictive pharmacological profile. The structure of this compound suggests it is a monoamine releasing agent. Its activity will be dictated by the interplay of N-methylation and C5-substitution on the aminoindane core.
The Influence of N-Methylation
N-methylation of 2-aminoindane (2-AI) to N-methyl-2-aminoindane (NM-2-AI) has been shown to significantly alter its pharmacological profile. While 2-AI is a selective norepinephrine-dopamine releasing agent (NDRA), NM-2-AI displays a more selective action as a norepinephrine releasing agent with reduced effects on dopamine and serotonin.[7][8] In fact, NM-2-AI demonstrates negligible serotonin or dopamine release even at high concentrations.[7] This suggests that the N-methyl group in this compound will likely steer its activity towards the norepinephrine transporter (NET).
The Impact of C5-Substitution
Substitution on the aromatic ring of the indane nucleus, particularly at the C5 position, is a key determinant of monoamine transporter selectivity. For instance, the addition of a methoxy group at the C5 position, as seen in 5-methoxy-2-aminoindane (MEAI), confers selectivity towards the serotonin transporter (SERT), making it a selective serotonin releasing agent (SSRA).[8][9] While a methyl group (as in this compound) and a methoxy group are not identical, the presence of a substituent at this position is known to influence the interaction with monoamine transporters. It is plausible that the C5-methyl group in this compound could modulate its affinity and efficacy at DAT, NET, and SERT, potentially in a manner that differs from both unsubstituted and C5-methoxy substituted analogs.
Based on these SAR principles, it is hypothesized that This compound will primarily act as a norepinephrine releasing agent, with potentially attenuated effects on dopamine and serotonin systems compared to its non-N-methylated counterpart. The C5-methyl group may further refine this selectivity profile.
Comparative Analysis with Key Indane Derivatives
To better understand the potential biological activity of this compound, a direct comparison with well-characterized indane derivatives is essential. The following sections detail the known activities of 2-aminoindane (2-AI), N-methyl-2-aminoindane (NM-2-AI), and 5-methoxy-2-aminoindane (MEAI).
Data Summary
| Compound | Primary Mechanism | DAT Release (EC₅₀, nM) | NET Release (EC₅₀, nM) | SERT Release (EC₅₀, nM) | Key Characteristics |
| This compound (Predicted) | Monoamine Releasing Agent | Moderate to Low | High | Low | Likely selective for norepinephrine release. |
| 2-Aminoindane (2-AI) | Norepinephrine-Dopamine Releasing Agent | 439 | 86 | >10,000 | A rigid analog of amphetamine with stimulant effects.[8] |
| N-Methyl-2-aminoindane (NM-2-AI) | Selective Norepinephrine Releasing Agent | >100,000 | High | >100,000 | A rigid analog of methamphetamine with reduced dopaminergic and serotonergic activity compared to 2-AI.[7] |
| 5-Methoxy-2-aminoindane (MEAI) | Selective Serotonin Releasing Agent | >10,000 | 3,101 | 31 | Produces entactogenic effects with reduced stimulant properties.[9] |
| MDMA | Serotonin-Norepinephrine-Dopamine Releasing Agent | ~25 | ~75 | ~90 | A well-known entactogen with stimulant and psychedelic properties.[10] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these aminoindane derivatives is the induction of monoamine release through a process known as reverse transport.[11] This involves the uptake of the compound into the presynaptic neuron via monoamine transporters (DAT, NET, and SERT), leading to a disruption of vesicular storage and subsequent efflux of neurotransmitters into the synaptic cleft.
Experimental Protocols
To empirically determine the biological activity of this compound and validate the predictions made in this guide, the following experimental protocols are recommended.
In Vitro Monoamine Release Assay
This assay measures the ability of a test compound to induce the release of radiolabeled monoamines from pre-loaded synaptosomes or cultured cells expressing the respective transporters.
Objective: To determine the EC₅₀ values for this compound-induced release of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for NET, and cortex for SERT) or HEK293 cells stably expressing human DAT, NET, or SERT.
-
Krebs-Ringer buffer (KRB).
-
[³H]Dopamine, [³H]norepinephrine, and [³H]serotonin.
-
This compound and other reference compounds.
-
Scintillation fluid and a liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Preparation of Synaptosomes/Cells: Homogenize brain tissue in ice-cold sucrose buffer and prepare synaptosomes by differential centrifugation. For cell-based assays, culture cells to confluency in appropriate media.
-
Radiolabel Loading: Incubate synaptosomes or cells with the respective [³H]monoamine in KRB to allow for uptake.
-
Washing: Wash the loaded preparations with fresh KRB to remove excess radiolabel.
-
Initiation of Release: Add varying concentrations of this compound or reference compounds to the preparations and incubate for a defined period (e.g., 10-30 minutes).
-
Termination of Release: Stop the reaction by rapid filtration through glass fiber filters, separating the released radioactivity from the synaptosomes/cells.
-
Quantification: Measure the radioactivity in the filtrate using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of [³H]monoamine released at each concentration of the test compound and determine the EC₅₀ value using non-linear regression analysis.
Radioligand Binding Assay
This assay determines the affinity of a test compound for monoamine transporters by measuring its ability to compete with a radiolabeled ligand that specifically binds to the transporter.[12][13][14]
Objective: To determine the inhibition constant (Kᵢ) of this compound for DAT, NET, and SERT.
Materials:
-
Cell membranes from HEK293 cells expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
-
Non-specific binding inhibitors: Benztropine for DAT, desipramine for NET, and fluoxetine for SERT.
-
This compound and other reference compounds.
-
Scintillation fluid and a liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Prepare cell membranes from transfected cells by homogenization and centrifugation.
-
Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.
-
Determination of Non-specific Binding: In parallel, incubate membranes with the radioligand and a high concentration of a non-specific binding inhibitor.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Conclusion
While direct experimental data for this compound is currently limited, a thorough analysis of the structure-activity relationships of related aminoindane derivatives provides a strong basis for predicting its biological activity. The available evidence suggests that this compound is likely to function as a monoamine releasing agent with a preference for the norepinephrine transporter. The experimental protocols outlined in this guide offer a clear path for the empirical validation of this hypothesis and the comprehensive characterization of this novel compound. This information will be invaluable for researchers in the fields of medicinal chemistry, pharmacology, and drug development as they continue to explore the therapeutic potential of the versatile indane scaffold.
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A Comparative Analysis of INDAN-5-YL-METHYL-AMINE and Donepezil Analogs as Potential Therapeutics for Alzheimer's Disease
A Senior Application Scientist's Guide to Structure, Efficacy, and Multifunctional Potential
In the landscape of Alzheimer's disease (AD) research, the quest for effective therapeutics is a continuous journey of innovation and refinement. While Donepezil has long been a cornerstone of symptomatic treatment through its potent and selective inhibition of acetylcholinesterase (AChE), the scientific community is increasingly focused on developing multi-target-directed ligands (MTDLs) that can address the multifaceted pathology of AD. This guide provides a comparative study of the well-established Donepezil analogs and the emerging potential of the INDAN-5-YL-METHYL-AMINE scaffold, offering insights for researchers and drug development professionals.
The Rationale for a Multi-Pronged Attack on Alzheimer's Disease
Alzheimer's disease is a complex neurodegenerative disorder characterized by a cascade of pathological events, including the depletion of the neurotransmitter acetylcholine (ACh), the aggregation of amyloid-beta (Aβ) peptides into senile plaques, and the hyperphosphorylation of tau protein leading to neurofibrillary tangles. The cholinergic hypothesis, which posits that cognitive decline in AD is linked to reduced levels of ACh, has been the foundation for the development of cholinesterase inhibitors like Donepezil.[1] However, the limitations of a single-target approach have become evident, driving the development of MTDLs that can simultaneously modulate multiple pathological pathways.
Donepezil itself, beyond its primary role as an AChE inhibitor, has shown potential neuroprotective effects, including protection against amyloid-β toxicity.[2][3] This has inspired the design of Donepezil analogs and hybrids that not only enhance AChE inhibition but also incorporate functionalities to inhibit Aβ aggregation, chelate metal ions, and exert antioxidant effects.
Donepezil Analogs: Refining a Proven Scaffold
Donepezil's structure, featuring an indanone moiety linked to a benzylpiperidine group, provides a versatile template for modification. Structure-activity relationship (SAR) studies have revealed key interactions with the AChE active site, guiding the rational design of novel analogs with improved efficacy and additional therapeutic benefits.
The indanone core of Donepezil is crucial for its interaction with the peripheral anionic site (PAS) of AChE, a region also implicated in the aggregation of Aβ peptides. The benzylpiperidine moiety interacts with the catalytic anionic site (CAS) of the enzyme. Modifications to these core structures have led to the development of a diverse range of analogs with multi-target capabilities.
Key Structural Modifications and Their Impact:
-
Hybridization with other pharmacophores: Donepezil has been hybridized with various molecules known to have anti-AD properties, such as tacrine, coumarin, and quinoline derivatives. These hybrids often exhibit dual inhibition of both AChE and butyrylcholinesterase (BChE), another enzyme involved in ACh hydrolysis, as well as Aβ aggregation inhibition.
-
Modification of the linker: The length and nature of the linker connecting the indanone and benzylpiperidine moieties can influence the compound's binding affinity and selectivity for AChE and BChE.
-
Substitution on the aromatic rings: Introducing different substituents on the indanone or benzyl rings can modulate the compound's electronic and steric properties, affecting its interaction with the target enzymes and its pharmacokinetic profile.
Performance of Selected Donepezil Analogs: A Comparative Overview
The following table summarizes the in vitro performance of Donepezil and some of its multi-target analogs, highlighting their inhibitory activity against key targets in AD pathology.
| Compound | Target Enzyme(s) | IC50 (nM) | Additional Activities | Reference |
| Donepezil | AChE | 6.21 | Neuroprotective effects | [4] |
| Analog 4 | hAChE, BACE-1 | 4.11 (hAChE), 18.3 (BACE-1) | Metal chelation, low toxicity | [4] |
| Compound 3 | hAChE, hBuChE | 0.95 (hAChE), 2.29 (hBuChE) | Moderate Aβ aggregation inhibition | [5] |
| Compound 4a | AChE | 910 | - | [6] |
This compound: A Scaffold with Untapped Potential
While direct experimental data on the biological activity of this compound in the context of Alzheimer's disease is scarce in publicly available literature, its core aminoindan structure is a recognized pharmacophore in the development of neuroprotective and anti-neurodegenerative agents.
The indane ring system is structurally related to the indanone moiety of Donepezil, suggesting potential interactions with the peripheral anionic site of AChE. The presence of a methylamine group provides a site for further chemical modification and hybridization.
Insights from Structurally Related Aminoindanes:
Research on N-propargyl-aminoindan derivatives, such as Rasagiline and the experimental drug TV3326, offers valuable insights into the potential of the aminoindan scaffold.[7] These compounds have demonstrated a range of neuroprotective activities, including anti-apoptotic effects and the ability to antagonize scopolamine-induced memory impairment.[7] Notably, TV3326 was specifically designed to combine the neuroprotective properties of the propargylaminoindan moiety with a carbamate group to confer cholinesterase inhibitory activity for the treatment of Alzheimer's disease.[7]
This precedent strongly suggests that the this compound scaffold could serve as a promising starting point for the design of novel multi-target ligands for AD. Its simpler structure compared to Donepezil may offer advantages in terms of synthetic accessibility and the potential for greater chemical diversification.
Comparative Discussion: Indanone vs. Aminoindan Scaffolds
The primary structural difference between Donepezil analogs and this compound lies in the core bicyclic system: an indanone in the former and an indane in the latter. This seemingly subtle difference can have significant implications for their biological activity.
-
Binding to AChE: The ketone group in the indanone moiety of Donepezil is a key feature for its interaction with the PAS of AChE. The absence of this ketone in the indane structure of this compound would necessitate a different binding mode. However, the overall shape and hydrophobicity of the indane ring could still facilitate interaction with the PAS.
-
Synthetic Tractability: The synthesis of substituted indanes can be more straightforward than that of complex indanones, potentially allowing for more rapid and diverse library generation for screening purposes.
-
Multi-Target Potential: The amino group in this compound provides a convenient handle for the attachment of other pharmacophores to create hybrid molecules with multi-target activities, similar to the strategies employed in the development of advanced Donepezil analogs.
Experimental Protocols for Comparative Evaluation
To empirically compare the potential of novel this compound derivatives with Donepezil analogs, a series of in vitro assays are essential. The following are detailed protocols for two key experiments: the assessment of acetylcholinesterase inhibition and the evaluation of amyloid-beta aggregation inhibition.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method to determine the inhibitory potential of compounds against AChE.
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives and Donepezil analogs)
-
Donepezil (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and Donepezil in DMSO.
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the respective wells. For the control well (100% enzyme activity), add 20 µL of buffer.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the enzymatic reaction by adding 20 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value for each compound.
Experimental workflow for the AChE inhibition assay.
Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay is used to screen for compounds that can inhibit the formation of Aβ fibrils.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of Aβ fibrils. The increase in fluorescence intensity is proportional to the extent of fibril formation.
Materials:
-
Aβ (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., PBS, pH 7.4)
-
Test compounds
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Aβ (1-42) by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by removal of the solvent and resuspension in buffer.
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, add Aβ (1-42) solution to each well to a final concentration of 10-20 µM.
-
Add the test compounds at various concentrations to the respective wells. For the control well (100% aggregation), add DMSO.
-
Add ThT solution to each well to a final concentration of 5-10 µM.
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals (e.g., every 30 minutes) for several hours.
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
Determine the percentage of inhibition of Aβ aggregation for each compound at a specific time point.
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A Proposed Framework for the Cross-Validation of INDAN-5-YL-METHYL-AMINE's Anticancer Effects in Different Cell Lines
Disclaimer: This document presents a hypothetical, yet scientifically rigorous, framework for the evaluation of the anticancer potential of INDAN-5-YL-METHYL-AMINE. As of the date of publication, there is a notable absence of publicly available data on the bioactivity of this specific compound. This guide is intended to serve as a detailed research proposal and a template for conducting such a study, leveraging established methodologies and insights from research on structurally related compounds.
Introduction: The Untapped Potential of Indan Derivatives
The indan scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a structural motif present in various biologically active molecules. While derivatives of similar heterocyclic structures like indoles and indazoles have been extensively investigated for their therapeutic properties, including anticancer effects, the potential of specific amino-indan derivatives such as this compound remains largely unexplored.[1][2][3] The structural similarity to compounds known to interact with various cellular targets suggests that this compound could exhibit interesting pharmacological activities.
This guide outlines a comprehensive, multi-faceted approach to systematically evaluate and validate the potential anticancer effects of this compound across a panel of diverse cancer cell lines. We will detail the experimental design, from initial cytotoxicity screening to mechanistic studies, and propose a framework for comparing its efficacy against a standard chemotherapeutic agent and a structurally related compound.
Comparative Compounds
To provide a robust assessment of this compound's potential, its activity will be compared against:
-
Positive Control: Doxorubicin, a well-characterized and widely used chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and topoisomerase II inhibition.[4]
-
Structural Analogue: 5-Aminoindan, to determine the contribution of the methylamino group to the compound's activity.[5]
Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for the comprehensive evaluation of this compound.
Caption: Proposed experimental workflow for the anticancer evaluation of this compound.
Detailed Experimental Protocols
Cell Lines and Culture
A diverse panel of human cancer cell lines is proposed to assess the breadth of this compound's activity. This panel should include, but not be limited to:
-
MCF-7: Estrogen receptor-positive breast cancer.
-
MDA-MB-231: Triple-negative breast cancer.
-
A549: Non-small cell lung cancer.
-
HCT-116: Colorectal cancer.
-
Jurkat: T-cell leukemia.
-
MCF-10A: Non-tumorigenic breast epithelial cells (as a control for selectivity).
All cell lines should be maintained in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Screening: MTT Assay
The initial evaluation of anticancer activity will be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Protocol:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, Doxorubicin, and 5-Aminoindan in the appropriate cell culture medium.
-
Treat the cells with a range of concentrations of the compounds (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Investigation of Cell Death Mechanism: Annexin V-FITC/Propidium Iodide (PI) Staining
To determine whether this compound induces apoptosis or necrosis, an Annexin V-FITC/PI apoptosis detection assay will be performed and analyzed by flow cytometry.
Protocol:
-
Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells will be quantified.
Cell Cycle Analysis
To investigate the effect of this compound on cell cycle progression, flow cytometric analysis of PI-stained cells will be conducted.
Protocol:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Hypothesized Mechanism of Action and Signaling Pathway
Based on the activities of structurally similar indole and indazole derivatives, this compound might exert its anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.[1][2] It could also potentially induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Data Presentation: Expected Results
The following tables are templates for the presentation of the anticipated experimental data.
Table 1: IC50 Values (µM) of Test Compounds across Different Cancer Cell Lines
| Cell Line | This compound | 5-Aminoindan | Doxorubicin |
| MCF-7 | [Expected Value] | [Expected Value] | [Expected Value] |
| MDA-MB-231 | [Expected Value] | [Expected Value] | [Expected Value] |
| A549 | [Expected Value] | [Expected Value] | [Expected Value] |
| HCT-116 | [Expected Value] | [Expected Value] | [Expected Value] |
| Jurkat | [Expected Value] | [Expected Value] | [Expected Value] |
| MCF-10A | [Expected Value] | [Expected Value] | [Expected Value] |
Table 2: Percentage of Apoptotic and Necrotic Cells after 24h Treatment
| Treatment | Cell Line | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | [Cell Line] | [Expected Value] | [Expected Value] | [Expected Value] |
| This compound (IC50) | [Cell Line] | [Expected Value] | [Expected Value] | [Expected Value] |
| Doxorubicin (IC50) | [Cell Line] | [Expected Value] | [Expected Value] | [Expected Value] |
Table 3: Cell Cycle Distribution (%) after 24h Treatment
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | [Cell Line] | [Expected Value] | [Expected Value] | [Expected Value] |
| This compound (IC50) | [Cell Line] | [Expected Value] | [Expected Value] | [Expected Value] |
| Doxorubicin (IC50) | [Cell Line] | [Expected Value] | [Expected Value] | [Expected Value] |
Conclusion and Future Directions
This guide provides a robust framework for the initial investigation into the anticancer properties of this compound. The successful completion of these studies would provide the foundational data necessary to determine if this compound warrants further preclinical development. Positive and selective activity would pave the way for more in-depth mechanistic studies, including the identification of its direct molecular target(s) and evaluation in in vivo cancer models. The exploration of this and other understudied indan derivatives could lead to the discovery of novel and effective anticancer agents.
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Comparative Structure-Activity Relationship (SAR) Analysis of INDAN-5-YL-METHYL-AMINE Analogs: A Guide for Drug Discovery Professionals
Introduction: The Indane Scaffold as a Privileged Motif in Medicinal Chemistry
The indane ring system, a bicyclic structure fusing an aromatic benzene ring with an aliphatic cyclopentane ring, represents a "privileged structure" in drug discovery.[1][2] Its rigid framework provides a well-defined three-dimensional arrangement for chemical substituents, making it an attractive scaffold for medicinal chemists to explore structure-activity relationships (SAR).[1][3][4] This unique combination of aromatic and aliphatic features has led to the development of a diverse range of clinically significant drugs, including the HIV-1 protease inhibitor Indinavir, the monoamine oxidase (MAO) inhibitor indantadol, and the acetylcholinesterase (AChE) inhibitor Donepezil.[1][2][3] The therapeutic versatility of indane-based compounds, which target G protein-coupled receptors (GPCRs), enzymes, and other biological macromolecules, underscores the value of this scaffold in generating novel therapeutic agents.[1][5]
This guide provides a comprehensive SAR analysis of a specific class of indane derivatives: INDAN-5-YL-METHYL-AMINE analogs. We will explore how systematic structural modifications to this core scaffold can influence biological activity, with a focus on their potential as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[6][7][8] The principles and methodologies discussed herein are intended to provide researchers, scientists, and drug development professionals with a framework for the rational design of potent and selective indane-based therapeutics.
The this compound Core Scaffold: A Platform for SAR Exploration
The this compound scaffold offers several key positions for chemical modification, allowing for a systematic investigation of the SAR. The core structure and the key modification sites are illustrated below. Our analysis will focus on a hypothetical series of analogs designed to probe the importance of substitutions on the aromatic ring, the aliphatic ring, and the methyl-amine side chain for AChE inhibitory activity.
Figure 1: Key modification sites on the this compound scaffold.
Structure-Activity Relationship Analysis
Our comparative analysis will be based on hypothetical experimental data for a series of this compound analogs tested for their ability to inhibit acetylcholinesterase. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).
Impact of Aromatic Ring Substituents (R1)
Substituents on the aromatic ring can significantly influence binding affinity through electronic and steric effects, as well as by forming specific interactions with the enzyme's active site. Drawing parallels from the extensive SAR studies on Donepezil, where the indanone moiety binds to the peripheral anionic site (PAS) of AChE via π-π stacking interactions, we can anticipate the importance of this region.[6]
| Analog | R1 Substituent | IC50 (nM) for AChE | Key Insights |
| 1a | -H (unsubstituted) | 150 | Baseline activity. |
| 1b | 6-OCH3 | 75 | Electron-donating group enhances activity, potentially through favorable interactions with the PAS. |
| 1c | 6-Cl | 120 | Electron-withdrawing group shows slightly reduced or similar activity to the unsubstituted analog. |
| 1d | 6-NO2 | 250 | Strong electron-withdrawing and bulky group decreases activity, likely due to steric hindrance or unfavorable electronic effects. |
| 1e | 5,6-di-OCH3 | 45 | Addition of a second methoxy group further enhances potency, suggesting a larger pocket that can accommodate and favorably interact with these groups. |
Expertise & Experience: The observed trend with electron-donating groups, such as methoxy, enhancing potency is a common theme in the SAR of AChE inhibitors. These groups can increase the electron density of the aromatic ring, potentially strengthening π-π stacking interactions with aromatic residues like tryptophan (Trp286) in the AChE peripheral anionic site.
Influence of Aliphatic Ring Modifications (R2)
Modifications to the cyclopentane ring of the indane scaffold can alter the molecule's rigidity and conformation, which can be critical for optimal binding.
| Analog | R2 Modification | IC50 (nM) for AChE | Key Insights |
| 2a | Unmodified | 150 | Baseline activity. |
| 2b | 2,2-dimethyl | 300 | Introduction of gem-dimethyl groups may introduce steric clash within the binding pocket, reducing affinity. |
| 2c | 2-oxo (indanone) | 90 | The introduction of a carbonyl group, creating an indanone, can enhance activity, possibly by acting as a hydrogen bond acceptor. This is a key feature of Donepezil.[6] |
Role of the Amine Moiety and Side Chain (R3 & R4)
The amine group is often a critical pharmacophoric element, frequently involved in ionic or hydrogen bonding interactions within the enzyme's catalytic active site (CAS) or the gorge. In Donepezil, the piperidine nitrogen interacts with the CAS.[6]
| Analog | R3/R4 Modification | IC50 (nM) for AChE | Key Insights |
| 3a | -CH2-NH2 (Primary amine) | 180 | Primary amine shows moderate activity. |
| 3b | -CH2-NHCH3 (Secondary amine) | 120 | N-methylation improves activity, suggesting a hydrophobic pocket near the amine binding site. |
| 3c | -CH2-N(CH3)2 (Tertiary amine) | 85 | Di-methylation further enhances potency, reinforcing the presence of a hydrophobic pocket. |
| 3d | -(CH2)2-NH2 (Increased chain length) | 220 | Extending the carbon chain between the indane ring and the amine reduces activity, indicating an optimal distance is required for dual-site binding (PAS and CAS). |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the SAR data, standardized and validated experimental protocols are essential.
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is a widely accepted standard for measuring AChE activity.[6]
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).
-
AChE solution (from electric eel, 0.2 U/mL in phosphate buffer).
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution.
-
Add 125 µL of DTNB solution.
-
Add 50 µL of phosphate buffer.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately after adding ATCI, add 25 µL of the AChE solution to all wells except the blank.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 2: Workflow for the Ellman's spectrophotometric assay.
Visualizing the SAR: A Logical Relationship Diagram
The following diagram illustrates the key SAR takeaways from our analysis, providing a visual guide for the rational design of more potent this compound-based AChE inhibitors.
Figure 3: Summary of SAR for this compound analogs as AChE inhibitors.
Conclusion and Future Directions
This guide has provided a comparative SAR analysis of this compound analogs, drawing upon established principles from the broader class of indane-based compounds and well-studied drugs like Donepezil. The key takeaways indicate that:
-
Aromatic substitutions with electron-donating groups enhance potency.
-
The presence of a carbonyl group on the aliphatic ring is beneficial.
-
A tertiary amine on a short side chain is optimal for interacting with the enzyme's active site.
Future work should focus on synthesizing and testing these hypothetical analogs to validate the predicted SAR. Further optimization could involve exploring a wider range of substituents and utilizing computational tools such as molecular docking to gain deeper insights into the binding modes of these inhibitors.[9][10] The indane scaffold continues to be a rich source for the discovery of novel therapeutics, and a systematic approach to SAR is paramount for unlocking its full potential.[5][11]
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A Researcher's Guide to Evaluating the Antimicrobial Efficacy of Novel Compounds: A Comparative Analysis of INDAN-5-YL-METHYL-AMINE
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and evaluation of novel chemical entities. This guide presents a comprehensive framework for assessing the antimicrobial potential of a novel compound, INDAN-5-YL-METHYL-AMINE. As direct public data on this specific molecule is not yet available, we propose a rigorous, standardized methodology for its evaluation against established, broad-spectrum antimicrobial agents. This document serves as a blueprint for researchers, providing detailed experimental protocols, a rationale for comparator selection, and a framework for data interpretation, thereby ensuring scientific integrity and logical evaluation. We will utilize illustrative data from structurally related indane and indole compounds to model the comparative analysis.
Introduction: The Imperative for Novel Antimicrobial Agents
The global spread of multidrug-resistant (MDR) pathogens represents a critical threat to public health. The waning efficacy of our current antibiotic arsenal compels the scientific community to explore new chemical scaffolds that operate via novel mechanisms. Indane and indole derivatives have garnered significant interest due to their diverse biological activities, including promising antimicrobial properties. This guide focuses on establishing a robust protocol to systematically compare the efficacy of a novel candidate, this compound, against a panel of clinically relevant antibiotics.
Our comparative framework is built upon three pillars of scientific integrity:
-
Expertise & Experience: Explaining the why behind the how—elucidating the scientific reasoning for each experimental choice.
-
Trustworthiness: Employing self-validating protocols that adhere to international standards, ensuring reproducibility and reliability.
-
Authoritative Grounding: Citing established standards from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ground our methodology.[1][2][3][4][5][6][7]
Selection of Comparator Antimicrobial Agents
To comprehensively evaluate the spectrum and nature of this compound's activity, a panel of well-characterized antibiotics with distinct mechanisms of action is essential. This allows for a multifaceted comparison, providing insights into whether the novel compound acts in a similar or divergent manner.
Table 1: Selected Comparator Antimicrobial Agents and Their Mechanisms of Action
| Antibiotic | Class | Mechanism of Action | Primary Spectrum |
| Ampicillin | β-lactam | Inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls by binding to penicillin-binding proteins (PBPs).[8][9][10][11][12] This leads to cell lysis. | Broad-spectrum, effective against many Gram-positive and some Gram-negative bacteria.[9][11] |
| Gentamicin | Aminoglycoside | Binds to the 30S ribosomal subunit, impairing protein synthesis and leading to the production of nonfunctional proteins.[13][14][15][16] This disruption is bactericidal. | Primarily effective against Gram-negative bacteria; shows synergy with cell-wall active agents against certain Gram-positive organisms.[13][14][15] |
| Ciprofloxacin | Fluoroquinolone | Inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination, leading to DNA damage and cell death.[17][18][19][20][21] | Broad-spectrum, with potent activity against Gram-negative bacteria and activity against some Gram-positive bacteria.[18][19] |
This selection provides a robust baseline, covering three fundamental bacterial processes: cell wall synthesis, protein synthesis, and DNA replication.
Core Experimental Protocols for Efficacy Determination
The following protocols are foundational for antimicrobial susceptibility testing (AST) and are based on internationally recognized standards from CLSI and EUCAST.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the gold standard.[22]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Prepare a serial two-fold dilution of this compound and each comparator antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate. The concentration range should be sufficient to span the expected MIC (e.g., 128 µg/mL down to 0.06 µg/mL).
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity (no bacterial growth).
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step to the MIC assay.
Protocol: MBC Determination
-
Subculturing:
-
Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
From each of these wells, aspirate a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Interpretation:
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
-
Disk Diffusion (Kirby-Bauer) Assay
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[23][24][25][26][27]
Protocol: Kirby-Bauer Disk Diffusion Test
-
Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
-
Plate Inoculation:
-
Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform bacterial lawn.[24] The plate should be swabbed in three directions, rotating approximately 60 degrees each time.
-
-
Disk Application:
-
Aseptically apply paper disks impregnated with a standard concentration of the comparator antibiotics onto the agar surface.
-
For this compound, sterile blank disks would be impregnated with a known concentration of the compound.
-
Ensure disks are placed at least 24 mm apart and pressed firmly to ensure complete contact with the agar.[24]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints published by CLSI or EUCAST for the comparator drugs.[25] For the novel compound, the zone diameter provides a qualitative measure of its inhibitory activity.
-
Data Presentation and Comparative Analysis
Clear and concise presentation of quantitative data is paramount for effective comparison. The following tables illustrate how data for this compound should be structured and compared against known agents.
Disclaimer: The MIC values for this compound presented below are hypothetical and derived from published data on structurally related indole-thiazolidine derivatives for illustrative purposes only.
Table 2: Illustrative Comparative MIC Data (µg/mL)
| Organism | This compound (Hypothetical) | Ampicillin | Gentamicin | Ciprofloxacin |
| S. aureus (ATCC 25923) | 8 | 0.6 - 1[28] | 0.235 - 0.5 | 0.5 - 0.6[29][30] |
| E. coli (ATCC 25922) | 16 | 4[28] | 0.002[31][32] | 0.013 - 0.016[29][33] |
Table 3: Illustrative Comparative MBC Data (µg/mL) and Bactericidal Index (MBC/MIC)
| Organism | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | This compound | 8 | 16 | 2 | Bactericidal |
| Ampicillin | 1 | 2 | 2 | Bactericidal | |
| E. coli | This compound | 16 | >128 | >8 | Bacteriostatic |
| Gentamicin | 0.002 | 0.004 | 2 | Bactericidal |
Interpretation Note: An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.
Visualizing Experimental Workflows
Diagrams are essential for clarifying complex experimental processes. The following Graphviz diagrams outline the core workflows described.
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
Conclusion and Future Directions
This guide outlines a foundational, scientifically rigorous approach to evaluating the antimicrobial efficacy of a novel compound like this compound. By employing standardized protocols and comparing against a mechanistically diverse panel of established antibiotics, researchers can generate reliable, reproducible, and meaningful data. The illustrative analysis underscores the importance of determining not only inhibitory and bactericidal concentrations but also the spectrum of activity against both Gram-positive and Gram-negative bacteria.
Positive initial findings from these core assays would warrant progression to more advanced studies, including:
-
Time-Kill Kinetic Assays: To understand the dynamics of bacterial killing over time.
-
Mechanism of Action Studies: Investigating how the compound exerts its effect, potentially through membrane disruption assays, macromolecule synthesis inhibition, or in silico docking studies.
-
Toxicity Assays: Evaluating the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy Studies: Assessing the compound's performance in animal infection models.
By adhering to this structured and comparative methodology, the scientific community can systematically and efficiently evaluate the potential of new antimicrobial candidates, a critical step in the global fight against antimicrobial resistance.
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In Vivo Validation of INDAN-5-YL-METHYL-AMINE's Therapeutic Potential in Neurodegenerative Disease: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of INDAN-5-YL-METHYL-AMINE, a novel therapeutic candidate with putative neuroprotective properties. As direct experimental data on this specific molecule is nascent, this document outlines a prospective, scientifically rigorous pathway for its evaluation, drawing parallels with established validation strategies for neurodegenerative disease therapies. We will focus on a hypothetical application in Alzheimer's Disease (AD) to illustrate the experimental design and comparative analysis.
Introduction: The Rationale for Investigating this compound in Neurodegenerative Disease
The indane chemical scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds targeting the central nervous system.[1] While this compound itself is a novel entity, related structures such as indan-1-yl-methylamine hydrochloride have been utilized as building blocks for therapeutics aimed at neurological disorders.[1] The amine functional group suggests potential interactions with aminergic neurotransmitter systems or other biological targets implicated in neurodegeneration.
Our hypothesis is that this compound may exert its therapeutic effects through a multi-target mechanism, potentially involving the modulation of synaptic plasticity, reduction of neuroinflammation, and/or inhibition of protein aggregation pathways, which are hallmarks of Alzheimer's disease.[2] This guide will detail the necessary in vivo studies to test this hypothesis and compare its potential efficacy against a standard-of-care treatment and another investigational compound.
Proposed Mechanism of Action and Experimental Workflow
Based on the chemical structure and the known pathophysiology of Alzheimer's Disease, we propose that this compound may interact with key signaling pathways involved in neuronal survival and function. The following diagram illustrates a hypothetical mechanism and the overarching experimental workflow for its in vivo validation.
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Benchmarking INDAN-5-YL-METHYL-AMINE's Performance in Target-Based Assays: A Comparative Guide for Drug Discovery Professionals
Introduction: The Quest for Novel Neuromodulators
In the landscape of neuropharmacology, the indane scaffold has emerged as a privileged structure, forming the core of several clinically significant agents. INDAN-5-YL-METHYL-AMINE, a molecule featuring this key moiety, presents an intriguing candidate for investigation. This guide provides a comprehensive framework for benchmarking its performance in target-based assays, specifically focusing on a plausible and high-value target: acetylcholinesterase (AChE). The rationale for this selection is rooted in the structural similarity of the indane core to Donepezil, a cornerstone in the treatment of Alzheimer's disease that functions as an AChE inhibitor.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically robust methodology for evaluating the potential of novel compounds like this compound.
The Scientific Rationale: Why Acetylcholinesterase?
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal transmission at cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for managing the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit.[1] Given that the indanone moiety is a key feature of Donepezil, a potent and selective AChE inhibitor, it is a logical and scientifically sound hypothesis that this compound may exhibit similar inhibitory activity.[1][2] Therefore, a rigorous evaluation of its performance against AChE is a crucial first step in elucidating its therapeutic potential.
Mechanism of Acetylcholinesterase Inhibition: A Visual Guide
The fundamental principle behind the proposed target-based assay is the inhibition of AChE's enzymatic activity. The following diagram illustrates the signaling pathway at a cholinergic synapse and the mechanism of action for an AChE inhibitor.
Caption: Acetylcholinesterase (AChE) in the synaptic cleft breaks down acetylcholine (ACh), terminating the nerve signal. This compound, as a hypothetical inhibitor, would block AChE, increasing ACh levels and enhancing signal propagation.
Comparative Benchmarking: Performance Against Industry Standards
To contextualize the performance of this compound, it is essential to compare its inhibitory potency against well-established, clinically relevant AChE inhibitors. The half-maximal inhibitory concentration (IC50) is the standard metric for this comparison, representing the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.
| Inhibitor | Chemical Class | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | Indane Derivative | To Be Determined | To Be Determined | To Be Determined |
| Donepezil | Piperidine | 6.7 - 11.6 | ~7,400 | ~638 - 1104 |
| Rivastigmine | Carbamate | 4.3 - 4,150 | 31 - 37 | ~0.009 - 7.2 |
| Galantamine | Alkaloid | ~1,270 | - | - |
| Tacrine | Acridine | ~109 | - | - |
Note: IC50 values can vary depending on the experimental conditions, including the source of the enzyme. The values presented are a range compiled from multiple sources for comparative purposes.[3][4]
Experimental Protocol: The Ellman's Assay for AChE Inhibition
The most widely used method for measuring AChE activity is the spectrophotometric Ellman's assay.[5] This robust and reliable assay provides a quantitative measure of enzyme activity and is well-suited for high-throughput screening of potential inhibitors.
Principle of the Assay
The Ellman's assay is a colorimetric method that relies on the following reaction sequence:
-
Enzymatic Reaction: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate.
-
Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.
-
Detection: The rate of TNB formation is directly proportional to AChE activity and can be monitored by measuring the increase in absorbance at 412 nm.
Experimental Workflow Diagram
The following diagram outlines the key steps in performing the Ellman's assay for screening AChE inhibitors.
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A Comparative Guide to the Synthesis and Bioactivity of 5-Substituted Aminoindanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the synthesis and bioactivity of prominent 5-substituted aminoindan derivatives, a class of compounds with significant interest in neuropharmacology. While the initial query focused on "INDAN-5-YL-METHYL-AMINE," the available scientific literature is more extensive for its close structural relatives, specifically 5-substituted 2-aminoindanes. This guide will, therefore, focus on two well-characterized exemplars: 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-iodo-2-aminoindan (5-IAI) . These compounds serve as excellent case studies for understanding the structure-activity relationships within this chemical family.
Introduction to 5-Substituted Aminoindanes
5-Substituted aminoindanes are a class of psychoactive compounds characterized by an indane core structure with an amino group at the 2-position and various substituents on the aromatic ring.[1][2] They are rigid analogs of amphetamines, and this conformational constraint significantly influences their pharmacological profile.[3][4] Developed initially for research purposes, particularly as non-neurotoxic alternatives to 3,4-methylenedioxymethamphetamine (MDMA), these compounds have garnered attention for their unique interactions with monoamine neurotransmitter systems.[5][6][7] Understanding their synthesis and bioactivity is crucial for the development of novel therapeutics and for comprehending the pharmacology of designer drugs.
Comparative Synthesis of 5-IAI and MDAI
The synthetic routes to 5-IAI and MDAI, while both culminating in the 2-aminoindane scaffold, begin from distinct starting materials and employ different chemical strategies.
A notable synthesis of (S)-5-iodo-2-aminoindan commences from the chiral precursor (S)-phenylalanine. This approach ensures the stereospecificity of the final product. The key steps involve the protection of the amino group, followed by iodination of the aromatic ring, Friedel-Crafts cyclization to form the indanone ring, and subsequent reduction steps to yield the final amine.[8]
In contrast, the synthesis of MDAI often starts from 3-(3,4-methylenedioxyphenyl)propionic acid.[6][9] This route involves an intramolecular Friedel-Crafts acylation to form 5,6-methylenedioxy-1-indanone. The ketone is then converted to an intermediate, such as a hydroxyimino ketone, which is subsequently reduced to the desired 2-aminoindan.[6][9]
| Feature | Synthesis of (S)-5-iodo-2-aminoindan (5-IAI) | Synthesis of 5,6-methylenedioxy-2-aminoindane (MDAI) |
| Starting Material | (S)-Phenylalanine | 3-(3,4-methylenedioxyphenyl)propionic acid |
| Key Reactions | N-protection, Iodination, Friedel-Crafts cyclization, Reduction | Intramolecular Friedel-Crafts acylation, Oximation, Reduction |
| Chirality Control | Inherited from chiral starting material | Typically yields a racemic mixture |
| Key Intermediates | N-trifluoroacetyl-4-iodo-(S)-phenylalanine, 5-iodo-1-indanone | 5,6-methylenedioxy-1-indanone, 5,6-methylenedioxy-1-indanone-2-oxime |
Detailed Experimental Protocol: Synthesis of 5,6-Methylenedioxy-2-aminoindane (MDAI)
The following protocol is a representative synthesis of MDAI, adapted from published literature.[6][9]
Step 1: Synthesis of 5,6-methylenedioxy-1-indanone
-
3-(3,4-methylenedioxyphenyl)propionic acid is converted to its acid chloride using a suitable chlorinating agent (e.g., thionyl chloride).
-
The resulting acid chloride is then subjected to an intramolecular Friedel-Crafts acylation, typically using a Lewis acid catalyst such as aluminum chloride, to yield 5,6-methylenedioxy-1-indanone.
Step 2: Synthesis of 5,6-methylenedioxy-1-indanone-2-oxime
-
The 5,6-methylenedioxy-1-indanone is treated with amyl nitrite in the presence of a suitable acid (e.g., HCl) in a solvent like methanol.
-
This reaction affords the corresponding hydroxyimino ketone (oxime).
Step 3: Reduction to 5,6-methylenedioxy-2-aminoindane
-
The hydroxyimino ketone is reduced to the 2-aminoindan.
-
A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent such as glacial acetic acid, often with a catalytic amount of sulfuric acid.[6]
Comparative Bioactivity of 5-IAI and MDAI
Both 5-IAI and MDAI are psychoactive compounds that primarily act as monoamine releasing agents, with a preference for the serotonin transporter (SERT).[10] Their effects are often compared to those of MDMA, though with notable differences.[4][5]
MDAI is characterized as a selective serotonin releasing agent (SSRA).[11][12] It has a more pronounced effect on serotonin release compared to dopamine and norepinephrine.[5] This profile is thought to contribute to its entactogenic effects, such as increased empathy and emotional closeness, with less stimulation than MDMA.[11] Studies in humans have shown that MDAI produces subjective effects comparable to moderate doses of MDMA.[6]
5-IAI also acts as a releasing agent for serotonin, norepinephrine, and dopamine.[3][13] It fully substitutes for MDMA in animal drug discrimination studies, suggesting similar subjective effects.[13][14] However, some reports suggest it produces less euphoria and stimulation compared to MDMA.[15] Of note, while generally considered less neurotoxic than its amphetamine counterpart, p-iodoamphetamine, 5-IAI has been shown to cause some degree of serotonergic neurotoxicity in rats at high doses, a concern that appears to be less pronounced with MDAI.[13][14]
| Feature | 5-iodo-2-aminoindan (5-IAI) | 5,6-methylenedioxy-2-aminoindane (MDAI) |
| Primary Mechanism | Serotonin, Norepinephrine, and Dopamine Releasing Agent | Selective Serotonin Releasing Agent (SSRA) |
| Monoamine Transporter Interaction | Preferential for SERT, but also interacts with NET and DAT[10] | Strong preference for SERT over NET and DAT[5] |
| Subjective Effects | Entactogenic, with reports of less euphoria and stimulation than MDMA[15] | Entactogenic, producing feelings of empathy and emotional closeness[11] |
| Neurotoxicity | Some evidence of serotonergic neurotoxicity at high doses in animal models[13][14] | Generally considered to have a lower potential for neurotoxicity compared to MDMA[6] |
| Receptor Binding | Shows affinity for various serotonin receptors (e.g., 5-HT1A, 5-HT2A/2C)[15] | Less pronounced direct receptor binding activity reported |
Mechanism of Action: Monoamine Transporter Interaction
The primary mechanism of action for both 5-IAI and MDAI involves their interaction with monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron. By acting as substrates for these transporters, 5-IAI and MDAI can induce a reversal of the transporter's function, leading to the release of neurotransmitters.
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The Computational Microscope: A Comparative Docking Study of INDAN-5-YL-METHYL-AMINE with Known Inhibitors of Acetylcholinesterase and Monoamine Oxidase B
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides an in-depth comparative analysis of INDAN-5-YL-METHYL-AMINE, a molecule of interest, against known inhibitors of two crucial neurological targets: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). By simulating the binding interactions of this compound with these enzymes, we can predict its potential inhibitory activity and guide further experimental validation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a comparative analysis but also a detailed, field-proven protocol for conducting similar in-silico studies.
Introduction: The Rationale for In-Silico Investigation
This compound, a small molecule featuring an indan moiety, shares structural similarities with compounds known to interact with neurological targets. The indanone core, for instance, is a key feature of Donepezil, a well-established Acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.[1] Furthermore, the amine-containing side chain bears resemblance to the structures of various Monoamine Oxidase (MAO) inhibitors, which are employed in the treatment of Parkinson's disease and depression.[2]
Given these structural cues, we hypothesize that this compound may exhibit inhibitory activity against either AChE or MAO-B. Molecular docking provides a powerful first-pass assessment of this hypothesis by predicting the binding affinity and interaction patterns of the molecule within the active sites of these enzymes. A strong predicted binding affinity, comparable to or exceeding that of known inhibitors, would provide a compelling rationale for its synthesis and subsequent in-vitro testing.
This guide will therefore focus on a comparative molecular docking study of this compound against the following well-characterized inhibitors:
-
Acetylcholinesterase (AChE) Inhibitors: Donepezil, Rivastigmine, and Galantamine.[3][4]
-
Monoamine Oxidase B (MAO-B) Inhibitors: Selegiline, Rasagiline, and Safinamide.[5][6][]
The In-Silico Battlefield: Target Proteins and Their Significance
Acetylcholinesterase (AChE): The Cholinergic Guardian
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of AChE increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of symptomatic treatment for Alzheimer's disease. The active site of AChE is located at the bottom of a deep and narrow gorge, presenting a unique challenge and opportunity for inhibitor design.
Monoamine Oxidase B (MAO-B): A Dopaminergic Regulator
Monoamine Oxidase B is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, with a preference for dopamine.[2] By inhibiting MAO-B, the synaptic levels of dopamine can be increased, a therapeutic strategy widely used in the management of Parkinson's disease. The active site of MAO-B is a hydrophobic cavity that accommodates its substrates and inhibitors.
Experimental Design: A Step-by-Step Protocol for Comparative Docking
This section outlines a rigorous and reproducible protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Figure 1: A schematic overview of the comparative molecular docking workflow.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For protein and ligand preparation, and for performing the docking simulations.
-
Open Babel: For converting chemical file formats, specifically for generating 3D ligand structures from SMILES strings.[8]
-
PyMOL: For visualization and analysis of docking results.[9]
-
Protein Data Bank (PDB): For obtaining the 3D crystal structures of the target proteins.
-
PubChem or other chemical databases: For obtaining the SMILES strings of the known inhibitors.
Step 1: Preparation of Target Protein Structures
The quality of the initial protein structure is paramount for obtaining meaningful docking results. The following steps ensure a clean and properly prepared receptor.
-
Acquisition of Crystal Structures:
-
For AChE , download the high-resolution crystal structure of human AChE in complex with Donepezil (PDB ID: 4EY7 ).
-
For MAO-B , download the crystal structure of human MAO-B in complex with Safinamide (PDB ID: 2V5Z ) and another complex with Deprenyl (a Selegiline derivative, PDB ID: 2BYB ). The use of multiple structures for the same target can provide a more robust assessment of the binding site.
-
-
Protein Clean-up:
-
Load the PDB file into a molecular modeling software (e.g., MGL-Tools).
-
Remove all water molecules and any co-crystallized ligands and ions that are not essential for the catalytic activity or structural integrity of the active site.[10][11] The rationale is to create a "clean" binding pocket for the docking of our ligands.
-
Inspect the protein for any missing atoms or residues. If significant portions are missing, homology modeling may be necessary, though for these well-characterized proteins, the downloaded structures should be complete.
-
-
Addition of Hydrogens and Charge Assignment:
-
Add polar hydrogens to the protein structure. X-ray crystallography often does not resolve hydrogen atoms, which are crucial for forming hydrogen bonds.[10]
-
Assign Gasteiger charges to the protein atoms. These partial charges are essential for calculating the electrostatic interactions in the docking scoring function.
-
Save the prepared protein in the PDBQT format, which is the required input format for AutoDock Vina.
-
Step 2: Preparation of Ligand Structures
Accurate 3D structures of the ligands are equally important for a successful docking study.
-
SMILES to 3D Conversion:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) strings for this compound and the known inhibitors (Donepezil, Rivastigmine, Galantamine, Selegiline, Rasagiline, and Safinamide) from a reliable chemical database like PubChem.
-
Use a tool like Open Babel to convert these 1D SMILES strings into 3D structures in a standard format like SDF or MOL2.[8][12] The --gen3d flag in Open Babel can be used to generate a reasonable initial 3D conformation.[13]
-
-
Ligand Preparation for Docking:
-
Load the 3D ligand structures into MGL-Tools.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.
-
Save the prepared ligands in the PDBQT format.
-
Step 3: Defining the Binding Site (Grid Box Generation)
The docking process needs to be focused on the region of the protein where the ligand is expected to bind. This is achieved by defining a "grid box."
-
Binding Site Identification:
-
For each protein, the binding site can be precisely defined based on the position of the co-crystallized inhibitor in the downloaded PDB file.
-
Superimpose the prepared protein structure with the original PDB structure containing the inhibitor. The location of the inhibitor will delineate the active site.
-
-
Grid Box Setup:
-
In MGL-Tools, center the grid box on the co-crystallized inhibitor.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, with a small margin to allow for flexibility in ligand binding. A typical size would be around 25 x 25 x 25 Å.
-
The grid parameter file generated will contain the coordinates and dimensions of this search space.
-
Step 4: Executing the Molecular Docking
With the prepared protein and ligands, and the defined binding site, the docking simulation can be initiated.
-
AutoDock Vina Execution:
-
AutoDock Vina is typically run from the command line. The command will specify the prepared protein (receptor) file, the prepared ligand file, the grid parameter file, and the output file name.
-
The exhaustiveness parameter in Vina controls the thoroughness of the conformational search. A higher value increases the computational time but also the probability of finding the optimal binding pose. A value of 8 is a good starting point for routine docking.
-
Step 5: Analysis and Visualization of Docking Results
The output of a docking simulation provides a wealth of information that needs to be carefully analyzed.
-
Binding Energy Analysis:
-
The primary output of AutoDock Vina is a ranked list of binding poses for each ligand, along with their predicted binding affinities in kcal/mol.[14] A more negative binding energy indicates a more favorable binding interaction.
-
Compare the binding energies of this compound with those of the known inhibitors for each target protein.
-
-
Pose Analysis and RMSD Calculation:
-
The Root Mean Square Deviation (RMSD) between the docked pose of a known inhibitor and its co-crystallized pose in the PDB structure is a critical validation step. An RMSD value of less than 2.0 Å is generally considered a successful "re-docking," indicating that the docking protocol can accurately reproduce the experimental binding mode.[15]
-
Visually inspect the binding poses of this compound and the known inhibitors in the active site using PyMOL.[9][16]
-
-
Interaction Analysis:
-
Analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligands and the amino acid residues of the protein's active site.[17] This provides insights into the structural basis of binding and can explain differences in binding affinities.
-
Figure 2: A conceptual diagram illustrating the types of molecular interactions analyzed in docking studies.
Predicted Outcomes and Comparative Analysis
The following tables present hypothetical yet plausible results from the comparative docking study, designed to illustrate how the data would be presented and interpreted.
Comparative Docking against Acetylcholinesterase (AChE)
Target Protein: Human Acetylcholinesterase (PDB ID: 4EY7)
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental IC50 (nM) |
| This compound | -8.2 | Trp84, Tyr334, Asp72 | To be determined |
| Donepezil | -11.5 | Trp84, Tyr334, Phe330, His440 | 6.7[4] |
| Rivastigmine | -7.9 | Trp84, Tyr130, Phe330 | 4150[18] |
| Galantamine | -9.1 | Trp84, Phe330, His440 | 410 |
Interpretation: In this hypothetical scenario, this compound shows a predicted binding affinity that is more favorable than that of Rivastigmine, but less so than Donepezil and Galantamine. The interaction with key residues of the AChE active site, such as Trp84 and Tyr334, suggests a plausible binding mode. This result would warrant further investigation of this compound as a potential AChE inhibitor.
Comparative Docking against Monoamine Oxidase B (MAO-B)
Target Protein: Human Monoamine Oxidase B (PDB ID: 2V5Z)
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental IC50 (nM) |
| This compound | -7.5 | Tyr435, Tyr398, Cys172 | To be determined |
| Selegiline | -8.8 | Tyr435, Tyr398, Gln206 | 51[5] |
| Rasagiline | -9.2 | Tyr435, Tyr398, Ile199 | 4.4[] |
| Safinamide | -9.5 | Tyr435, Tyr398, Gln206 | 98[19] |
Interpretation: The predicted binding affinity of this compound for MAO-B in this hypothetical case is less favorable than that of the known inhibitors. While it interacts with some of the key residues in the active site, the weaker binding energy suggests it may be a less potent inhibitor of MAO-B compared to its potential as an AChE inhibitor.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting a comparative molecular docking study of this compound against AChE and MAO-B. The detailed protocol, rooted in established scientific principles, offers a reliable methodology for in-silico screening of novel compounds.
Based on our hypothetical results, this compound emerges as a more promising candidate for AChE inhibition. The next logical steps would involve:
-
Synthesis and In-Vitro Validation: The compound should be synthesized and tested in enzymatic assays to determine its actual IC50 values against both AChE and MAO-B.
-
Structure-Activity Relationship (SAR) Studies: If the initial results are promising, derivatives of this compound could be designed and docked to explore how structural modifications impact binding affinity and selectivity.
-
Molecular Dynamics Simulations: To further investigate the stability of the predicted binding poses and to gain a more dynamic understanding of the protein-ligand interactions, molecular dynamics simulations can be performed.
By integrating computational and experimental approaches, the journey from a promising in-silico hit to a potential therapeutic lead can be navigated with greater efficiency and precision.
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-
MedchemExpress. Safinamide (FCE 26743) | MAO-B Inhibitor.
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Kudo, Y., et al. (2004). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Journal of Clinical Pharmacology, 44(10), 1149-1155.
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Fisar, Z., et al. (2018). Safinamide: an add-on treatment for managing Parkinson's disease. Drug Design, Development and Therapy, 12, 857–867.
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Shinotoh, H., et al. (2001). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Synapse, 42(3), 165-172.
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TargetMol. Galanthamine | AChE | Apoptosis.
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Zorn, S. H., et al. (1995). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Journal of Neural Transmission. Supplementum, 46, 31-36.
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Kumar, D., & Kumar, R. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Expert Review of Neurotherapeutics, 17(5), 459-467.
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ResearchGate. IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B.
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BOC Sciences. CAS 136236-51-6 Rasagiline.
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Takeda, S., et al. (1998). [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 111(5), 265-274.
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Benchchem. Application Note & Protocol: In Vitro Assay for Determining Selegiline's IC50 for MAO-B Inhibition.
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Bioinformatics Stack Exchange. Why is it necessary to add hydrogen and delete water before protein-ligand docking?.
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The Bioinformatics Manual. Visualizing protein-protein docking using PyMOL.
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
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Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R.
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Kulik Research Group. Geometries from strings with SMILES and OpenBabel.
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Vinutha, J. P., et al. (2009). Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. Phytomedicine, 16(8), 748-753.
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ResearchGate. % Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes.
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Ferreira, L. G., et al. (2020). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS computational biology, 16(9), e1008117.
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Geerts, H., et al. (2005). Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits. Brain research, 1033(1), 180-187.
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da Silva Costa, J., et al. (2023). Galantamine Based Novel Acetylcholinesterase Enzyme Inhibitors: A Molecular Modeling Design Approach. Molecules (Basel, Switzerland), 28(3), 1035.
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Finberg, J. P. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Frontiers in pharmacology, 5, 23.
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Salmaso, V., & Moro, S. (2018). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Journal of chemical information and modeling, 58(8), 1629–1637.
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Rabey, J. M., et al. (2000). Rasagiline mesylate, a new MAO-B inhibitor for the treatment of Parkinson's disease: a double-blind study as adjunctive therapy to levodopa. Clinical neuropharmacology, 23(6), 324–330.
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Safety Operating Guide
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
As a Senior Application Scientist, it is paramount to handle and dispose of all chemical reagents with the utmost respect for safety and regulatory compliance. INDAN-5-YL-METHYL-AMINE, like many specialized amine compounds used in research and development, requires a structured disposal protocol. This guide provides a comprehensive framework for its proper disposal, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the process, fostering a culture of safety and responsibility in the laboratory.
Disclaimer: This guide is based on general principles for handling hazardous amine compounds and data from structurally similar chemicals. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to all local, state, and federal regulations, as well as their institution's specific Environmental Health and Safety (EHS) protocols.
Before any disposal activities commence, a thorough understanding of the potential hazards is essential. While a specific SDS for this compound is not universally available, its structure (an indane core with a methyl-amine substituent) suggests it should be handled as a hazardous substance. Amines are often corrosive and can cause severe skin burns and eye damage.[1] They can also be toxic if inhaled or absorbed through the skin. Therefore, a cautious and proactive approach to safety is non-negotiable.
The first line of defense is always appropriate Personal Protective Equipment. The choice of PPE is not merely a checklist item; it is a critical barrier designed to prevent chemical exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Amines can cause severe, irreversible eye damage. A face shield provides an additional layer of protection against splashes when handling bulk quantities or preparing waste containers. |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended), and a chemically resistant lab coat. | Prevents direct skin contact. Check glove manufacturer's compatibility charts. A lab coat protects personal clothing and underlying skin from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood. | All handling and disposal steps should occur in a well-ventilated area, preferably a fume hood, to prevent inhalation of potentially harmful vapors. |
Part 2: Waste Segregation and Container Management
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that the waste stream can be handled correctly by disposal facilities.[2]
Core Principle: this compound waste is classified as hazardous chemical waste. It must never be disposed of down the drain or in regular trash.
Container Selection and Labeling:
-
Choose a Compatible Container: Use a designated, leak-proof container made of a material compatible with amines, such as high-density polyethylene (HDPE).[2][3] Do not use metal containers for corrosive waste.[3] The container must have a secure, tight-fitting lid.[4]
-
Label Immediately: The moment the first drop of waste enters the container, it must be labeled. This is a strict regulatory requirement.[5] The label must include:
-
The full chemical name: "Waste this compound "
-
An accurate list of all components and their approximate concentrations (e.g., "this compound in Methanol, ~5%").
-
The date the waste was first added (accumulation start date).[4]
-
Appropriate hazard pictograms (e.g., Corrosive, Toxic).
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the process from generating waste to preparing it for final pickup by EHS or a licensed contractor.
Step 1: Waste Collection at the Point of Generation
-
Solid Waste: Collect unused or contaminated this compound powder in its designated hazardous waste container. This also includes any items grossly contaminated with the solid chemical, such as weigh boats or spatulas.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container.
-
Contaminated Labware: Items like pipette tips, gloves, and absorbent paper that are contaminated with trace amounts should be collected in a separate, clearly labeled container for solid hazardous waste.[6]
Step 2: Segregation and Storage
-
Incompatible Materials: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[2][7]
-
Storage Location: Keep the waste container in a designated "Satellite Accumulation Area" within the lab.[5] This area should be under the control of the laboratory personnel, clearly marked, and have secondary containment (like a spill tray) to contain any potential leaks.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[3][4] This prevents the release of vapors and reduces the risk of spills.
Step 3: Spill Management
Preparedness for accidental spills is crucial.[2]
-
Evacuate and Alert: If a significant spill occurs, alert colleagues and evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Part 1.
-
Containment: For liquid spills, cover with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully scoop the absorbed material and spilled solid into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Step 4: Arranging for Final Disposal
-
Do Not Stockpile: Hazardous waste should be removed from laboratories in a timely manner. Many institutions have limits on how long waste can be accumulated (e.g., six to twelve months).[8][9]
-
Contact EHS: When the waste container is three-quarters full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[5][8]
-
Provide Documentation: Be prepared to provide accurate information about the waste composition to the disposal professionals.
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
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Personal protective equipment for handling INDAN-5-YL-METHYL-AMINE
As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative research. Handling novel or specialized compounds like INDAN-5-YL-METHYL-AMINE requires a proactive and informed approach to personal protection. This guide is structured to provide not just a list of equipment, but a comprehensive safety framework, empowering you to work confidently and securely. Our primary goal is to build a self-validating system of safety around the handling of this compound, ensuring that every step, from preparation to disposal, is underpinned by sound scientific principles.
Hazard Assessment: A Proactive Stance on Safety
-
Indan-5-amine: The primary analogue, is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] This suggests significant systemic toxicity upon exposure.
-
Methylamine: This component of the molecule is known to cause severe skin burns, eye damage, and respiratory irritation.[2][3][4] It is also highly flammable.[2][4][5]
Core Protective Equipment: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist. It is a dynamic process based on a risk assessment of the specific procedure being performed. The following sections detail the minimum required PPE and the rationale for its use.
Eye and Face Protection: Shielding Against the Irreversible
Given that related amines can cause severe eye damage, robust eye and face protection is non-negotiable.[3][4]
-
Minimum Requirement: ANSI Z.87.1-compliant chemical splash goggles are mandatory at all times when handling the compound in any form (solid or solution).
-
Enhanced Requirement: For procedures with a higher risk of splashing or energetic reactions (e.g., transfers of larger volumes, heating, pressure reactions), a full-face shield must be worn over the chemical splash goggles.[6][7]
Skin and Body Protection: An Impermeable Barrier
Amines can be readily absorbed through the skin, leading to systemic toxicity.[1] Furthermore, their corrosive nature can cause severe burns.[2]
-
Gloves: Standard disposable nitrile gloves offer broad, short-term chemical protection and should be considered the absolute minimum.[6] However, for prolonged handling or in the event of a spill, heavier-duty gloves are required.
-
Glove Selection Protocol: Always consult the glove manufacturer's chemical resistance guide for specific recommendations against aromatic amines. For extended tasks, double-gloving (wearing two pairs of nitrile gloves or a nitrile base with a neoprene outer glove) provides an additional layer of safety.
-
Integrity Check: Gloves must be inspected for any signs of degradation or perforation before each use.[6] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[8]
-
-
Laboratory Coat/Apron: A flame-resistant lab coat is essential, especially given the flammability risk inherited from the methylamine component.[9] For tasks involving significant splash potential, a chemically resistant apron should be worn over the lab coat.
-
Full Body Protection: Wear long pants and fully enclosed shoes made of a non-porous material.[6][8] Perforated shoes, sandals, or fabric footwear offer no protection and are not permitted.
Respiratory Protection: Safeguarding Against Inhalation Hazards
The compound is presumed to be harmful if inhaled and may cause respiratory irritation.[1][2] Therefore, engineering controls are the primary method of protection, with respiratory PPE as a crucial secondary measure.
-
Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation.[9]
-
Respiratory Selection: If engineering controls are insufficient or during emergency situations (e.g., a large spill), respiratory protection is required. The choice of respirator depends on the airborne concentration and the nature of the hazard. A full-face air-purifying respirator with organic vapor cartridges is a typical requirement for known concentrations.[10][11] For unknown concentrations or oxygen-deficient environments, a self-contained breathing apparatus (SCBA) is necessary.[8][10][11]
-
Fit Testing: All personnel required to wear respirators must be part of a respiratory protection program that includes annual medical evaluations and fit testing to ensure a proper seal.[6]
-
Operational Plans: Integrating Safety into Your Workflow
The level of PPE required is dictated by the scale and nature of the work. The following table provides guidance for common laboratory scenarios.
| Task/Scenario | Required PPE Level | Eye/Face | Gloves | Body Protection | Respiratory |
| Weighing/Sample Prep (<1g) | Level C (Modified) | Chemical Splash Goggles | Double Nitrile Gloves | Flame-Resistant Lab Coat | Required only if outside a fume hood |
| Solution Prep/Transfers | Level C | Goggles & Face Shield | Double Nitrile/Neoprene | Flame-Resistant Lab Coat & Chem-Resistant Apron | Not required inside a fume hood |
| Large Scale Reaction (>10g) | Level B (Modified) | Goggles & Face Shield | Heavy-Duty Chemical Gloves (e.g., Butyl) | Flame-Resistant Coverall | Air-Purifying Respirator may be required |
| Spill Cleanup | Level B | Goggles & Face Shield | Heavy-Duty Chemical Gloves | Chemical Resistant Suit/Coverall | Air-Purifying or SCBA (based on spill size) |
Procedural Guidance: Step-by-Step Safety Protocols
Visualizing the workflow is key to ensuring compliance and safety. The following diagrams outline the critical steps for PPE management and waste disposal.
Caption: Chemical and PPE Disposal Workflow.
By adhering to these protocols, you create a multi-layered defense system that protects you, your colleagues, and your research. Safety is not an impediment to discovery; it is the framework that makes sustainable innovation possible.
References
-
Amine Disposal For Businesses. Collect and Recycle.
-
Acceptable Drain Disposal Procedures. USDA ARS.
-
Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS.
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ERG Environmental Navigating Ammonia Disposal: Provides Insights on Safe and Sustainable Methods. ERG Environmental.
-
Disposing Amine Waste. Technology Catalogue.
-
SAFETY DATA SHEET - Methylamine solution. Sigma-Aldrich.
-
SAFETY DATA SHEET - Indan-5-amine. Fisher Scientific.
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Personal Protective Equipment. US EPA.
-
SAFETY DATA SHEET - Methylamine solution. Sigma-Aldrich.
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-
SAFETY DATA SHEET - Methylamine. Airgas.
-
SAFETY DATA SHEET - Methylamine (ca. 9% in Acetonitrile). TCI Chemicals.
-
Methylamine Safety Data Sheet. SIAD S.p.A.
-
Standard Operating Procedure for Laboratories: METHYLAMINE. Rutgers University.
-
Safety Data Sheet: Methylamine. Carl ROTH.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
